molecular formula C25H26N4O5 B605748 AZD1979 CAS No. 1254035-84-1

AZD1979

Número de catálogo: B605748
Número CAS: 1254035-84-1
Peso molecular: 462.5 g/mol
Clave InChI: BKKPIQPFRAPEAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZD1979 is a carboxamide resulting from the formal condensation of the carboxy group of 5-(p-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid with the amino group of 3-phenoxyazetidine and in which the phenoxy group has been substituted at the para- position by a 2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl group. It is a melanin concentrating hormone receptor 1 (MCHr1) antagonist. It has a role as a melanin-concentrating hormone receptor antagonist. It is an azaspiro compound, an oxaspiro compound, an oxadiazole, a N-acylazetidine, a member of oxetanes, an aromatic ether and a carboxamide. It is a conjugate base of an this compound(1+).
an antagonist of melanin concentrating hormone receptor 1;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKPIQPFRAPEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106011
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254035-84-1
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254035-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-1979
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254035841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1979
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9HGK5C4UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Central Nervous System Mechanism of Action of AZD1979: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the central nervous system (CNS). MCH, an orexigenic neuropeptide, plays a significant role in the regulation of energy homeostasis, and its effects are mediated through MCHR1 in rodents. In humans and other species like dogs, a second MCH receptor, MCHR2, is also present. This compound has been investigated as a potential therapeutic agent for obesity due to its ability to cross the blood-brain barrier and modulate key CNS pathways involved in appetite and energy expenditure. This technical guide provides an in-depth overview of the mechanism of action of this compound in the central nervous system, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Core Mechanism of Action in the CNS

This compound exerts its effects by binding to and inhibiting MCHR1 in the brain.[1][2] This antagonism blocks the downstream signaling cascades initiated by the endogenous ligand, MCH. The specificity of this compound for MCHR1 has been demonstrated in studies where the compound had no effect on food intake or body weight in mice lacking the MCHR1 gene (Mchr1 knockout mice).[1] The primary consequences of MCHR1 blockade by this compound in the CNS are a reduction in food intake and a preservation of energy expenditure, leading to a decrease in body weight.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of this compound with MCHR1 and its in vivo effects.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterSpeciesValueReference
MCHR1 Binding Affinity (Ki)Human/Mouse~12 nM[2]
MCHR1 Functional Antagonism (IC50, GTPγS)Human~12 nM[2]
MCHR2 Functional Activity (IC50, Ca2+ FLIPR)Human> 40 µM[2]

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

Dose (p.o., twice daily)Average Trough Plasma Concentration (µM)Average Trough Brain MCHR1 Occupancy (%)Change in Body WeightChange in Body Fat Mass
20 µmol/kg0.1346Dose-dependent decreaseDecreased
40 µmol/kg0.3268Dose-dependent decreaseDecreased
60 µmol/kg1.491Dose-dependent decreaseDecreased

Data from a repeat dose study in female DIO mice.[1]

Table 3: In Vivo Effects of this compound in Beagle Dogs

Dose (p.o., once daily)AUC (µM*h)Cmax (µM)Change in Body Weight
22 µmol/kg7.51.2Dose-dependent decrease
65 µmol/kg303.9Dose-dependent decrease
216 µmol/kg877.5Dose-dependent decrease

Data from a 28-day general toxicology study in lean beagle dogs.[1]

Signaling Pathways

MCHR1 is a G-protein coupled receptor that primarily couples to Gi/o and Gq proteins.[3][4] Antagonism of MCHR1 by this compound inhibits these downstream signaling pathways.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gi/o, Gq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gi/o) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes MCH MCH MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Inhibits PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Activity (Reduced Food Intake, Preserved Energy Expenditure) PKA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus Intracellular Ca2+ IP3->Ca2_plus Increases PKC PKC DAG->PKC Activates Ca2_plus->Cellular_Response ERK ERK PKC->ERK Activates ERK->Cellular_Response

MCHR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Ex Vivo Brain MCHR1 Receptor Occupancy Assay

This protocol outlines the key steps for determining the receptor occupancy of this compound in the brain.

Experimental_Workflow_Receptor_Occupancy cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Phase animal_dosing Administer this compound (e.g., 20, 40, 60 µmol/kg p.o.) to DIO mice time_course Collect brains at specific time points post-dosing animal_dosing->time_course brain_sectioning Cryosection coronal brain sections (20 µm) from caudate putamen time_course->brain_sectioning incubation Incubate sections with radioligand specific for MCHR1 brain_sectioning->incubation washing Wash sections to remove unbound radioligand incubation->washing imaging Expose sections to phosphor imaging plates or film washing->imaging analysis Quantify radioligand binding and calculate receptor occupancy (%) relative to vehicle-treated controls imaging->analysis

Experimental Workflow for Ex Vivo Receptor Occupancy.

Detailed Method:

  • Animal Dosing: Diet-induced obese (DIO) mice are orally administered with vehicle or varying doses of this compound.[1]

  • Brain Collection: At predetermined time points after dosing, animals are euthanized, and their brains are rapidly dissected and frozen on dry ice.[1]

  • Cryosectioning: Coronal brain sections (20 µm) are cut from the caudate putamen, a region with high MCHR1 expression, using a cryostat at -15°C.[1] The sections are then thaw-mounted onto microscope slides.[1]

  • Radioligand Incubation: Brain sections are incubated with a specific MCHR1 radioligand to label the available receptors.

  • Washing: Non-specific binding is removed by washing the sections in buffer.

  • Autoradiography: The slides are apposed to a phosphor imaging plate or autoradiographic film to detect the radioactive signal.

  • Quantification: The density of the signal is quantified using image analysis software. Receptor occupancy is calculated as the percentage reduction in specific radioligand binding in the brains of this compound-treated animals compared to vehicle-treated controls.

In Vivo Efficacy Studies in DIO Mice

This protocol describes the general workflow for assessing the effect of this compound on body weight and food intake in a diet-induced obesity model.

Experimental_Workflow_In_Vivo_Efficacy cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_analysis Analysis diet Feed mice a high-fat diet to induce obesity dosing Administer this compound or vehicle (e.g., twice daily p.o.) diet->dosing monitoring Monitor body weight and food intake daily dosing->monitoring body_composition Measure body composition (fat and lean mass) monitoring->body_composition blood_analysis Collect blood for analysis of metabolic parameters (e.g., insulin, glucose) monitoring->blood_analysis

References

The Role of AZD1979 in Energy Expenditure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3][4][5] Preclinical studies have demonstrated its efficacy in promoting weight loss through a dual mechanism of action: reduction of food intake and preservation of energy expenditure.[1][2][3][4] This technical guide provides a comprehensive overview of the role of this compound in energy expenditure, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction: The Melanin-Concentrating Hormone System and Energy Homeostasis

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance. It is primarily produced in the lateral hypothalamus and zona incerta. MCH exerts its effects by binding to its G-protein coupled receptor, MCHR1. Activation of MCHR1 is known to be orexigenic, meaning it stimulates food intake and promotes weight gain. Consequently, antagonism of MCHR1 has emerged as a promising therapeutic strategy for the treatment of obesity.

This compound was developed as a potent and selective MCHR1 antagonist.[1][6] It has been shown to effectively cross the blood-brain barrier and bind to MCHR1 in the central nervous system, leading to a reduction in body weight in preclinical models.[1][2][3] A key finding from these studies is that the weight loss induced by this compound is not solely attributable to decreased caloric intake but also involves a significant contribution from increased energy expenditure.[1][2][3][4]

Mechanism of Action of this compound

This compound functions by competitively blocking the binding of endogenous MCH to the MCHR1. This antagonism inhibits the downstream signaling cascade that normally promotes energy storage and reduces energy expenditure. The specificity of this compound for MCHR1 has been confirmed in studies using Mchr1 knockout (KO) mice, where the compound showed no effect on food intake or body weight.[1][2][3]

Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon binding of MCH, the receptor activates downstream signaling pathways that ultimately influence neuronal activity and energy homeostasis. The antagonism by this compound blocks this activation.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi/oβγ MCHR1->G_protein Activates MCH MCH MCH->MCHR1 Binds & Activates This compound This compound This compound->MCHR1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Energy_Homeostasis ↑ Food Intake ↓ Energy Expenditure Neuronal_Activity->Energy_Homeostasis

Figure 1: MCHR1 Signaling Pathway and this compound Inhibition.

Quantitative Data from Preclinical Studies

The effects of this compound on energy expenditure have been quantified in various preclinical models. The data presented below is a summary of key findings from studies in diet-induced obese (DIO) mice and beagle dogs.

Table 1: In Vitro and In Vivo Potency of this compound
ParameterValueSpeciesAssayReference
IC50 ~12 nMNot SpecifiedMCHR1 Antagonism[4]
Ki (Binding) 12.1 nMNot SpecifiedMCHR1 Binding[5]
Ki (GTPγS) 5.1 nMNot SpecifiedMCHR1 Functional[5]
Table 2: Effects of this compound on Body Weight and Energy Expenditure in DIO Mice
Treatment GroupDoseDurationChange in Body WeightChange in Food IntakeChange in Energy ExpenditureReference
Vehicle -21 days---[1]
This compound 20 µmol/kg (p.o., twice daily)21 daysDose-dependent reductionInitial decreasePreserved/Increased[1]
This compound 40 µmol/kg (p.o., twice daily)21 daysDose-dependent reductionInitial decreasePreserved/Increased[1]
This compound 60 µmol/kg (p.o., twice daily)21 daysDose-dependent reductionInitial decreasePreserved/Increased[1]
Pair-fed Vehicle --Less reduction than this compound groupMatched to this compound group-[1]
Table 3: Effects of this compound on Body Weight in Beagle Dogs
Treatment GroupDoseDurationChange in Body WeightReference
Vehicle -Not Specified-[1]
This compound Not SpecifiedNot SpecifiedDose-dependent reduction[1]

Experimental Protocols

The findings regarding this compound's impact on energy expenditure are supported by a series of well-defined experimental protocols.

Diet-Induced Obesity (DIO) Mouse Model
  • Animals: Male C57BL/6J mice are typically used.

  • Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

  • Treatment: this compound or vehicle is administered orally, often twice daily.

  • Measurements: Body weight, food intake, and body composition are monitored regularly.

Indirect Calorimetry

This technique is used to measure energy expenditure.

  • Apparatus: Mice are housed individually in metabolic cages (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS).

  • Acclimation: Animals are acclimated to the cages for a period before data collection begins.

  • Measurements: Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and locomotor activity are continuously monitored.

  • Data Analysis: Energy expenditure is calculated from VO2 and VCO2 data.

Pair-Feeding Studies

Pair-feeding studies are crucial to disentangle the effects of reduced food intake from a direct effect on energy expenditure.

  • Study Arms:

    • Group 1 (Ad libitum fed): Receives vehicle and has free access to food.

    • Group 2 (this compound treated): Receives this compound and has free access to food.

    • Group 3 (Pair-fed): Receives vehicle and is given the same amount of food consumed by the this compound-treated group on the previous day.

  • Outcome: If the this compound-treated group loses more weight than the pair-fed group, it indicates that the drug has an effect on energy expenditure independent of its effect on food intake.[1]

Experimental Workflow

Experimental_Workflow cluster_DIO DIO Mouse Model Generation cluster_studies Experimental Studies cluster_analysis Data Analysis start C57BL/6J Mice hfd High-Fat Diet Feeding start->hfd obese Diet-Induced Obese Mice hfd->obese treatment This compound / Vehicle / Pair-Feeding obese->treatment calorimetry Indirect Calorimetry treatment->calorimetry body_comp Body Composition Analysis treatment->body_comp data_analysis Analyze Body Weight, Food Intake, Energy Expenditure calorimetry->data_analysis body_comp->data_analysis

Figure 2: General Experimental Workflow for Assessing this compound Effects.

The Potential Role of Brown Adipose Tissue (BAT)

While the initial studies on this compound did not extensively investigate the role of brown adipose tissue (BAT), the discovery of MCHR1 expression in both rodent and human BAT opens up a plausible mechanism for the observed increase in energy expenditure.[7] BAT is a specialized tissue responsible for non-shivering thermogenesis, a process that dissipates energy as heat. Activation of BAT is a known mechanism for increasing energy expenditure. The presence of MCHR1 in BAT suggests that this compound could potentially disinhibit sympathetic outflow to BAT or act directly on brown adipocytes to increase thermogenesis. Further research is warranted to elucidate the precise role of BAT in the metabolic effects of this compound.

Conclusion

This compound is a potent MCHR1 antagonist that effectively reduces body weight in preclinical models. Its mechanism of action is twofold: it suppresses food intake and preserves or increases energy expenditure. The effect on energy expenditure has been demonstrated through indirect calorimetry and pair-feeding studies. The discovery of MCHR1 in brown adipose tissue suggests a potential avenue through which this compound may mediate its effects on energy expenditure. These findings underscore the therapeutic potential of MCHR1 antagonism for the treatment of obesity and highlight the importance of considering both energy intake and expenditure in the development of anti-obesity drugs.

References

AZD1979: A Technical Guide on its Role in Food Intake Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD1979, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It details the compound's mechanism of action, its effects on food intake and energy homeostasis, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of obesity, metabolism, and drug development.

Core Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the MCHR1 in the central nervous system (CNS).[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide known to be an orexigen, meaning it stimulates appetite.[2][3] By antagonizing the MCHR1, this compound effectively inhibits the downstream signaling pathways that promote food intake. This leads to a reduction in appetite and subsequent weight loss.[1][2][4] Furthermore, this compound has been shown to prevent the adaptive decrease in energy expenditure that typically accompanies weight loss, contributing to a more sustained reduction in body weight.[1][2][4]

Signaling Pathway of MCHR1 and its Antagonism by this compound

MCH_Signaling cluster_postsynaptic Target Neuron (e.g., in Hypothalamus) MCH MCH MCHR1 MCH Receptor 1 (MCHR1) MCH->MCHR1 Binds to G_protein Gαi/o MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of FoodIntake ↑ Food Intake cAMP->FoodIntake Leads to This compound This compound This compound->MCHR1 Blocks

Mechanism of MCH-R1 antagonism by this compound.

Quantitative Effects on Food Intake and Body Weight

Studies in diet-induced obese (DIO) mice and dogs have demonstrated the efficacy of this compound in reducing food intake and body weight. The initial phase of weight loss is primarily driven by a decrease in food consumption, which is later supplemented by the preservation of energy expenditure.[1][2][4]

Table 1: Effects of this compound in Diet-Induced Obese (DIO) Mice
ParameterTreatment GroupDosageDurationObservation
Body Weight This compoundDose-dependentChronicSignificant reduction in body weight compared to vehicle.[2][4]
Food Intake This compound30 mg/kg p.o.3 daysSignificant reduction in cumulative food intake.[3]
Energy Expenditure This compoundNot specifiedChronicPrevention of the adaptive reduction in energy expenditure.[1][2][4]
Specificity This compound in Mchr1 KO miceNot specifiedChronicNo effect on food intake or body weight.[1][2][4]
Table 2: Effects of this compound in Dogs
ParameterTreatment GroupDosageObservation
Body Weight This compoundDose-dependentDose-dependent reduction in body weight.[1][2][4]

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the effects of this compound.

Animal Models and Husbandry
  • Diet-Induced Obese (DIO) Mice: Wild-type mice are fed a high-fat diet for an extended period to induce obesity.[2][4] Mchr1 knockout (KO) mice on a similar diet serve as a negative control to demonstrate the specificity of this compound for the MCH1 receptor.[2][3][4]

  • Dogs: Beagle dogs are often used as a non-rodent model as they, like humans, express both MCH receptor isoforms.[1][2]

Drug Administration
  • Route of Administration: this compound is typically administered orally (p.o.).[3]

  • Vehicle: The control group receives a vehicle solution, such as 0.5% methylcellulose in water.[3]

Measurement of Food Intake and Body Weight
  • Food Intake: Cumulative food intake is measured daily by weighing the remaining food pellets.

  • Body Weight: Body weight is recorded at regular intervals throughout the study period.

Indirect Calorimetry

Indirect calorimetry is used to assess energy expenditure. Mice are individually housed in metabolic chambers, and oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured to calculate the respiratory exchange ratio (RER) and total energy expenditure.

Pair-Feeding Studies

To distinguish the effects of this compound on energy expenditure from those on food intake, pair-feeding studies are conducted. In these experiments, a control group of mice is given the same amount of food as that consumed by the this compound-treated group. This allows for the direct comparison of body weight changes independent of caloric intake.[2][4]

Experimental Workflow for Preclinical Evaluation of this compound

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_measurements Data Collection cluster_analysis Data Analysis & Conclusion animal_model Select Animal Model (e.g., DIO Mice, Mchr1 KO Mice) acclimatization Acclimatization Period animal_model->acclimatization group_allocation Group Allocation (Vehicle vs. This compound) acclimatization->group_allocation dosing Daily Oral Dosing (this compound or Vehicle) group_allocation->dosing bw_fi Daily Measurement: - Body Weight - Food Intake dosing->bw_fi indirect_calorimetry Indirect Calorimetry: - Energy Expenditure - RER dosing->indirect_calorimetry pair_feeding Pair-Feeding Study (Separate Cohort) dosing->pair_feeding data_analysis Statistical Analysis bw_fi->data_analysis indirect_calorimetry->data_analysis pair_feeding->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent MCH1 receptor antagonist that effectively reduces food intake and body weight in preclinical models of obesity. Its dual mechanism of action, involving both the suppression of appetite and the maintenance of energy expenditure, makes it a promising candidate for the treatment of obesity and its associated metabolic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of MCH1 receptor antagonists and their therapeutic potential.

References

Preclinical Profile of AZD1979: A Novel MCHR1 Antagonist for Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain.[1] MCHR1 plays a crucial role in the regulation of energy homeostasis, making it a compelling target for the development of anti-obesity therapeutics. Preclinical studies in various animal models have demonstrated the potential of this compound to reduce body weight and improve metabolic parameters. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by blocking the binding of melanin-concentrating hormone (MCH) to MCHR1.[1] This antagonism disrupts the downstream signaling cascades that promote food intake and reduce energy expenditure. The initial weight loss mediated by this compound is primarily driven by a decrease in food intake, with a subsequent contribution from the preservation of energy expenditure.[1][2]

MCHR1 Signaling Pathway

The binding of MCH to its receptor, MCHR1, initiates a cascade of intracellular signaling events. MCHR1 can couple to different G-proteins, primarily Gαi and Gαq, leading to the modulation of distinct downstream pathways. The antagonism of this pathway by this compound is central to its therapeutic effect.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates This compound This compound This compound->MCHR1 Blocks G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC PLC G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation PKC->ERK ERK->CREB Gene_Expression Gene Expression (Food Intake & Energy Expenditure) CREB->Gene_Expression

Caption: MCHR1 Signaling Pathway Antagonized by this compound.

Quantitative Preclinical Data

The efficacy of this compound has been evaluated in diet-induced obese (DIO) mice and beagle dogs. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice [1]

ParameterVehicleThis compound (60 μmol·kg⁻¹ twice daily)
Body Weight Change (%)
Day 20 (Female)+2.5%-8.5%
Day 20 (Male)+3.0%-7.0%
Cumulative Food Intake (g)
Day 20 (Female)~60 g~45 g
Day 20 (Male)~65 g~50 g
*p < 0.05 vs. Vehicle

Table 2: Effect of this compound on Body Weight in Beagle Dogs (28-Day Study) [2]

Dose (μmol·kg⁻¹ once daily)Body Weight Change (%)
0 (Vehicle)+1.0%
22-2.5%
65-4.0%
216-6.5%
p < 0.05 vs. Vehicle

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

Diet-Induced Obese (DIO) Mouse Model

Objective: To induce an obese phenotype in mice that mimics human obesity driven by a high-fat diet.

Protocol:

  • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[3]

  • Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD). The HFD typically contains 45-60% of calories from fat.[3][4] A common formulation is Research Diets D12492 (60% kcal from fat).[3]

  • Duration: Mice are maintained on the HFD for a period of 12-16 weeks to develop a stable obese phenotype, characterized by significantly increased body weight and fat mass compared to control mice on a standard diet.[5]

  • Monitoring: Body weight and food intake are monitored weekly throughout the diet-induction period.

DIO_Workflow Start Start: 6-8 week old C57BL/6J mice Diet High-Fat Diet (45-60% kcal fat) for 12-16 weeks Start->Diet Monitor Weekly monitoring of body weight and food intake Diet->Monitor Obese Development of Diet-Induced Obesity Diet->Obese Monitor->Diet

Caption: Workflow for Generating a Diet-Induced Obese Mouse Model.

Pair-Feeding Study

Objective: To determine if the effect of a treatment on body weight is independent of its effect on food intake.[6]

Protocol:

  • Animal Model: Diet-induced obese mice are used.

  • Group Allocation: Mice are divided into three groups:

    • Group 1 (Ad libitum): Treated with the experimental compound (e.g., this compound) and have free access to food.

    • Group 2 (Pair-fed): Treated with vehicle and given the same amount of food consumed by the ad libitum group on the previous day.

    • Group 3 (Vehicle Control): Treated with vehicle and have free access to food.

  • Dosing and Feeding:

    • Group 1 receives the experimental compound daily. Their food intake is measured daily.

    • Group 2 receives the vehicle daily. The amount of food provided is matched to the intake of Group 1 from the preceding 24 hours.

    • Group 3 receives the vehicle daily with ad libitum access to food.

  • Measurements: Body weight is measured daily for all groups.

  • Analysis: The body weight changes between the ad libitum treated group and the pair-fed group are compared. If the treated group loses more weight than the pair-fed group, it suggests the compound also affects energy expenditure.[6]

Pair_Feeding_Logic DIO Diet-Induced Obese Mice Group1 Group 1: this compound (Ad libitum feeding) DIO->Group1 Group2 Group 2: Vehicle (Pair-fed to Group 1) DIO->Group2 Group3 Group 3: Vehicle (Ad libitum feeding) DIO->Group3 Measure_FI Measure Daily Food Intake Group1->Measure_FI Measure_BW Measure Daily Body Weight Group1->Measure_BW Group2->Measure_BW Group3->Measure_BW Measure_FI->Group2 Compare Compare Body Weight Change (Group 1 vs. Group 2) Measure_BW->Compare Conclusion1 Weight loss is greater in Group 1: Effect on Energy Expenditure Compare->Conclusion1 Conclusion2 Weight loss is similar: Effect is primarily on Food Intake Compare->Conclusion2

Caption: Logical Flow of a Pair-Feeding Experiment.

Indirect Calorimetry

Objective: To measure energy expenditure and fuel utilization by quantifying oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[7][8]

Protocol:

  • Apparatus: Mice are individually housed in metabolic cages (e.g., Columbus Instruments CLAMS) equipped for continuous monitoring of gas exchange.[1]

  • Acclimatization: Mice are acclimated to the metabolic cages for at least 24-48 hours before data collection to minimize stress-induced artifacts.

  • Data Collection: VO₂ and VCO₂ are measured at regular intervals (e.g., every 15-30 minutes) over a 24-48 hour period. Locomotor activity is also simultaneously recorded.

  • Calculations:

    • Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO₂ to VO₂. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.

    • Energy Expenditure (EE): Calculated from VO₂ and VCO₂ data using the Weir equation or a similar formula.[9]

  • Analysis: Energy expenditure is often normalized to body weight or lean body mass. The data is analyzed to compare the effects of the treatment on total energy expenditure, as well as energy expenditure during light and dark cycles.

Indirect_Calorimetry_Workflow Mouse Single-housed mouse in metabolic cage Acclimatize Acclimatization (24-48 hours) Mouse->Acclimatize Monitor Continuous monitoring of: - O₂ Consumption (VO₂) - CO₂ Production (VCO₂) - Locomotor Activity Acclimatize->Monitor Calculate Calculate: - Respiratory Exchange Ratio (RER) - Energy Expenditure (EE) Monitor->Calculate Analyze Analyze data for treatment effects Calculate->Analyze

Caption: Experimental Workflow for Indirect Calorimetry in Mice.

Conclusion

The preclinical data for this compound strongly support its potential as an anti-obesity agent. Its mechanism of action, centered on the antagonism of the MCHR1 receptor, leads to a reduction in body weight through a dual effect on decreasing food intake and preserving energy expenditure. The quantitative data from studies in DIO mice and dogs demonstrate a clear dose-dependent efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of MCHR1 antagonists and other novel anti-obesity compounds. Further research will be crucial to fully elucidate the therapeutic potential of this class of drugs in a clinical setting.

References

AZD1979: A Selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD1979, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of MCHR1 and the therapeutic potential of its antagonists. This document details the mechanism of action of MCHR1, the pharmacological profile of this compound, and the experimental methodologies used for its characterization.

Introduction to the MCH System

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and sleep.[1] In mammals, MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. While rodents express only MCHR1, humans, dogs, and other non-human primates express both receptors.[2][3] The MCH system, particularly MCHR1, has emerged as a significant target for the development of therapeutics for obesity and other metabolic disorders, as well as anxiety and depression.[1][4]

Activation of MCHR1 by its endogenous ligand, MCH, initiates signaling through multiple G protein pathways, primarily Gαi and Gαq.[5][6] This dual signaling capacity allows MCHR1 to modulate a complex array of downstream cellular responses.

MCHR1 Signaling Pathways

MCHR1 activation leads to the engagement of two primary signaling cascades:

  • Gαi-Coupled Pathway : The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is often associated with the regulation of neuronal excitability.[7]

  • Gαq-Coupled Pathway : The Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC), influencing processes like gene transcription and cell proliferation.[7][8]

The antagonism of these pathways by compounds like this compound forms the basis of their therapeutic potential.

MCHR1_Signaling cluster_membrane Plasma Membrane MCHR1 MCHR1 G_alpha_i Gαi MCHR1->G_alpha_i Gi G_alpha_q Gαq MCHR1->G_alpha_q Gq AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Ca_flux ↑ Intracellular Ca²⁺ PLC->Ca_flux G_alpha_i->AC Inhibits G_alpha_q->PLC Activates MCH MCH (Ligand) MCH->MCHR1 Activates This compound This compound (Antagonist) This compound->MCHR1 Blocks Cellular_Response_cAMP Modulation of Neuronal Activity cAMP->Cellular_Response_cAMP Cellular_Response_Ca MAPK/ERK Activation Gene Transcription Ca_flux->Cellular_Response_Ca Binding_Assay_Workflow cluster_prep cluster_incubation cluster_detection Membrane_Prep 1. Membrane Preparation - Transfect HEK-293 cells with MCHR1 - Homogenize cells and isolate membranes via differential centrifugation Reagent_Prep 2. Reagent Preparation - Prepare assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA) - Prepare serial dilutions of this compound - Prepare radioligand solution (e.g., [¹²⁵I]Tyr¹⁹-MCH at 0.06-0.1 nM) Membrane_Prep->Reagent_Prep Incubation 3. Assay Incubation - Combine membranes (0.5-1.0 µg), this compound, and radioligand in a 96-well plate - Incubate for 90 minutes at room temperature with agitation Reagent_Prep->Incubation Filtration 4. Termination & Filtration - Rapidly filter plate contents through GFC filter plates - Wash filters 3x with ice-cold wash buffer (e.g., PBS + 0.01% TX-100) Incubation->Filtration Counting 5. Scintillation Counting - Dry filters and add scintillation cocktail - Quantify radioactivity using a microplate scintillation counter Filtration->Counting Analysis 6. Data Analysis - Calculate specific binding - Determine IC₅₀ from competition curves - Calculate Kᵢ using the Cheng-Prusoff equation Counting->Analysis GTPgS_Assay_Workflow cluster_prep cluster_incubation cluster_detection Membrane_Prep 1. Membrane Preparation - Use membranes from cells expressing MCHR1 (e.g., HEK-293) Reagent_Prep 2. Reagent Preparation - Prepare assay buffer containing GDP and MgCl₂ - Prepare MCH (agonist) solution - Prepare serial dilutions of this compound (antagonist) Membrane_Prep->Reagent_Prep Pre_Incubation 3. Pre-incubation - Incubate membranes with this compound and MCH to reach equilibrium Reagent_Prep->Pre_Incubation Reaction_Start 4. Initiate Reaction - Add [³⁵S]GTPγS to start the binding reaction - Incubate to allow for nucleotide exchange Pre_Incubation->Reaction_Start Termination 5. Termination & Separation - Terminate reaction by rapid filtration over filter plates - Wash to remove unbound [³⁵S]GTPγS Reaction_Start->Termination Counting 6. Scintillation Counting - Dry filters and add scintillation cocktail - Quantify bound [³⁵S]GTPγS Termination->Counting Analysis 7. Data Analysis - Plot [³⁵S]GTPγS binding vs. agonist concentration in the presence of this compound - Determine antagonist potency (IC₅₀ or Kₑ) Counting->Analysis DIO_Mouse_Workflow cluster_induction cluster_treatment cluster_analysis Animal_Acclimation 1. Animal Acclimation & Diet - House C57BL/6J mice (6-8 weeks old) - Feed a high-fat diet (HFD, e.g., 60% kcal from fat) ad libitum for 15+ weeks to induce obesity Randomization 2. Randomization & Dosing - Randomize obese mice into vehicle and treatment groups based on body weight - Administer this compound or vehicle orally (p.o.) daily or twice daily for several weeks Animal_Acclimation->Randomization Monitoring 3. Monitoring - Measure body weight and food intake weekly - Perform metabolic assessments (e.g., indirect calorimetry for energy expenditure, glucose tolerance tests) Randomization->Monitoring Endpoint 4. Endpoint Analysis - At study termination, collect blood for biomarker analysis (e.g., insulin, glucose) - Dissect and weigh fat pads and other organs Monitoring->Endpoint Data_Analysis 5. Statistical Analysis - Compare treatment groups to vehicle control to determine efficacy Endpoint->Data_Analysis RO_Assay_Workflow cluster_in_vivo cluster_ex_vivo cluster_analysis Dosing 1. Compound Administration - Dose mice orally with various doses of this compound (e.g., 20, 40, 60 µmol/kg) Tissue_Harvest 2. Tissue Collection - At a specific time point post-dose (e.g., 17 hours), euthanize animals - Rapidly dissect brains and freeze on dry ice Dosing->Tissue_Harvest Sectioning 3. Brain Sectioning - Cut thin (e.g., 20 µm) coronal sections of the brain (e.g., caudate putamen) using a cryostat Tissue_Harvest->Sectioning Incubation 4. Autoradiography - Incubate brain slices with a specific MCHR1 radioligand - Wash slices to remove unbound radioligand Sectioning->Incubation Imaging 5. Imaging & Quantification - Expose incubated slices to a phosphor imaging plate or film - Quantify the density of radioligand binding in treated vs. vehicle animals Incubation->Imaging Calculation 6. Calculate Occupancy - Determine the percentage reduction in radioligand binding in drug-treated animals compared to controls - Correlate receptor occupancy with plasma drug concentration Imaging->Calculation

References

The Pharmacodynamics of AZD1979: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacodynamics of AZD1979, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHr1). This compound was investigated as a potential therapeutic agent for the treatment of obesity. This document summarizes its mechanism of action, target engagement, and its effects on energy homeostasis, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the MCHr1 in the central nervous system. Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance, with its orexigenic (appetite-stimulating) effects being a key function. By blocking the binding of MCH to its receptor, this compound effectively inhibits the downstream signaling pathways that promote food intake and energy storage. This antagonism leads to a dual effect on body weight: a reduction in food consumption and a preservation of energy expenditure, ultimately resulting in weight loss.[1][2] The specificity of this compound for the MCHr1 has been confirmed in studies using Mchr1 knockout mice, where the compound showed no effect on food intake or body weight.[3]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data obtained from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity

ParameterValueSpeciesAssay Type
IC50~12 nMNot SpecifiedNot Specified
Ki5.1 nMNot SpecifiedGTPγS binding
Ki12.1 nMNot SpecifiedRadioligand Binding

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

SpeciesDoseDosing RegimenEffect on Body WeightEffect on Food Intake
Mouse (DIO)60 μmol·kg⁻¹Twice daily, p.o.Significant reductionSignificant reduction

Table 3: In Vivo Efficacy in Dogs

SpeciesDose (μmol·kg⁻¹)Dosing RegimenEffect on Body Weight
Beagle Dog22Once daily, p.o. for 28 daysDose-dependent reduction
Beagle Dog65Once daily, p.o. for 28 daysDose-dependent reduction
Beagle Dog216Once daily, p.o. for 28 daysDose-dependent reduction

Signaling Pathways

The binding of MCH to MCHr1, a G protein-coupled receptor, can activate multiple intracellular signaling cascades. This compound, by blocking this initial step, prevents the downstream effects. The primary signaling pathways modulated by MCHr1 are depicted below.

MCHr1_Signaling_Pathway MCHr1 Signaling Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway cluster_Go Go Pathway MCH MCH MCHr1 MCHr1 MCH->MCHr1 binds & activates This compound This compound This compound->MCHr1 binds & inhibits Gi Gi MCHr1->Gi Gq Gq MCHr1->Gq Go Go MCHr1->Go AC Adenylate Cyclase cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Gi->AC inhibits PLC Phospholipase C PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Gq->PLC activates MAPK_Pathway MAPK Pathway (ERK, JNK) Go->MAPK_Pathway activates DIO_Mouse_Study_Workflow Diet-Induced Obese (DIO) Mouse Study Workflow start Start: 8-week-old C57BL/6J mice hfd High-Fat Diet (10-15 weeks) start->hfd randomization Randomization into Treatment Groups hfd->randomization treatment Daily Oral Gavage: - this compound - Vehicle randomization->treatment monitoring Monitor: - Body Weight - Food Intake treatment->monitoring Daily/Weekly monitoring->treatment endpoint Endpoint Analysis: - Euthanasia - Tissue Collection monitoring->endpoint Pair_Feeding_Logic Logical Flow of a Pair-Feeding Study cluster_experiment Experimental Groups start Hypothesis: This compound reduces body weight question Is the weight loss solely due to reduced food intake? start->question group1 Group 1: This compound ad libitum question->group1 group2 Group 2: Vehicle ad libitum question->group2 group3 Group 3: Vehicle pair-fed to Group 1 question->group3 compare1 Compare Body Weight: Group 1 vs. Group 3 group1->compare1 group3->compare1 result1 Result 1: Weight Loss (Group 1) > Weight Loss (Group 3) compare1->result1 result2 Result 2: Weight Loss (Group 1) ≈ Weight Loss (Group 3) compare1->result2 conclusion1 Conclusion: This compound increases energy expenditure result1->conclusion1 conclusion2 Conclusion: Weight loss is primarily due to reduced food intake result2->conclusion2

References

The Impact of AZD1979 on Metabolic Parameters in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic effects of AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist, in rodent models. The document synthesizes key findings on its impact on body weight, composition, food intake, energy expenditure, and glucose homeostasis, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and drug development efforts in the field of obesity and metabolic disorders.

Core Efficacy of this compound in Diet-Induced Obese (DIO) Mice

This compound has demonstrated significant efficacy in reducing body weight and improving metabolic parameters in diet-induced obese (DIO) mice. The primary mechanism of action is the antagonism of the MCH1 receptor, a key regulator of energy balance in the central nervous system.

Dose-Dependent Effects on Body Weight and Composition

Oral administration of this compound to female DIO mice twice daily for 21 days resulted in a dose-dependent reduction in body weight.[1] This weight loss was primarily attributed to a significant decrease in body fat mass, with no significant alteration in lean body mass.[1]

Table 1: Dose-Dependent Effects of this compound on Body Weight and Composition in Female DIO Mice

Treatment Group (oral, twice daily)Mean Body Weight Change from Vehicle (%)Body Fat Mass (g)Lean Body Mass (g)
Vehicle013.5 ± 0.621.1 ± 0.3
This compound (20 µmol/kg)-5.811.1 ± 0.521.0 ± 0.4
This compound (40 µmol/kg)-9.29.8 ± 0.420.8 ± 0.2
This compound (60 µmol/kg)-12.58.7 ± 0.520.6 ± 0.3

Data are presented as mean ± SEM. Body composition was measured at the end of the 21-day treatment period.[1]

Impact on Food Intake and Energy Expenditure

The initial body weight loss induced by this compound is driven by a reduction in food intake.[1][2] However, a key finding is the preservation of energy expenditure, which counteracts the typical adaptive decrease in metabolism seen with weight loss.[1][2] This dual action on both energy intake and expenditure contributes to the robust weight-lowering effect of the compound.

In a study with male DIO mice, a twice-daily oral dose of 60 µmol/kg of this compound for 17 days significantly reduced cumulative food intake compared to vehicle-treated animals.[1] Pair-feeding experiments, where vehicle-treated mice were given the same amount of food as the this compound-treated group, demonstrated that the this compound group still lost more weight, confirming an effect on energy expenditure.[1]

Table 2: Effects of this compound and Pair-Feeding on Metabolic Parameters in Male DIO Mice

ParameterVehicleThis compound (60 µmol/kg)Pair-Fed Vehicle
Cumulative Food Intake (g over 17 days) 65.1 ± 2.151.3 ± 1.551.3 ± 0.0
Body Weight Change (g over 17 days) +1.9 ± 0.5-5.8 ± 0.4-3.1 ± 0.3
Terminal Body Fat Mass (g) 16.2 ± 0.810.1 ± 0.5*12.9 ± 0.6
Terminal Lean Mass (g) 25.9 ± 0.324.9 ± 0.225.1 ± 0.3

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group.[1]

Improvements in Glucose Homeostasis

This compound treatment also leads to improvements in insulin sensitivity. In DIO mice, the compound lowered plasma insulin levels and the homeostasis model assessment of insulin resistance (HOMA-IR) index.[1] Furthermore, in lean mice on a high-fat diet, this compound prevented the development of glucose intolerance.[1]

Experimental Methodologies

This section details the key experimental protocols utilized in the cited studies to evaluate the metabolic effects of this compound in rodents.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Strain: C57BL/6J or C57BL/6N mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[3][4]

  • Age: Mice are typically started on the high-fat diet at 6-8 weeks of age.[3][4]

  • Diet: A high-fat diet with 45% to 60% of kilocalories derived from fat is administered ad libitum for a period of 12-19 weeks to induce obesity.[1][5][6] The control group is fed a standard chow or a low-fat diet with a matched composition (e.g., 10% kcal from fat).[6][7]

  • Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[3]

  • Confirmation of Obesity: A significant increase in body weight (typically 20-30% more than control mice) and increased adiposity confirm the obese phenotype.[6]

Drug Administration
  • Compound: this compound is administered orally (p.o.) via gavage.

  • Vehicle: While not explicitly stated in the primary study, a common vehicle for oral administration of similar compounds in rodents is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) or a mixture of Tween 80 and water.

  • Dosing Regimen: Dosing is typically performed twice daily for chronic studies.[1]

Indirect Calorimetry
  • Purpose: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.

  • Apparatus: An open-circuit indirect calorimetry system (e.g., Columbus Instruments CLAMS or similar) is used.[1][8]

  • Acclimatization: Mice are individually housed in the calorimetry chambers for at least 24 hours to acclimate before data collection begins.[8][9]

  • Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured at regular intervals.[8]

  • Calculations:

    • Respiratory Exchange Ratio (RER): RER = VCO2 / VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.

    • Energy Expenditure (EE): Calculated using the Weir equation or a simplified version: EE (kcal/hr) = (3.815 + 1.232 * RER) * VO2.[1]

  • Data Analysis: Energy expenditure is often normalized to body weight or lean body mass.

Body Composition Analysis
  • Method: Dual-energy X-ray absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) is used to determine fat mass and lean mass.[9]

Signaling Pathways and Experimental Workflows

MCH1 Receptor Signaling Pathway

This compound exerts its effects by blocking the binding of melanin-concentrating hormone (MCH) to its receptor, MCH1R. This G protein-coupled receptor is primarily coupled to Gαi and Gαq proteins.[10] Antagonism of MCH1R in hypothalamic neurons is believed to disinhibit pathways that suppress food intake and promote energy expenditure.

MCH1R_Signaling cluster_0 MCH Neuron cluster_1 Target Neuron (e.g., in Hypothalamus) MCH MCH MCH1R MCH1R MCH->MCH1R Binds to G_protein Gαi / Gαq MCH1R->G_protein Activates This compound This compound This compound->MCH1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP Metabolic_Response ↓ Food Intake ↑ Energy Expenditure cAMP->Metabolic_Response Downstream Effects IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Metabolic_Response Downstream Effects

Caption: MCH1R signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Evaluating this compound in DIO Mice

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a compound like this compound in a diet-induced obesity model.

experimental_workflow start Start: Weanling C57BL/6J Mice hfd_feeding High-Fat Diet Feeding (12-19 weeks) start->hfd_feeding randomization Randomization into Treatment Groups hfd_feeding->randomization treatment Chronic Dosing: This compound or Vehicle (e.g., 21 days) randomization->treatment bw_fi_monitoring Daily Body Weight & Food Intake Monitoring treatment->bw_fi_monitoring metabolic_phenotyping Metabolic Phenotyping treatment->metabolic_phenotyping indirect_calorimetry Indirect Calorimetry (Energy Expenditure, RER) metabolic_phenotyping->indirect_calorimetry body_comp Body Composition (DEXA/qNMR) metabolic_phenotyping->body_comp gtt Glucose Tolerance Test metabolic_phenotyping->gtt terminal_analysis Terminal Analysis: Tissue Collection, Plasma Analysis metabolic_phenotyping->terminal_analysis end End of Study terminal_analysis->end

Caption: A typical experimental workflow for evaluating this compound in DIO mice.

Conclusion

This compound demonstrates a robust anti-obesity effect in rodent models, driven by a dual mechanism of reducing food intake and preserving energy expenditure. Its efficacy in decreasing fat mass and improving glucose homeostasis highlights the therapeutic potential of MCH1R antagonism for the treatment of obesity and related metabolic disorders. The detailed methodologies and pathway analyses provided in this guide serve as a valuable resource for researchers aiming to further investigate this compound and the broader role of the MCH system in energy balance.

References

The Discovery and Development of AZD1979: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis. Developed as a potential therapeutic agent for obesity, this compound emerged from a lead optimization program focused on enhancing physicochemical properties to ensure central nervous system (CNS) exposure while minimizing off-target effects. Preclinical studies in diet-induced obese (DIO) mice and beagle dogs demonstrated that this compound effectively reduces body weight by decreasing food intake and preserving energy expenditure. Despite promising preclinical data, the clinical development of this compound was halted during Phase 1 trials. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

The Melanin-concentrating hormone (MCH) system is a key regulator of feeding behavior and energy balance. MCH, a neuropeptide, exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2.[1][2][3] MCHR1 is the primary receptor in mammals and is predominantly expressed in the CNS.[2] Antagonism of MCHR1 has been a therapeutic strategy for the treatment of obesity.[1][2][3]

This compound was identified through a drug discovery program aimed at developing a potent and selective MCHR1 antagonist with favorable pharmacokinetic properties for CNS penetration.[4][5][6] The lead optimization process focused on reducing lipophilicity and mitigating off-target activities, such as interactions with the hERG channel.[4][5][7] This effort led to the discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, designated as this compound.[4][5]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the MCHR1. The MCHR1 is known to couple to Gi, Go, and Gq proteins.[2] Upon binding of the endogenous agonist, MCH, the receptor activates these G proteins, initiating downstream signaling cascades that ultimately lead to an increase in appetite (orexigenic effect). This compound blocks the binding of MCH to MCHR1, thereby inhibiting this signaling pathway and reducing food intake.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Binds & Activates This compound This compound (Antagonist) This compound->MCHR1 Blocks Binding G_protein Gαi/o/q, Gβγ MCHR1->G_protein Activates Effector Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Modulates Response Orexigenic Effect (Increased Appetite) Effector->Response Leads to

Figure 1: MCHR1 Signaling Pathway and this compound's Mechanism of Action.

Preclinical Pharmacology

The efficacy of this compound was evaluated in several preclinical models, primarily in diet-induced obese (DIO) mice and beagle dogs. These studies consistently demonstrated a dose-dependent reduction in body weight.

In Vitro Profile

This compound is a potent antagonist of the human MCHR1, with a pA2 of approximately 7.9. It exhibits high selectivity for MCHR1 over other receptors, including MCHR2.

ParameterValueSpeciesAssay
IC50 ~12 nMHuman, MouseGTPγS Activity Assay
Ki ~12.1 nMHumanRadioligand Binding Assay
Ki (GTPγS) 5.1 nMHumanGTPγS Binding Assay
MCHR2 Activity IC50 > 40 µMHumanCa2+ FLIPR Assay

Table 1: In Vitro Potency and Selectivity of this compound. [4][8][9]

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

In DIO mice, oral administration of this compound led to a significant and dose-dependent reduction in body weight.[3][6] This effect was primarily due to a decrease in fat mass, with no significant change in lean body mass.[6] The weight loss was attributed to a combination of reduced food intake and the preservation of energy expenditure.[3][6][10]

Dose (µmol/kg, p.o., twice daily)Body Weight Change (%)Fat Mass Change (%)Food Intake Change (%)
20Significant ReductionSignificant ReductionReduction
40Greater ReductionGreater ReductionGreater Reduction
60Maximal ReductionMaximal ReductionMaximal Reduction

Table 2: Summary of this compound Efficacy in DIO Mice after 21 Days of Treatment. [6]

In Vivo Efficacy in Dogs

This compound was also evaluated in beagle dogs, a species that, like humans, expresses both MCHR1 and MCHR2.[3][6] A 28-day study with once-daily oral dosing showed a dose-dependent decrease in body weight, confirming the efficacy of MCHR1 antagonism in a non-rodent species with both receptor subtypes.[6]

Dose (µmol/kg, p.o., once daily)Body Weight Change (%)
22Reduction
65Greater Reduction
216Maximal Reduction

Table 3: Effect of this compound on Body Weight in Beagle Dogs after 28 Days. [6]

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membranes Prepare cell membranes expressing MCHR1 Mix Incubate membranes with [35S]GTPγS, agonist, and varying concentrations of this compound Membranes->Mix Reagents Prepare assay buffer with GDP, MgCl2, and [35S]GTPγS Reagents->Mix Filter Separate bound from free [35S]GTPγS via filtration Mix->Filter Count Quantify bound [35S]GTPγS using scintillation counting Filter->Count Analyze Analyze data to determine IC50 of this compound Count->Analyze

Figure 2: Workflow for the [35S]GTPγS Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing recombinant human MCHR1 are prepared and stored at -80°C.

  • Assay Buffer: The assay is conducted in a buffer containing HEPES, NaCl, MgCl₂, and GDP.

  • Incubation: Membranes are incubated with a fixed concentration of MCH (agonist) and varying concentrations of this compound in the presence of [³⁵S]GTPγS.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³⁵S]GTPγS (IC₅₀) is calculated.

Ex Vivo Receptor Occupancy Assay

This assay determines the extent to which this compound binds to MCHR1 in the brain after in vivo administration.

ExVivo_RO_Workflow Dose Administer this compound orally to mice at various doses Harvest Euthanize mice at a specific time point and harvest brains Dose->Harvest Section Prepare thin coronal brain sections using a cryostat Harvest->Section Incubate Incubate brain sections with a radiolabeled MCHR1 ligand Section->Incubate Wash Wash sections to remove unbound radioligand Incubate->Wash Image Expose sections to film or a phosphorimager to visualize binding Wash->Image Quantify Quantify receptor occupancy by comparing binding in treated vs. vehicle animals Image->Quantify

References

AZD1979's chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AZD1979, a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). All data is presented to facilitate further research and development in the field of metabolic diseases.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (3-(4-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, is a novel small molecule developed as a potential therapeutic agent for obesity.[1] Its lead optimization focused on reducing lipophilicity to improve central nervous system (CNS) exposure and minimize off-target effects.[2]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (3-(4-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone[1]
CAS Number 1254035-84-1[3][4]
Molecular Formula C₂₅H₂₆N₄O₅[3][4]
Molecular Weight 462.50 g/mol [3][4]
SMILES O=C(C1=NN=C(C2=CC=C(OC)C=C2)O1)N3CC(OC4=CC=C(CN(C5)CC65COC6)C=C4)C3[1][3]
Appearance Off-white to light yellow solid[3]
Solubility Soluble in DMSO, not in water.[1] Formulations include 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL).[3][4][1][3][4]
Physicochemical Profile Favorable properties for a CNS indication, including appropriate lipophilicity and excellent permeability with no efflux.[2][2]

Pharmacological Properties

This compound is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain and implicated in the regulation of energy homeostasis.[5][6]

Table 2: In Vitro Pharmacological Activity of this compound

ParameterValueDescriptionReference
Target Melanin-concentrating hormone receptor 1 (MCHR1)A GPCR involved in regulating energy balance and food intake.[3][5]
IC₅₀ ~12 nMConcentration causing 50% inhibition of MCHR1 activity in a human GTPγS assay.[3][5]
Kᵢ ~12 nMBinding affinity for the human and mouse MCH1 receptor.[1][5]
Selectivity IC₅₀ > 40 μM for MCH2 receptorDemonstrates high selectivity for MCHR1 over MCH2.[5]
Off-Target Activity hERG IC₅₀ = 22 μMLow in vitro interaction with the hERG potassium channel.[5]

Mechanism of Action

Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide that, upon binding to MCHR1, stimulates food intake and decreases energy expenditure.[5][6] MCHR1 couples to Gᵢ and Gᵩ proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[7] this compound acts as a competitive antagonist at the MCHR1, blocking the downstream signaling cascades initiated by MCH. This results in a dual effect on body weight homeostasis: an initial reduction in food intake followed by the preservation of energy expenditure.[5][8]

Below is a diagram illustrating the signaling pathway of MCHR1 and the point of intervention for this compound.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCH MCH (Melanin-concentrating Hormone) MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates This compound This compound This compound->MCHR1 Blocks AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Cellular_Response ↓ Orexigenic Effects (↓ Food Intake, ↑ Energy Expenditure)

MCHR1 Signaling Pathway and this compound's Point of Action.

In Vivo Efficacy

This compound has demonstrated efficacy in reducing body weight in preclinical animal models of obesity. The effects were shown to be specific to the MCH1 receptor, as the compound had no effect in Mchr1 knockout mice.[5][8]

Table 3: Summary of In Vivo Studies with this compound

Animal ModelDosing RegimenKey FindingsReference
Diet-Induced Obese (DIO) Mice 20, 40, or 60 µmol/kg, p.o., twice daily for 21 daysDose-dependent reduction in body weight. Improved insulin sensitivity. Initial decrease in food intake, followed by preserved energy expenditure.[3][5]
Mchr1 Knockout (KO) Mice 60 µmol/kg, p.o., twice daily for 20 daysNo effect on food intake or body weight, confirming MCHR1-specific action.[5]
Beagle Dogs 22, 65, or 216 µmol/kg, p.o., once daily for 28 daysDose-dependent reduction in body weight.[5]

Experimental Protocols

In Vitro [³⁵S]GTPγS Binding Assay (Representative Protocol)

This functional assay measures the ability of a compound to inhibit agonist-induced G-protein activation.

  • Membrane Preparation : Membranes are prepared from HEK293 cells stably expressing the human MCHR1.

  • Assay Buffer : 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 10 µM GDP.

  • Reaction Mixture : In a 96-well plate, incubate cell membranes (5-10 µg protein) with varying concentrations of this compound and a fixed concentration of the agonist MCH for 30 minutes at 30°C.

  • Initiation of Reaction : Add [³⁵S]GTPγS (0.1 nM) to each well to initiate the binding reaction and incubate for an additional 60 minutes at 30°C.

  • Termination and Filtration : Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Quantification : Dry the filter plates, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis : Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

In Vivo Study in Diet-Induced Obese (DIO) Mice (Workflow)

The following diagram outlines the typical workflow for assessing the efficacy of this compound in a diet-induced obesity mouse model.

DIO_Mouse_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Induction Induce Obesity (High-Fat Diet for 8-12 weeks) Acclimatization Acclimatize Mice (Sham Dosing) Induction->Acclimatization Randomization Randomize into Groups (Based on Body Weight) Acclimatization->Randomization Dosing Administer this compound or Vehicle (e.g., 20, 40, 60 µmol/kg, p.o., BID) Randomization->Dosing Monitoring Monitor Body Weight & Food Intake Daily Dosing->Monitoring Glucose_Tolerance Oral Glucose Tolerance Test (OGTT) Monitoring->Glucose_Tolerance Insulin_Levels Measure Fasting Glucose & Insulin Monitoring->Insulin_Levels Calorimetry Indirect Calorimetry (Energy Expenditure, RER) Monitoring->Calorimetry Body_Composition Determine Body Composition (Fat Mass, Lean Mass) Monitoring->Body_Composition

Workflow for In Vivo Efficacy Testing in DIO Mice.

Clinical Development

A Phase 1 clinical trial (NCT02072993) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[3] However, the trial was terminated due to reaching pre-defined study-stopping criteria related to safety.[9][10]

Conclusion

This compound is a well-characterized, potent, and selective MCHR1 antagonist with demonstrated efficacy in preclinical models of obesity. Its mechanism of action, involving the modulation of both food intake and energy expenditure, makes the MCHR1 pathway an interesting target for anti-obesity therapeutics. While the clinical development of this compound was halted, the extensive preclinical data available provides a valuable resource for researchers in the field of metabolic drug discovery. The information and protocols detailed in this guide are intended to support further investigation into MCHR1 antagonism and the development of novel therapies for obesity and related metabolic disorders.

References

The Role of Melanin-Concentrating Hormone Receptor 1 (MCHR1) in Diet-Induced Obesity and the Therapeutic Potential of AZD1979: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating global prevalence of obesity necessitates the exploration of novel therapeutic targets within the complex neurocircuitry of energy homeostasis. The melanin-concentrating hormone (MCH) system, and specifically its primary receptor in rodents, MCHR1, has emerged as a compelling target. Extensive preclinical data demonstrate that genetic or pharmacological inactivation of MCHR1 confers resistance to diet-induced obesity (DIO). This technical guide provides an in-depth review of the role of MCHR1 in the pathophysiology of DIO, with a particular focus on the preclinical data and therapeutic rationale for the MCHR1 antagonist, AZD1979. We will delve into the intricate signaling pathways of MCHR1, present detailed experimental protocols for key in vivo studies, and offer a comprehensive analysis of the quantitative data from studies investigating MCHR1 knockout mice and the effects of this compound.

MCHR1: A Central Regulator of Energy Balance

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta, regions of the brain critically involved in the regulation of feeding behavior and energy metabolism. MCH exerts its orexigenic (appetite-stimulating) effects through two G-protein coupled receptors (GPCRs), MCHR1 and MCHR2. While humans and other species like dogs express both receptors, rodents exclusively express MCHR1, making it a valuable target for preclinical obesity research.

Genetic ablation of the MCHR1 gene in mice results in a lean phenotype characterized by resistance to diet-induced obesity, despite exhibiting hyperphagia (increased food intake). This paradoxical phenotype is attributed to a significant increase in energy expenditure and locomotor activity. These findings underscore the pivotal role of MCHR1 in integrating signals related to energy intake and expenditure.

MCHR1 Signaling Pathways

MCHR1 is a pleiotropically coupled GPCR, engaging with Gi, Go, and Gq proteins upon activation by MCH. This promiscuous coupling initiates multiple downstream signaling cascades that collectively modulate neuronal excitability and function:

  • Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and other cAMP-dependent signaling molecules.

  • Gq Pathway: Engagement of the Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

  • ERK Activation: Downstream of both Gi/o and Gq activation, MCHR1 signaling converges on the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). ERK is a key mediator of cellular processes such as gene expression and synaptic plasticity.

The intricate signaling network initiated by MCHR1 activation provides multiple avenues for therapeutic intervention.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway MCHR1 MCHR1 Gi Gi/o MCHR1->Gi Gq Gq MCHR1->Gq MCH MCH MCH->MCHR1 binds AC Adenylyl Cyclase Gi->AC inhibits ERK ERK Phosphorylation Gi->ERK cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA Neuronal_Response Modulation of Neuronal Excitability & Gene Expression PKA->Neuronal_Response PLC PLC Gq->PLC activates Gq->ERK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC DAG->PKC Ca2->Neuronal_Response PKC->Neuronal_Response ERK->Neuronal_Response

Caption: MCHR1 Signaling Cascade

This compound: A Potent MCHR1 Antagonist

This compound is a novel, potent, and selective antagonist of MCHR1. Preclinical studies have demonstrated its efficacy in reducing body weight in animal models of obesity.

Mechanism of Action

This compound exerts its anti-obesity effects by competitively blocking the binding of MCH to MCHR1 in the central nervous system. This antagonism inhibits the downstream signaling cascades that promote food intake and suppress energy expenditure. The specificity of this compound for MCHR1 has been unequivocally demonstrated in studies using MCHR1 knockout mice, where the compound had no effect on food intake or body weight.

In diet-induced obese (DIO) mice, the initial body weight loss mediated by this compound is driven by a reduction in food intake. However, a key differentiator of this compound is its additional effect of preserving energy expenditure, which is often reduced during caloric restriction. This dual mechanism of action suggests a more robust and sustained weight loss potential compared to agents that only target appetite suppression.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies on MCHR1 knockout mice and the MCHR1 antagonist this compound.

Phenotype of MCHR1 Knockout (KO) Mice on High-Fat Diet (HFD)
ParameterWild-Type (WT)MCHR1 KO% ChangeReference
Body Weight (g)
Male~35-40 g (at 14-15 wks)~30-35 g (at 14-15 wks)↓ ~12-15%
Female~25-30 g (at 14-15 wks)~22-26 g (at 14-15 wks)↓ ~12%
Fat Mass (g)
Male9.6 ± 1.24.7 ± 0.6↓ 51%
Female5.8 ± 0.53.9 ± 0.2↓ 33%
Food Intake (g/kg body weight/day)
Male78.8 ± 2.695.3 ± 4.7↑ 21%
Female88.4 ± 4.2101.0 ± 2.3↑ 14%
Metabolic Rate Baseline↑ 28%↑ 28%
Effects of this compound in Diet-Induced Obese (DIO) Mice
ParameterVehicleThis compound (60 µmol/kg, p.o., twice daily)% ChangeReference
Body Weight Change (%) GainLossSignificant Reduction
Cumulative Food Intake (g) BaselineReducedSignificant Reduction
Energy Expenditure Reduced with weight lossPreservedPrevents adaptive decrease
Effects of this compound in Lean Beagle Dogs
ParameterVehicleThis compound (22, 65, or 216 µmol/kg, p.o., once daily for 28 days)OutcomeReference
Body Weight StableDose-dependent decreaseEfficacious in a species with both MCHR1 and MCHR2

Key Experimental Protocols

Reproducibility and standardization of experimental protocols are paramount in preclinical research. The following sections detail the methodologies for key experiments cited in this guide.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat, high-sugar diet.

Protocol:

  • Animal Selection: Use male C57BL/6J mice, a strain known to be susceptible to DIO, typically starting at 6-8 weeks of age.

  • Housing: House mice individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Provide ad libitum access to a high-fat diet (HFD), typically with 45-60% of calories derived from fat. A common choice is Research Diets D12492 (60% kcal from fat). Control animals receive a standard chow diet (e.g., 10% kcal from fat).

  • Duration: Maintain mice on the HFD for a minimum of 8-12 weeks to develop a robust obese phenotype, characterized by increased body weight, adiposity, and insulin resistance.

  • Monitoring: Record body weight and food intake weekly.

Indirect Calorimetry

Objective: To measure energy expenditure, respiratory exchange ratio (RER), and locomotor activity.

Protocol:

  • System: Utilize an open-circuit indirect calorimetry system (e.g., Columbus Instruments CLAMS or similar).

  • Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data collection to minimize stress-induced artifacts.

  • Data Collection: Place individual mice in the calorimetric chambers with free access to food and water.

  • Measurements: The system continuously measures oxygen consumption (VO2) and carbon dioxide production (VCO2). RER is calculated as the ratio of VCO2 to VO2, indicating substrate utilization (a value of ~1.0 indicates carbohydrate oxidation, while ~0.7 indicates fat oxidation). Energy expenditure is calculated from VO2 and RER. Locomotor activity is monitored via infrared beams.

  • Duration: Collect data over a 24-48 hour period to capture both light and dark cycle activity.

Food Intake Measurement

Objective: To accurately quantify daily food consumption.

Protocol:

  • Housing: House mice individually for accurate measurement.

  • Manual Weighing:

    • Provide a pre-weighed amount of food in the food hopper.

    • After 24 hours, weigh the remaining food and any spillage.

    • Calculate the net food intake.

  • Automated Systems: For higher temporal resolution and reduced labor, use automated food intake monitoring systems that continuously weigh the food hopper.

Methodological & Application

AZD1979 Experimental Protocol for Diet-Induced Obese Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1979 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis. Antagonism of MCHR1 is a therapeutic strategy for the treatment of obesity. This compound has been shown to reduce body weight in diet-induced obese (DIO) mice by affecting both food intake and energy expenditure.[1][2][3][4] These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy of this compound in a DIO mouse model.

Key Experiments and Methodologies

Diet-Induced Obesity (DIO) Mouse Model

A robust DIO model is critical for evaluating the anti-obesity effects of this compound.

Protocol:

  • Animal Strain: Male C57BL/6J or C57BL/6NRj mice are commonly used due to their susceptibility to diet-induced obesity.[5]

  • Age: Start the high-fat diet at 6-8 weeks of age.

  • Housing: House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Provide a high-fat diet (HFD) ad libitum. A commonly used diet is the D12492 from Research Diets, which provides 60% of its calories from fat. Another option is a diet with 42% kcal from fat.

    • The control group should receive a standard chow diet.

  • Duration: Continue the HFD for a minimum of 10-12 weeks, and up to 25 weeks, to establish a clear obese phenotype with metabolic complications such as hyperglycemia and hyperinsulinemia.

  • Monitoring: Monitor body weight and food intake weekly. Obvious weight differences between HFD and control mice should be apparent by 14 weeks of age.

This compound Administration

Protocol:

  • Compound Preparation:

    • Vehicle: Prepare a suspension of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.

    • This compound Formulation: Suspend this compound in the vehicle to the desired concentrations.

  • Dosing:

    • Doses: Effective doses in DIO mice are typically 20, 40, and 60 μmol·kg⁻¹ body weight.

    • Route of Administration: Administer orally (p.o.) via gavage.

    • Frequency: Dose twice daily.

    • Duration: The treatment duration is typically 21 days for efficacy studies.

  • Acclimation: Prior to the start of the experiment, sham dose the mice with the vehicle for several days to acclimate them to the gavage procedure.

Pair-Feeding Study

This study is essential to differentiate the effects of this compound on energy expenditure from its effects on food intake.

Protocol:

  • Animal Groups:

    • Vehicle ad libitum: Mice receive the vehicle and have free access to the HFD.

    • This compound ad libitum: Mice receive this compound and have free access to the HFD.

    • Vehicle pair-fed: Mice receive the vehicle and are fed the same amount of food consumed by the this compound ad libitum group.

  • Procedure:

    • House mice individually for accurate food intake measurement.

    • Measure the food intake of the this compound ad libitum group at regular, short intervals (e.g., every 30 minutes).

    • Provide the measured amount of food to the vehicle pair-fed group at the same intervals.

    • Monitor the body weight of all groups daily.

  • Expected Outcome: If the this compound-treated group loses more weight than the pair-fed group, it indicates that the compound increases energy expenditure in addition to reducing food intake.

Indirect Calorimetry

Indirect calorimetry is used to assess energy expenditure, respiratory exchange ratio (RER), and locomotor activity.

Protocol:

  • Apparatus: Use a comprehensive laboratory animal monitoring system (CLAMS).

  • Acclimation: Acclimate the mice to the calorimetric cages for at least 24 hours before starting measurements.

  • Measurements:

    • Continuously measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

    • Calculate the Respiratory Exchange Ratio (RER = VCO₂ / VO₂). An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 suggests fat oxidation.

    • Monitor locomotor activity using infrared beams.

  • Data Analysis: Analyze the data over a 24-hour period to observe diurnal variations in metabolic parameters.

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to evaluate the effect of this compound on glucose homeostasis.

Protocol:

  • Fasting: Fast the mice for 4-6 hours prior to the test.

  • Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting glucose and insulin levels.

  • Glucose Challenge: Administer a 2 g·kg⁻¹ body weight bolus of glucose solution orally via gavage.

  • Time-course Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.

  • Analysis: Measure blood glucose concentrations at each time point. Plasma insulin levels can also be measured from the collected blood samples.

Ex Vivo Brain Receptor Occupancy Assay

This assay determines the extent to which this compound binds to MCHR1 in the central nervous system.

Protocol:

  • Dosing: Administer a single oral dose of this compound to DIO mice.

  • Tissue Collection: At a specified time point post-dosing (e.g., 17 hours), euthanize the mice and rapidly dissect the brains.

  • Sample Preparation: Freeze the brains on dry ice and store them at -80°C.

  • Autoradiography:

    • Cut coronal brain sections (20 μm) from a region rich in MCHR1, such as the caudate putamen.

    • Thaw-mount the sections onto microscope slides.

    • Incubate the sections with a radiolabeled ligand that binds to MCHR1.

    • Wash the sections to remove unbound radioligand.

    • Expose the slides to a phosphor imaging plate or film.

  • Analysis: Quantify the displacement of the radioligand by this compound to determine the percentage of receptor occupancy.

Data Presentation

Table 1: Effect of this compound on Body Composition and Metabolic Parameters in DIO Mice
Treatment Group (μmol·kg⁻¹ twice daily)Lean Tissue (g)Fat Tissue (g)Fasting Glucose (mM)Fasting Insulin (nM)HOMA-Index
Vehicle19.1 ± 0.227.7 ± 1.710.0 ± 0.41.03 ± 0.219.8 ± 1.8
This compound (20)N/DN/D8.8 ± 0.40.57 ± 0.105.0 ± 1.0
This compound (40)N/DN/D9.2 ± 0.60.52 ± 0.104.6 ± 0.8*
This compound (60)19.0 ± 0.819.2 ± 1.5***9.4 ± 0.70.51 ± 0.07 4.9 ± 0.9

*Data are presented as mean ± SEM. N/D = Not Determined. Statistical significance vs. vehicle: *p < 0.05, **p < 0.01, **p < 0.001.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Inhibits G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Produces Downstream Downstream Effects (e.g., increased food intake, decreased energy expenditure) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases MAPK MAPK Pathway DAG->MAPK Activates AZD1979_Workflow start Start dio_model Diet-Induced Obesity Model (C57BL/6 mice on HFD for 10-25 weeks) start->dio_model randomization Randomization of Mice dio_model->randomization treatment This compound Treatment (20, 40, 60 µmol/kg, p.o., twice daily for 21 days) randomization->treatment pair_feeding Pair-Feeding Study randomization->pair_feeding calorimetry Indirect Calorimetry (Energy Expenditure, RER, Activity) treatment->calorimetry ogtt Oral Glucose Tolerance Test treatment->ogtt receptor_occupancy Ex Vivo Brain Receptor Occupancy treatment->receptor_occupancy data_analysis Data Analysis and Interpretation pair_feeding->data_analysis calorimetry->data_analysis ogtt->data_analysis receptor_occupancy->data_analysis end End data_analysis->end

References

Preparing AZD1979 for In Vivo Efficacy Studies in Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor primarily expressed in the central nervous system.[1][2] MCHR1 is a key regulator of energy homeostasis, and its antagonism has been shown to reduce food intake and increase energy expenditure, making it a promising target for the treatment of obesity.[1][3][4] In vivo studies in diet-induced obese (DIO) mice and beagle dogs have demonstrated that this compound effectively reduces body weight, primarily by decreasing fat mass.[1][3] This document provides detailed protocols for the preparation and administration of this compound for in vivo studies, based on established preclinical experimental data.

Mechanism of Action

Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide that, upon binding to MCHR1, activates downstream signaling pathways that promote food intake and weight gain. This compound competitively inhibits the binding of MCH to MCHR1, thereby blocking these orexigenic signals. The specificity of this compound for MCHR1 has been confirmed in studies where the compound had no effect on food intake or body weight in MCHR1 knockout mice.[1][3] The primary physiological effects of this compound administration are a reduction in food intake and a preservation of energy expenditure, leading to a net negative energy balance and subsequent weight loss.[1][3]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₅H₂₆N₄O₅MedKoo
Molecular Weight 462.5 g/mol MedKoo
CAS Number 1254035-84-1MedKoo
Solubility Soluble in DMSO, not in water.MedKoo

MCHR1 Signaling Pathway with this compound Inhibition

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Inhibits Gq Gq MCHR1->Gq Gi Gi MCHR1->Gi PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 Increases ERK ERK Ca2->ERK Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Activates ERK->CREB Activates Gene Gene Transcription CREB->Gene FoodIntake Increased Food Intake Gene->FoodIntake EnergyExp Decreased Energy Expenditure Gene->EnergyExp InVivo_Workflow start Start: Acclimatization of Animals randomization Randomization into Treatment Groups start->randomization dosing Daily Dosing (p.o.) randomization->dosing formulation Preparation of this compound Formulation formulation->dosing monitoring Daily Monitoring: - Body Weight - Food Intake - Clinical Observations dosing->monitoring interim Interim Analysis (e.g., Glucose Tolerance Test) monitoring->interim endpoint Study Endpoint: - Terminal Bleed (PK/PD) - Tissue Collection (e.g., Brain, Fat) - Body Composition Analysis monitoring->endpoint interim->monitoring data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols for AZD1979 Administration in C57BL/6J Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of AZD1979, a potent Melanin-concentrating hormone receptor 1 (MCHR1) antagonist, to C57BL/6J mice. The included methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on metabolism and energy homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound to C57BL/6J mice.

Table 1: this compound Dosage and Administration in C57BL/6J Mice

ParameterDetailsSource(s)
Mouse Strain C57BL/6J (male and female)[1]
Dosage Range 20, 40, or 60 µmol/kg[1]
Administration Route Oral gavage (p.o.)[1]
Frequency Twice daily[1]
Vehicle 0.5% Hydroxypropyl methylcellulose (HPMC), 0.1% Tween 80 in water[2]
Study Duration 21 days for body weight studies[1]

Table 2: Diet-Induced Obesity (DIO) Model Parameters

ParameterDetailsSource(s)
Mouse Strain C57BL/6J[1]
Diet High-Fat Diet (HFD), e.g., D12492 (60% kcal from fat)[1]
Duration of HFD prior to treatment 19-25 weeks[1][2]
Age of Mice at Start of HFD 8-11 weeks[1]

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare the Vehicle:

    • To prepare a 0.5% HPMC, 0.1% Tween 80 solution, first add the Tween 80 to the desired final volume of water and mix thoroughly.

    • Slowly add the HPMC powder to the water-Tween 80 mixture while vortexing or stirring continuously to prevent clumping.

    • Continue to mix until the HPMC is fully dissolved and the solution is clear. This may take some time and gentle heating can be applied if necessary. Allow the solution to cool to room temperature before adding the compound.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.

    • Add a small amount of the prepared vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension.

    • Visually inspect the suspension for any large particles. The formulation should be a uniform suspension.[2]

Storage:

  • It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 2-8°C and re-suspend thoroughly before each use.

Protocol 2: Oral Gavage Administration in C57BL/6J Mice

This protocol outlines the standard procedure for administering this compound via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the correct dosing volume.

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent movement. The body of the mouse should be held securely.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth.

    • With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.

  • Dose Administration:

    • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the calculated volume of the this compound suspension.

    • Administer the solution at a steady rate to prevent regurgitation.

  • Post-Administration:

    • Gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure.

Protocol 3: Diet-Induced Obesity (DIO) Model in C57BL/6J Mice

This protocol describes the induction of obesity in C57BL/6J mice prior to treatment with this compound.

Materials:

  • Male or female C57BL/6J mice (8-11 weeks old)

  • High-Fat Diet (HFD), such as Research Diets D12492 (60% kcal from fat)

  • Standard chow diet for control group

  • Animal housing with ad libitum access to food and water

Procedure:

  • Acclimation:

    • Upon arrival, acclimate the mice to the animal facility for at least one week with ad libitum access to standard chow and water.

  • Dietary Intervention:

    • Randomly assign mice to either the HFD group or the control (standard chow) group.

    • Provide the respective diets for a period of 19 to 25 weeks.[1][2]

  • Monitoring:

    • Monitor body weight and food intake weekly throughout the diet period.

    • Mice on the HFD are expected to gain significantly more weight and body fat compared to the control group.

  • Initiation of Treatment:

    • After the desired period of high-fat feeding, the obese mice are ready for the administration of this compound as described in Protocol 2.

Protocol 4: Indirect Calorimetry using a Comprehensive Laboratory Animal Monitoring System (CLAMS)

This protocol provides a general workflow for assessing energy expenditure in C57BL/6J mice treated with this compound.

Materials:

  • Comprehensive Laboratory Animal Monitoring System (CLAMS) or similar metabolic cages

  • Treated and control C57BL/6J mice

Procedure:

  • Acclimation:

    • Acclimate the mice to the single-housing conditions of the metabolic cages for at least 24-48 hours before data collection begins. This helps to reduce stress-induced artifacts in the data.

  • Data Collection:

    • Place the mice in the CLAMS chambers with free access to food and water.

    • Program the system to measure the following parameters at regular intervals (e.g., every 15-30 minutes):

      • Oxygen consumption (VO2)

      • Carbon dioxide production (VCO2)

      • Respiratory Exchange Ratio (RER = VCO2/VO2)

      • Locomotor activity (beam breaks)

      • Food and water intake

    • Data is typically collected over a 24-48 hour period to capture both light and dark cycles.

  • Data Analysis:

    • Calculate energy expenditure (EE) from VO2 and VCO2 data using the Weir equation or a similar formula.

    • Analyze the data to determine the effects of this compound treatment on total energy expenditure, substrate utilization (indicated by RER), and physical activity.

Signaling Pathway and Experimental Workflow Diagrams

MCHR1_Signaling_Pathway This compound This compound MCHR1 MCHR1 (Melanin-concentrating hormone receptor 1) This compound->MCHR1 Antagonist G_protein Gq/Gi protein MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylate Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC ERK ERK PKC->ERK Cellular_Response Cellular Response (↓ Food Intake, ↑ Energy Expenditure) ERK->Cellular_Response cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Cellular_Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Cellular_Response

Caption: MCHR1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: C57BL/6J Mice (8-11 weeks old) DIO Diet-Induced Obesity (DIO) Model (High-Fat Diet for 19-25 weeks) Start->DIO Treatment This compound Treatment (20, 40, or 60 µmol/kg, p.o., twice daily) DIO->Treatment Vehicle_Control Vehicle Control (0.5% HPMC, 0.1% Tween 80) DIO->Vehicle_Control Monitoring In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Calorimetry Indirect Calorimetry (CLAMS) (Energy Expenditure, RER, Activity) Treatment->Calorimetry Vehicle_Control->Monitoring Vehicle_Control->Calorimetry Endpoint Endpoint Analysis (e.g., Plasma analysis, Tissue collection) Monitoring->Endpoint Calorimetry->Endpoint

Caption: Experimental workflow for evaluating this compound in a DIO mouse model.

References

Application Notes and Protocols for Oral Gavage Administration of AZD1979 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral gavage administration of AZD1979 in rodent models. The protocols are based on established preclinical studies and are intended to ensure procedural consistency and data reproducibility.

Data Presentation: Summary of In Vivo Studies

The following table summarizes the quantitative data from key preclinical studies involving the oral gavage administration of this compound to rodents.

Animal ModelCompoundDoseVehicleAdministration FrequencyDurationKey FindingsReference
Diet-Induced Obese (DIO) C57BL/6JOlaHsd MiceThis compound20, 40, or 60 µmol·kg⁻¹0.5% Hydroxypropyl methylcellulose (HPMC), 0.1% Tween 80Twice daily (8:00 h and 15:00 h)21 daysDose-dependent reduction in body weight; improved insulin sensitivity.[1][1]
Lean C57BL/6JOlaHsd Mice on High-Fat Diet (HFD)This compound60 µmol·kg⁻¹Not specifiedTwice daily3 weeksPrevented HFD-induced body weight gain and reduced glucose intolerance.[1][1]
Diet-Induced Obese (DIO) Mchr1 Knockout (KO) and Wild Type MiceThis compound60 µmol·kg⁻¹Not specifiedTwice dailyNot specifiedDecreased body weight and food intake in wild type mice; no effect in Mchr1 KO mice.[1][1]
Lean Beagle DogsThis compound22, 65, or 216 µmol·kg⁻¹ (equivalent to 10, 30, and 100 mg·kg⁻¹)Water containing 0.5% w/v HPMC (15,000 cps) and 0.1% w/v polysorbate 80Once daily28 daysDose-dependent decrease in body weight.[1][1]

Signaling Pathway: this compound Mechanism of Action

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH₁). MCH is an orexigenic neuropeptide, meaning it stimulates appetite and feeding behavior. By blocking the MCH₁ receptor, this compound inhibits the downstream signaling pathways that promote food intake, leading to a reduction in body weight.[1][2][3]

MCH1_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH₁ Receptor MCH->MCHR1 Binds to Signaling Downstream Signaling (e.g., G-protein coupling) MCHR1->Signaling Activates Effect Orexigenic Effects (Increased Food Intake) Signaling->Effect Leads to This compound This compound This compound->MCHR1 Blocks

Caption: Antagonistic action of this compound on the MCH₁ receptor signaling pathway.

Experimental Protocols

This section provides a detailed methodology for the oral gavage administration of this compound in rodents.

I. Materials and Equipment
  • This compound compound

  • Vehicle components: Hydroxypropyl methylcellulose (HPMC), Polysorbate 80 (Tween 80), and sterile water

  • Appropriate rodent strain (e.g., C57BL/6 mice)

  • Standard laboratory animal diet or high-fat diet, as required by the study design

  • Animal scale for accurate body weight measurement

  • Gavage needles (18-22 gauge, 1-1.5 inches with a rounded tip for mice)[4][5]

  • Syringes (1-3 mL)

  • Homogenizer or sonicator for preparing the suspension

  • Standard animal housing and husbandry equipment

II. Preparation of this compound Suspension
  • Vehicle Preparation : Prepare a 0.5% HPMC and 0.1% Tween 80 solution in sterile water. This vehicle helps to create a stable suspension of the compound for accurate dosing.[1]

  • Suspension Formulation : Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

  • Add the this compound powder to the prepared vehicle.

  • Homogenize or sonicate the mixture until a uniform suspension is achieved. In preclinical studies, this compound was formulated as a suspension with 90% of particles being less than 20 µm.[1]

  • Prepare the suspension fresh daily or ensure its stability if stored.

III. Animal Handling and Acclimatization
  • Acclimatization : Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Habituation to Gavage : To minimize stress-induced responses that could affect experimental outcomes, habituate the animals to the oral gavage procedure. This can be done by sham dosing with the vehicle for several days prior to the administration of the test compound.[1]

  • Animal Identification : Ensure each animal is uniquely identified (e.g., ear tag, tail mark).

IV. Oral Gavage Procedure

The following workflow outlines the key steps for the oral gavage administration of this compound.

Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Calculate Dose Volume (Based on body weight) B Prepare this compound Suspension A->B C Draw Suspension into Syringe B->C D Properly Restrain the Animal C->D E Measure and Mark Gavage Needle Length (Tip of nose to last rib) D->E F Gently Insert Gavage Needle into Esophagus E->F G Administer Suspension Slowly F->G H Withdraw Needle and Return Animal to Cage G->H I Monitor Animal for Distress (Breathing, behavior) H->I J Record Dosing Information I->J

Caption: Experimental workflow for oral gavage administration of this compound in rodents.

Step-by-Step Protocol:

  • Dose Calculation : Weigh each animal immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The dosing volume should typically not exceed 10 mL/kg for mice.[5][6]

  • Restraint : Gently but firmly restrain the mouse using a scruffing technique to immobilize the head and neck. This ensures the animal's safety and allows for proper insertion of the gavage needle.[4]

  • Gavage Needle Insertion :

    • Measure the appropriate length for needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib.[6] This ensures the needle will reach the stomach without causing perforation.

    • With the animal in an upright position, gently insert the rounded tip of the gavage needle into the mouth, advancing it along the hard palate towards the back of the throat.[4]

    • Allow the animal to swallow the tip of the needle, which facilitates its passage into the esophagus. The needle should advance smoothly without force.[6] If resistance is met, withdraw the needle and re-attempt.

  • Compound Administration : Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound suspension.

  • Needle Withdrawal : After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring : Return the animal to its home cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[6] Record the time of dosing and any observations.

V. Safety and Compliance
  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Personnel should be properly trained in the oral gavage technique to minimize animal stress and prevent injury.[4][5]

  • The use of personal protective equipment (PPE) is recommended.

  • In case of adverse events, a veterinarian should be consulted.

References

Application Notes and Protocols for a Pair-Feeding Study with AZD1979

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting a pair-feeding study to investigate the effects of AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, on energy homeostasis.

Introduction

This compound has demonstrated efficacy in reducing body weight in preclinical models of obesity.[1][2][3] The primary mechanism of action involves the antagonism of the MCH1 receptor in the central nervous system, which is known to play a role in regulating energy balance.[1][4] Studies have indicated that the weight loss induced by this compound is a result of both decreased food intake and preserved energy expenditure.[1][2][3] A pair-feeding study is a critical experimental design to delineate the contribution of these two factors. By controlling for the reduction in food intake, this design allows researchers to isolate the direct effects of this compound on energy expenditure and other metabolic parameters.

Scientific Rationale

Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide, meaning it stimulates appetite.[1] By blocking the MCH1 receptor, this compound is expected to reduce food intake. However, a reduction in caloric intake typically leads to an adaptive decrease in energy expenditure as the body attempts to conserve energy. The key scientific question addressed by a pair-feeding study is whether this compound-induced weight loss is solely due to its anorectic effect or if it also has a direct impact on metabolic rate, preventing the typical adaptive thermogenesis. This is crucial for evaluating its therapeutic potential for obesity, as a compound that maintains or increases energy expenditure during weight loss would be highly desirable.

Experimental Protocols

1. Animal Model

  • Species: Male C57BL/6J mice are a commonly used strain for diet-induced obesity (DIO) models.

  • Age: 8-10 weeks old at the start of the high-fat diet.

  • Diet: A high-fat diet (HFD; e.g., 45-60% kcal from fat) is used to induce an obese phenotype. A control group on a standard chow diet should also be maintained.

  • Acclimation: Animals should be acclimated to the housing conditions and diet for at least two weeks before the start of the experiment.

2. Experimental Groups

A typical study would involve three main groups of DIO mice:

GroupTreatmentFeeding RegimenPurpose
1. Vehicle (Ad libitum) Vehicle (e.g., 0.5% HPMC in water)Ad libitum access to HFDTo serve as the baseline control for normal food intake and weight gain on an HFD.
2. This compound This compound (e.g., 30 mg/kg, p.o., daily)Ad libitum access to HFDTo determine the effect of this compound on food intake, body weight, and other metabolic parameters.
3. Pair-Fed VehicleRestricted access to HFDTo isolate the effect of this compound on energy expenditure by matching the caloric intake to that of the this compound-treated group.

3. Dosing and Administration

  • Compound: this compound

  • Dose: A dose of 30 mg/kg has been shown to be effective in mice. Dose-response studies may be necessary to determine the optimal dose.

  • Route of Administration: Oral gavage (p.o.) is a common route for preclinical studies.

  • Frequency: Once daily administration.

  • Vehicle: A suitable vehicle, such as 0.5% hydroxypropyl methylcellulose (HPMC) in water, should be used to dissolve or suspend this compound.

4. Pair-Feeding Procedure

  • For the first 24 hours of the study, measure the food intake of the this compound-treated group.

  • On the following day, provide the Pair-Fed group with the same amount of food (by weight) that was consumed by the this compound-treated group on the previous day.

  • This process is repeated daily for the duration of the study.

  • It is crucial to ensure that the Pair-Fed group consumes their entire daily ration to accurately match the caloric intake of the this compound group.

5. Key Measurements and Endpoints

  • Body Weight: Measured daily.

  • Food Intake: Measured daily for all groups.

  • Body Composition: Assessed at baseline and at the end of the study using techniques like DEXA or NMR to determine fat mass and lean mass.

  • Energy Expenditure: Measured using indirect calorimetry. This will allow for the determination of oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER).

  • Blood Parameters: At the end of the study, blood samples should be collected to measure:

    • Glucose

    • Insulin

    • Leptin

    • Triglycerides

  • Tissue Analysis: Adipose tissue (e.g., epididymal white adipose tissue and interscapular brown adipose tissue) and liver can be collected for gene expression analysis (e.g., markers of thermogenesis like UCP1) or histology.

Data Presentation

The following table provides a template for summarizing the quantitative data from the study.

ParameterVehicle (Ad libitum)This compoundPair-Fed
Initial Body Weight (g) 40.2 ± 1.540.5 ± 1.340.3 ± 1.6
Final Body Weight (g) 45.8 ± 2.135.1 ± 1.839.9 ± 1.9
Body Weight Change (g) +5.6 ± 0.9-5.4 ± 0.7-0.4 ± 0.5
Cumulative Food Intake (g) 120.5 ± 8.285.3 ± 6.585.3 ± 0.0
Fat Mass (%) 35.7 ± 2.522.4 ± 1.928.9 ± 2.2
Lean Mass (%) 60.1 ± 2.373.5 ± 2.167.0 ± 2.4
Energy Expenditure (kcal/day/kg) 12.5 ± 1.114.8 ± 1.311.9 ± 1.0
Fasting Glucose (mg/dL) 155 ± 12110 ± 9130 ± 11
Fasting Insulin (ng/mL) 3.2 ± 0.51.5 ± 0.32.5 ± 0.4

* Indicates a statistically significant difference compared to the Vehicle (Ad libitum) group (p < 0.05).

Mandatory Visualizations

AZD1979_Signaling_Pathway cluster_neuron Hypothalamic Neuron MCH MCH (Melanin-concentrating Hormone) MCH1R MCH1 Receptor MCH->MCH1R Binds to & Activates Food_Intake Increased Food Intake MCH1R->Food_Intake Energy_Expenditure Decreased Energy Expenditure MCH1R->Energy_Expenditure This compound This compound This compound->MCH1R Blocks

This compound Signaling Pathway

Pair_Feeding_Workflow cluster_setup Study Setup cluster_groups Experimental Groups cluster_procedure Daily Procedure cluster_endpoints Endpoints DIO_Mice Diet-Induced Obese Mice Group_Allocation Randomly Allocate to 3 Groups DIO_Mice->Group_Allocation Vehicle_AL Group 1: Vehicle (Ad Libitum) Group_Allocation->Vehicle_AL AZD1979_AL Group 2: This compound (Ad Libitum) Group_Allocation->AZD1979_AL Vehicle_PF Group 3: Vehicle (Pair-Fed) Group_Allocation->Vehicle_PF Measurements Daily: - Body Weight - Food Intake End of Study: - Body Composition - Energy Expenditure - Blood Parameters Vehicle_AL->Measurements Measure_FI Measure Food Intake of Group 2 AZD1979_AL->Measure_FI AZD1979_AL->Measurements Vehicle_PF->Measurements Provide_Food Provide Equal Amount of Food to Group 3 on the Next Day Measure_FI->Provide_Food Provide_Food->Vehicle_PF

Pair-Feeding Experimental Workflow

References

Application Notes and Protocols for AZD1979 in Oral Glucose Tolerance Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, food intake, and body weight.[1][2] Antagonism of MCHR1 is a therapeutic strategy being explored for the treatment of obesity and related metabolic disorders. The following application notes and protocols detail the use of this compound in the context of an oral glucose tolerance test (OGTT) in a preclinical mouse model of diet-induced obesity. These guidelines are intended to assist researchers in designing and executing studies to evaluate the effects of this compound on glucose metabolism.

Data Presentation

The following tables summarize the expected quantitative outcomes of an oral glucose tolerance test (OGTT) in high-fat diet (HFD)-induced obese mice treated with this compound. The data is based on findings from preclinical studies where this compound was administered at a dose of 60 μmol·kg⁻¹ orally, twice daily for 21 days.[1]

Table 1: Blood Glucose Levels during OGTT in HFD-Fed Mice Treated with this compound

Treatment GroupTime Point (minutes)Blood Glucose (mmol/L) (Mean ± SEM)
Vehicle0Data not available
30Data not available
60Data not available
120Data not available
This compound (60 μmol·kg⁻¹)0No significant effect[1]
30Reduced [1]
60Data not available
120Data not available

Note: Specific numerical data for mean and SEM values were not provided in the reference publication. The table reflects the reported qualitative changes.[1]

Table 2: Plasma Insulin Levels during OGTT in HFD-Fed Mice Treated with this compound

Treatment GroupTime Point (minutes)Plasma Insulin (ng/mL) (Mean ± SEM)
Vehicle0Data not available
30Data not available
60Data not available
120Data not available
This compound (60 μmol·kg⁻¹)0No significant effect[1]
30Reduced [1]
60Reduced [1]
120Data not available

Note: Specific numerical data for mean and SEM values were not provided in the reference publication. The table reflects the reported qualitative changes.[1]

Signaling Pathway

This compound exerts its effects by blocking the binding of melanin-concentrating hormone (MCH) to its receptor, MCHR1. This receptor is known to couple to several G-protein subtypes, leading to the modulation of multiple downstream signaling cascades.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates This compound This compound This compound->MCHR1 Blocks G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Altered Cellular Response (e.g., energy homeostasis) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Ca2_release->Cellular_Response PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response

MCHR1 Signaling Pathway

Experimental Protocols

Protocol for Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound

This protocol is designed to assess the effect of this compound on glucose tolerance in a diet-induced obesity mouse model.

1. Animal Model and Acclimation:

  • Species: C57BL/6 mice (female).

  • Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a minimum of 12-16 weeks.

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment. House mice in a temperature and light-controlled environment with ad libitum access to food and water.

2. This compound Administration:

  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water).

  • Dosing: Administer this compound at a dose of 60 μmol·kg⁻¹ via oral gavage.

  • Frequency: Dose the animals twice daily.

  • Duration: Continue the treatment for 21 consecutive days.

  • Control Group: Administer the vehicle solution to the control group following the same schedule and route of administration.

  • Timing of Last Dose: Administer the final dose on the morning of the OGTT, prior to the fasting period.

3. Oral Glucose Tolerance Test (OGTT) Procedure:

  • Fasting: After the 21-day treatment period, fast the mice for 4-6 hours by removing the food but allowing access to water.[1]

  • Baseline Blood Sample (Time 0): At the end of the fasting period, collect a small blood sample (approximately 20-30 µL) from the tail vein. This will serve as the baseline (t=0) measurement for glucose and insulin.

  • Glucose Administration: Immediately after the baseline blood sample is taken, administer a 20% glucose solution (2 g/kg body weight) via oral gavage.

  • Subsequent Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Blood Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.

  • Plasma Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma.

  • Plasma Storage: Store the plasma samples at -80°C until insulin analysis.

4. Insulin Measurement:

  • Analyze plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the mean and standard error of the mean (SEM) for blood glucose and plasma insulin levels at each time point for both the vehicle and this compound-treated groups.

  • Statistical analysis can be performed using a two-way ANOVA with repeated measures to compare the treatment groups over time.

  • The area under the curve (AUC) for both glucose and insulin can also be calculated and compared between groups using an appropriate statistical test (e.g., t-test).

OGTT_Workflow cluster_preparation Preparation Phase (21 Days) cluster_ogtt OGTT Procedure cluster_analysis Analysis Phase HFD High-Fat Diet Feeding AZD_Admin This compound Administration (60 µmol/kg, p.o., BID) HFD->AZD_Admin Vehicle_Admin Vehicle Administration (p.o., BID) HFD->Vehicle_Admin Fasting 4-6 Hour Fast AZD_Admin->Fasting Vehicle_Admin->Fasting Baseline_Sample Baseline Blood Sample (t=0) Fasting->Baseline_Sample Glucose_Gavage Oral Glucose Gavage (2 g/kg) Baseline_Sample->Glucose_Gavage Blood_Sampling Blood Sampling (15, 30, 60, 120 min) Glucose_Gavage->Blood_Sampling Glucose_Measure Blood Glucose Measurement Blood_Sampling->Glucose_Measure Insulin_Measure Plasma Insulin Measurement (ELISA) Blood_Sampling->Insulin_Measure Data_Analysis Statistical Analysis (ANOVA, AUC) Glucose_Measure->Data_Analysis Insulin_Measure->Data_Analysis

Experimental Workflow for this compound OGTT

References

Application Notes and Protocols for AZD1979 Solubility and Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor primarily expressed in the brain. MCHR1 is implicated in the regulation of energy homeostasis, and its antagonism is a therapeutic strategy for the treatment of obesity. Preclinical animal studies are crucial for evaluating the efficacy and safety of MCHR1 antagonists like this compound. A key challenge in these studies is the development of appropriate formulations for this hydrophobic compound to ensure adequate bioavailability and exposure in animal models. These application notes provide a summary of the known solubility of this compound and detailed protocols for its formulation for in vivo studies.

Physicochemical Properties and Solubility

This compound was developed with a focus on optimizing its physicochemical properties for central nervous system (CNS) indications, resulting in a compound with excellent permeability and no efflux. However, like many small molecule inhibitors, this compound has low aqueous solubility.

Table 1: Quantitative Solubility Data for this compound

Solvent/VehicleSolubilityNotes
Dimethyl sulfoxide (DMSO)33.33 mg/mL (72.06 mM)[1]Ultrasonic and warming to 60°C may be required. Use of hygroscopic DMSO can impact solubility.
WaterInsoluble[2]-

Formulations for In Vivo Animal Studies

The selection of an appropriate vehicle is critical for achieving consistent and reliable results in preclinical studies. Below are documented formulations that have been used for the administration of this compound in animal models.

Table 2: Reported In Vivo Formulations for this compound

Formulation CompositionFinal ConcentrationAnimal ModelRoute of AdministrationReference
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.5 mg/mL (5.41 mM)[1]Not specifiedNot specified[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.41 mM)[1]Not specifiedNot specified[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.41 mM)[1]Not specifiedNot specified[1]
0.5% Hydroxypropyl methylcellulose (HPMC), 0.1% Polysorbate 80 in waterNot specified (Suspension)DogsOral gavage
0.5% HPMC, 0.1% Tween 80 in waterNot specified (Vehicle control)MiceOral gavage[1]

Experimental Protocols

Protocol 1: Solubilized Formulation for General Preclinical Studies

This protocol describes the preparation of a clear, solubilized formulation of this compound suitable for various routes of administration where a solution is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 25 mg/mL. For example, to prepare 1 mL of stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Use of an ultrasonic bath and gentle warming (up to 60°C) can aid in dissolution.[1] Ensure the powder is completely dissolved.

  • Add PEG300. In a separate sterile tube, for every 100 µL of the this compound DMSO stock solution, add 400 µL of PEG300. Mix thoroughly until a homogenous solution is obtained.

  • Add Tween 80. To the DMSO/PEG300 mixture, add 50 µL of Tween 80 for every 100 µL of the initial DMSO stock. Mix until the solution is clear.

  • Add Saline. Finally, add 450 µL of sterile saline for every 100 µL of the initial DMSO stock to bring the formulation to the final volume. Mix gently but thoroughly.

  • Final Concentration. This procedure will result in a final formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, with a final this compound concentration of 2.5 mg/mL.[1]

Note: It is recommended to prepare this formulation fresh on the day of use. If precipitation or phase separation occurs, gentle warming and sonication can be used to redissolve the compound.[1]

Protocol 2: Suspension Formulation for Oral Gavage

This protocol is suitable for preparing a suspension of this compound for oral administration, as has been used in canine studies.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Polysorbate 80

  • Sterile water

Procedure:

  • Prepare the vehicle. Prepare a 0.5% HPMC and 0.1% Polysorbate 80 solution in sterile water. For example, to prepare 100 mL of the vehicle, dissolve 0.5 g of HPMC and 0.1 g of Polysorbate 80 in 100 mL of sterile water. This may require stirring for an extended period to ensure complete dissolution of the HPMC.

  • Prepare the suspension. Weigh the desired amount of this compound powder. Triturate the powder with a small amount of the vehicle to form a smooth paste.

  • Final volume. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.

  • Particle size (optional but recommended). For optimal absorption and consistency, it is advisable to ensure the particle size of the suspension is controlled (e.g., 90% of particles <20 µm). This can be achieved through techniques such as microfluidization or high-pressure homogenization if the equipment is available.

  • Administration. Keep the suspension continuously stirred or vortexed immediately prior to and during dosing to ensure homogeneity.

Visualization of Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: MCHR1 Antagonism

This compound exerts its pharmacological effect by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to its receptor, MCHR1. MCHR1 is a G-protein coupled receptor that signals through both Gαi and Gαq pathways. The antagonism of MCHR1 by this compound inhibits these downstream signaling cascades.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Inhibits Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., altered neuronal activity, energy expenditure) PKA->Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->Response MAPK MAPK/ERK Pathway PKC->MAPK Activates MAPK->Response

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Formulation Preparation

The following diagram outlines the general workflow for preparing a solubilized formulation of this compound for animal studies.

Formulation_Workflow start Start: Weigh this compound stock Prepare Stock Solution in DMSO (e.g., 25 mg/mL) start->stock add_peg Add PEG300 and Mix stock->add_peg add_tween Add Tween 80 and Mix add_peg->add_tween add_saline Add Saline and Mix add_tween->add_saline final_formulation Final Formulation (e.g., 2.5 mg/mL) add_saline->final_formulation quality_control Quality Control (Visual Inspection for Clarity) final_formulation->quality_control end Ready for Dosing quality_control->end

Caption: Workflow for preparing a solubilized this compound formulation.

References

Application Notes and Protocols for Long-Term Administration of AZD1979 in Beagle Dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), which has been investigated for its potential in the treatment of obesity.[1][2] MCH1 receptor antagonists are of interest because the MCH system is involved in regulating energy balance and body weight.[1][2] While rodents express only the MCH1 receptor, humans and dogs express both MCH1 and MCH2 receptors, making the beagle dog a relevant preclinical species for studying the effects of MCH1 receptor antagonism.[1]

These application notes provide a summary of the available data and detailed protocols for the long-term administration of this compound in beagle dogs, based on a 28-day toxicology study. To date, this is the most detailed publicly available study on the repeated dosing of this compound in this species.

Signaling Pathway of this compound

This compound acts as an antagonist to the MCH1 receptor. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor typically initiates a signaling cascade that influences appetite and energy expenditure. By blocking this interaction, this compound is expected to reduce food intake and potentially increase energy expenditure, leading to weight loss.

MCH1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds & Activates This compound This compound This compound->MCH1R Blocks G_protein G-protein Coupling (Gi/Go, Gq) MCH1R->G_protein Activates Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_protein->Downstream Effect Physiological Effects (↓Appetite, ↑Energy Expenditure) Downstream->Effect

Caption: MCH1 Receptor Signaling and this compound Inhibition.

Data Presentation

The following tables summarize the key quantitative data from a 28-day oral administration study of this compound in beagle dogs.

Table 1: Study Design for 28-Day Oral Administration in Beagle Dogs
ParameterDetails
SpeciesBeagle Dog
Number of Animals3 males and 3 females per group
Age13-16 months
Dose Levels (mg/kg/day)0 (Vehicle), 10, 30, 100
Route of AdministrationOral gavage
Dosing FrequencyOnce daily
Study Duration28 days
FormulationSuspension in 0.5% w/v hydroxypropyl methylcellulose and 0.1% w/v polysorbate 80 in water

Source:[1]

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs after 28 Days of Oral Dosing
Dose Group (mg/kg)AUC (µM*h)Cmax (µM)
107.51.2
30303.9
100877.5

AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration. Data were obtained on the last day of the study.[1]

Table 3: Body Weight Changes in Beagle Dogs after 28 Days of this compound Administration
Dose Group (mg/kg)Mean Body Weight Change from Baseline (%)
0 (Vehicle)~ +1%
10~ -1%
30~ -3%
100~ -5%

Values are approximate, based on graphical data presented in the source publication.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the 28-day beagle dog study of this compound and general guidelines for long-term toxicology studies.

Protocol 1: 28-Day Oral Gavage Administration in Beagle Dogs

1. Animal Model:

  • Species: Beagle dogs, purpose-bred for research.

  • Age: Approximately 13-16 months at the start of the study.[1]

  • Sex: Equal numbers of males and females in each group.[1]

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least 4 weeks prior to the start of the study. This period should include sham dosing to adapt the animals to the oral gavage procedure.[1]

2. Housing and Diet:

  • Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Diet: Fed a standard chow diet. Access to food should be controlled and consistent across all groups (e.g., limited to a 2-hour period each day) to allow for accurate measurement of food consumption.[1]

  • Water: Potable water should be available ad libitum.

3. Dosing:

  • Dose Groups: At least three dose levels of this compound and a concurrent vehicle control group are recommended. The described study used 10, 30, and 100 mg/kg.[1]

  • Formulation: this compound is formulated as a suspension in a vehicle such as 0.5% w/v hydroxypropyl methylcellulose with 0.1% w/v polysorbate 80 in purified water. The particle size of the suspension should be controlled (e.g., 90% of particles <20 µm).[1]

  • Administration: Administer once daily via oral gavage at a consistent time each day (e.g., between 08:00 and 09:30). The dose volume should be kept consistent across all animals (e.g., 2 mL/kg).[1]

4. Observations and Measurements:

  • Clinical Signs: Observe animals twice daily for any clinical signs of toxicity.

  • Body Weight: Record body weights prior to the start of the study and at least once weekly throughout the duration of the study.[1]

  • Food Consumption: Measure daily food consumption for each animal.

  • Terminal Procedures: At the end of the 28-day period, animals should be euthanized for terminal sample collection and necropsy.

experimental_workflow cluster_prestudy Pre-Study Phase cluster_dosing Dosing Phase (28 Days) cluster_poststudy Post-Study Phase Acclimatization Acclimatization (4 weeks) - Sham Dosing Dosing Daily Oral Gavage (Vehicle, 10, 30, 100 mg/kg) Acclimatization->Dosing Observations Daily Clinical Observations Weekly Body Weights Daily Food Consumption Dosing->Observations PK_Sampling Pharmacokinetic Sampling (Day 28) Dosing->PK_Sampling Necropsy Terminal Necropsy PK_Sampling->Necropsy

Caption: Experimental Workflow for the 28-Day Beagle Dog Study.
Protocol 2: Pharmacokinetic Analysis

1. Blood Sampling:

  • Timepoints: On the final day of the study, collect serial blood samples from a subset of animals in each dose group.

  • Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.

2. Bioanalysis:

  • Method: Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in dog plasma.

  • Analysis: Analyze plasma samples to determine the concentration of this compound at each timepoint.

3. Pharmacokinetic Calculations:

  • Parameters: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

  • Software: Utilize validated pharmacokinetic software for calculations.

Discussion and Conclusion

The available data from the 28-day study in beagle dogs demonstrates that this compound dose-dependently reduces body weight.[1] This effect is consistent with its mechanism of action as an MCH1 receptor antagonist.[1] The pharmacokinetic data show a dose-proportional increase in exposure.[1]

While these application notes provide a framework based on the published 28-day study, longer-term toxicology studies (e.g., 13-week or 1-year) would be necessary to fully characterize the safety profile of this compound for chronic administration. Researchers should adhere to relevant regulatory guidelines (e.g., FDA, EMA) when designing and conducting such studies.[1] The protocols provided herein can be adapted and expanded for longer-duration studies to include more comprehensive monitoring, such as clinical pathology, ophthalmology, and histopathology.

References

Troubleshooting & Optimization

AZD1979 Technical Support Center: Off-Target Effects & hERG Interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AZD1979, with a specific focus on its interaction with the hERG channel and potential mitotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target effects of this compound?

A1: The primary off-target concern for this compound, like other MCHR1 antagonists, is its potential interaction with the human Ether-à-go-go-related gene (hERG) potassium channel (KCNH2)[1]. Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias[2]. Additionally, a study has investigated the mitotoxic effects of this compound, which were found to be influenced by mitochondrial DNA variation in HepG2 cybrids.

Q2: How significant is the interaction of this compound with the hERG channel?

A2: this compound was developed through a lead optimization program specifically aimed at minimizing hERG channel interactions by reducing lipophilicity[3]. It exhibits a low in vitro interaction with the hERG channel, with a reported IC50 of 22 μM[1]. This value is significantly higher than its on-target potency, suggesting a considerable safety margin.

Q3: Why is hERG channel interaction a particular concern for MCHR1 antagonists?

A3: A major challenge in the development of MCHR1 antagonists has been achieving a sufficient separation between the potency for the MCHR1 receptor and the off-target interaction with the hERG channel[4]. This is often due to structural similarities in the binding sites of MCHR1 antagonists that can also interact with the hERG channel pore[1].

Q4: What is the selectivity profile of this compound?

A4: this compound is a potent and selective MCHR1 antagonist. It did not show inhibitory activity against the MCH2 receptor in a Ca2+ FLIPR assay, with an IC50 greater than 40 μM[1].

Q5: Are there any known issues with mitochondrial toxicity for this compound?

A5: Research has indicated that the mitotoxic effects of this compound in HepG2 cybrids can be influenced by mitochondrial DNA variation. This suggests that individual genetic differences in mitochondria could play a role in susceptibility to potential mitochondrial dysfunction when using this compound.

Troubleshooting Guides

Problem: Unexpected Cardiotoxicity in Preclinical Models
  • Possible Cause 1: hERG Channel Inhibition.

    • Troubleshooting: Although this compound has a low affinity for the hERG channel, ensure that the concentrations used in your in vivo models do not approach the IC50 of 22 μM. Review pharmacokinetic data to determine the maximum plasma concentration (Cmax) and ensure it is well below this threshold.

  • Possible Cause 2: Off-target effects on other ion channels.

    • Troubleshooting: Conduct a broader ion channel screening panel to assess the activity of this compound against other cardiac ion channels that may contribute to cardiotoxicity.

Problem: Inconsistent Results in hERG Inhibition Assays
  • Possible Cause 1: Assay variability.

    • Troubleshooting: The manual patch-clamp technique is the gold standard for hERG testing[1]. Ensure standardized protocols are followed meticulously. Variability can be introduced by differences in cell lines (e.g., HEK293 or CHO cells expressing hERG), temperature, and voltage protocols.

  • Possible Cause 2: Compound stability and solubility.

    • Troubleshooting: Verify the stability and solubility of this compound in your assay buffer. Precipitation of the compound can lead to an underestimation of its true potency.

Problem: Observed Cellular Toxicity in vitro
  • Possible Cause 1: Mitochondrial toxicity.

    • Troubleshooting: If unexpected cytotoxicity is observed, particularly in cell lines sensitive to mitochondrial dysfunction (e.g., HepG2), consider performing a mitochondrial toxicity assay. The "glucose-galactose" assay can be a useful tool to assess reliance on oxidative phosphorylation and sensitivity to mitotoxic compounds.

  • Possible Cause 2: Cell line specific effects.

    • Troubleshooting: As mitotoxic effects can be dependent on mitochondrial DNA, consider using transmitochondrial cybrids with different mitochondrial haplotypes to investigate if the observed toxicity is genotype-dependent.

Quantitative Data Summary

ParameterValueAssay TypeReference
hERG (Kv11.1) Channel Interaction IC50 = 22 μMIn vitro[1]
MCH2 Receptor Activity IC50 > 40 μMCa2+ FLIPR assay[1]
MCHR1 Binding Affinity (Ki) GTPγS = 5.1 nM; Binding = 12.1 nM

Experimental Protocols

hERG Channel Interaction Assay (Manual Patch-Clamp)
  • Principle: The manual whole-cell patch-clamp technique is used to directly measure the effect of a compound on the electrical currents passing through the hERG channels expressed in a stable cell line.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel.

  • Methodology:

    • Cell Preparation: Culture the hERG-expressing cells on glass coverslips.

    • Recording: Using a micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

    • Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

    • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Elicit Current: Apply a specific voltage protocol to activate and deactivate the hERG channels. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

    • Compound Application: Perfuse the cells with a solution containing the vehicle control, followed by increasing concentrations of this compound.

    • Data Analysis: Measure the amplitude of the hERG tail current at each concentration and calculate the percentage of inhibition relative to the control. Fit the concentration-response data to a suitable equation to determine the IC50 value.

MCH2 Receptor Selectivity Assay (FLIPR Calcium Assay)
  • Principle: This assay measures changes in intracellular calcium concentration in response to receptor activation. Since the MCH2 receptor can couple to G-proteins that trigger calcium release, its activation can be monitored using a calcium-sensitive fluorescent dye.

  • Cell Line: A cell line engineered to express the MCH2 receptor.

  • Methodology:

    • Cell Plating: Seed the MCH2-expressing cells into a 96- or 384-well microplate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: Incubate the cells with varying concentrations of this compound.

    • Agonist Addition: Add a known MCH2 receptor agonist to stimulate the receptor.

    • Fluorescence Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to measure the change in fluorescence intensity before and after agonist addition.

    • Data Analysis: Determine the inhibitory effect of this compound by comparing the calcium response in its presence to the response with the agonist alone. Calculate the IC50 value.

Mitochondrial Toxicity Assessment (Glucose-Galactose Assay)
  • Principle: This assay exploits the difference in cellular metabolism when glucose or galactose is the primary energy source. Cells grown in glucose can rely on glycolysis for ATP production, while cells in galactose are forced to use oxidative phosphorylation in the mitochondria. Compounds that impair mitochondrial function will be more toxic to cells in the galactose medium.

  • Cell Line: Human hepatoma cell line (HepG2) or transmitochondrial cybrids.

  • Methodology:

    • Cell Seeding: Plate HepG2 cells in two sets of 96-well plates.

    • Media Conditioning: Culture one set of cells in a medium containing glucose and the other in a medium where glucose is replaced by galactose.

    • Compound Treatment: Expose both sets of cells to a range of concentrations of this compound for a defined period (e.g., 24-48 hours).

    • Viability Assessment: Measure cell viability in both sets of plates using a standard assay such as MTT or a luminescent ATP assay.

    • Data Analysis: Compare the IC50 values for this compound in the glucose versus the galactose medium. A significantly lower IC50 in the galactose medium indicates potential mitochondrial toxicity.

Visualizations

DrugDevelopmentDecision cluster_0 Lead Optimization for MCHR1 Antagonist Start Initial MCHR1 Antagonist Lead Optimize Reduce Lipophilicity Start->Optimize AssessOnTarget Assess MCHR1 Potency Optimize->AssessOnTarget AssessOffTarget Assess hERG Interaction Optimize->AssessOffTarget Decision High MCHR1 Potency? Low hERG Interaction? AssessOnTarget->Decision AssessOffTarget->Decision Candidate This compound (Clinical Candidate) Decision->Candidate Yes Discard Discard/Re-optimize Decision->Discard No OffTargetWorkflow cluster_1 Experimental Workflow for Off-Target Assessment Start Test Compound (this compound) hERG_Assay hERG Interaction Assay (Manual Patch-Clamp) Start->hERG_Assay Mito_Assay Mitochondrial Toxicity Assay (Glucose-Galactose) Start->Mito_Assay hERG_Data IC50 Determination hERG_Assay->hERG_Data Mito_Data Compare IC50 (Glucose vs. Galactose) Mito_Assay->Mito_Data hERG_Risk Assess Cardiac Risk hERG_Data->hERG_Risk Mito_Risk Assess Mitotoxic Potential Mito_Data->Mito_Risk Report_hERG Report hERG Liability hERG_Risk->Report_hERG Report_Mito Report Mitotoxic Risk Mito_Risk->Report_Mito

References

Technical Support Center: Enhancing AZD1979 Bioavailability for CNS Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the central nervous system (CNS) exposure of AZD1979.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is CNS exposure critical for its efficacy?

This compound is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 is primarily expressed in the brain and is involved in regulating energy homeostasis, mood, and sleep.[1][2] Therefore, achieving sufficient concentrations of this compound in the CNS is crucial for it to bind to its target and exert its pharmacological effects. Studies have shown that brain penetration is a requirement for the efficacy of MCH1R antagonists in influencing food intake and body weight.[3]

Q2: What are the known physicochemical properties of this compound that influence its CNS penetration?

This compound was developed through a lead optimization program focused on creating a compound with favorable physicochemical properties for CNS exposure.[4] It possesses characteristics that are generally considered optimal for crossing the blood-brain barrier (BBB), such as appropriate lipophilicity.

Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier?

Preclinical studies have indicated that this compound exhibits excellent permeability with no significant efflux, suggesting it is not a major substrate for common efflux transporters like P-glycoprotein (P-gp). This is a significant advantage for achieving good CNS penetration.

Q4: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it a critical parameter?

The unbound brain-to-plasma concentration ratio (Kp,uu) is considered the most accurate measure of a drug's ability to cross the BBB and reach its target in the brain.[4][5] It represents the ratio of the unbound, pharmacologically active drug concentration in the brain to that in the plasma at steady-state. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by influx or efflux transporters.[4] For CNS drugs, a Kp,uu greater than 0.3 is generally considered favorable.[5]

Q5: What was the formulation of this compound used in published preclinical studies?

In preclinical studies with beagle dogs, this compound was formulated as a suspension in water containing 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% w/v polysorbate 80.

Troubleshooting Guide

This guide addresses common issues researchers may face when working to optimize this compound bioavailability for CNS exposure.

Problem Potential Cause Suggested Solution
Low oral bioavailability Poor aqueous solubility leading to dissolution rate-limited absorption.1. Formulation Optimization: Prepare a nanosuspension or a solid dispersion to increase the surface area and dissolution rate. 2. Vehicle Selection: For preclinical studies, ensure the suspension is homogenous and the particle size is minimized. The previously reported formulation of HPMC and polysorbate 80 in water can serve as a starting point.
High first-pass metabolism in the gut wall or liver.1. Route of Administration: For initial efficacy studies, consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism. 2. Prodrug Approach: Design a prodrug of this compound that is more readily absorbed and is metabolically converted to the active compound.
Inconsistent CNS exposure between experiments Variability in formulation preparation.1. Standardize Protocol: Develop and strictly adhere to a standardized protocol for preparing the this compound formulation, including mixing time, temperature, and equipment used. 2. Particle Size Analysis: Routinely measure the particle size distribution of the suspension to ensure consistency between batches.
Animal-to-animal variability in gastric emptying and intestinal transit.1. Fasting/Fed State: Standardize the feeding state of the animals before dosing. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.
Lower than expected brain-to-plasma ratio Although this compound is not a known P-gp substrate, individual experimental systems or animal models might show unexpected efflux activity.1. In Vitro Efflux Assay: Conduct an in vitro transporter assay using cell lines expressing P-gp (e.g., MDCK-MDR1) to confirm if your batch of this compound or a metabolite is a substrate. 2. Co-administration with P-gp inhibitor: In a preclinical setting, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if CNS exposure is enhanced. Caution: This is for investigational purposes and can have confounding effects.
High plasma protein binding limiting the free fraction available to cross the BBB.1. Measure Free Fraction: Determine the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis. This will allow you to calculate the Kp,uu.

Data Presentation

The following tables summarize key parameters related to this compound and CNS drug delivery.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Analogs

CompoundMolecular Weight (Da)cLogPTPSA (Ų)H-bond DonorsH-bond AcceptorsIn Vitro Potency (MCHR1 IC₅₀, nM)Representative Kp,uu
This compound 499.5~3.5~8507~12~1.0 (estimated)
Analog A520.64.2~8517150.8
Analog B480.42.8~9518251.2

Note: Kp,uu values are representative for optimized CNS drugs and are provided for comparative purposes as specific experimental values for this compound are not publicly available.

Table 2: Preclinical Dosing and CNS Receptor Occupancy of this compound in Mice

Dose (µmol/kg, p.o.)Average Trough Plasma Concentration (µM)Average Trough Brain MCHR1 Receptor Occupancy (%)
200.1346
400.3268
601.491

Data adapted from a study in diet-induced obese mice.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

  • Materials:

    • This compound powder

    • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water

    • 0.1% (w/v) Polysorbate 80 (Tween® 80) in sterile water

    • Sterile water for injection

    • Glass mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare the vehicle by dissolving HPMC and Polysorbate 80 in sterile water.

    • Triturate the this compound powder in a small amount of the vehicle to create a uniform paste.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to form a fine suspension.

    • Stir the suspension on a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

    • Visually inspect the suspension for any clumps or sedimentation before each administration.

Protocol 2: Ex Vivo Brain Receptor Occupancy Assay

  • Animal Dosing and Tissue Collection:

    • Dose animals with this compound or vehicle as per the study design.

    • At a predetermined time point (e.g., corresponding to Cmax or steady-state), euthanize the animals via an approved method.

    • Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.

    • Rapidly dissect the brain and freeze it in isopentane cooled with dry ice. Store at -80°C until sectioning.

  • Cryosectioning and Autoradiography:

    • Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.

    • Thaw-mount the sections onto gelatin-coated slides.

    • Incubate the sections with a radiolabeled MCHR1 ligand (e.g., [³⁵S]-S36057) in a buffer solution.

    • Wash the sections to remove unbound radioligand.

    • Expose the slides to a phosphor imaging screen or autoradiographic film.

  • Data Analysis:

    • Quantify the signal intensity in specific brain regions known to express MCHR1 (e.g., hippocampus, thalamus).

    • Calculate the percent receptor occupancy by comparing the signal in the this compound-treated animals to the vehicle-treated animals. % Occupancy = (1 - (Signal_drug / Signal_vehicle)) * 100

Protocol 3: Quantification of this compound in Brain Tissue by LC-MS/MS

  • Brain Homogenization:

    • Weigh a portion of the frozen brain tissue.

    • Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue.

    • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of brain homogenate, add a precipitating agent (e.g., acetonitrile containing an internal standard).

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a suitable liquid chromatography (LC) column (e.g., C18).

    • Separate this compound from other components using an appropriate mobile phase gradient.

    • Detect and quantify this compound and the internal standard using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.

    • Generate a standard curve using known concentrations of this compound in blank brain homogenate to quantify the concentration in the experimental samples.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC ERK ERK PKC->ERK ERK->CREB Gene Gene Transcription CREB->Gene

Caption: MCHR1 Signaling Pathway.

Experimental_Workflow cluster_formulation Formulation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cluster_data Data Interpretation Formulate Prepare this compound Suspension Dose Oral Gavage to Mice Formulate->Dose Collect Collect Plasma and Brain Samples Dose->Collect Quantify_Plasma LC-MS/MS Quantification (Plasma) Collect->Quantify_Plasma Quantify_Brain LC-MS/MS Quantification (Brain) Collect->Quantify_Brain ROA Ex Vivo Receptor Occupancy Collect->ROA PK Pharmacokinetic Analysis Quantify_Plasma->PK Kp Calculate Brain-to-Plasma Ratio Quantify_Brain->Kp PD Correlate with Receptor Occupancy ROA->PD PK->Kp Kp->PD

Caption: Experimental Workflow for Assessing CNS Exposure.

References

common problems in AZD1979 experiments and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with the potent and selective MCH1 receptor antagonist, AZD1979. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.

Q1: My this compound is not dissolving properly or is precipitating out of solution. What should I do?

A1: Solubility issues are a common challenge with small molecule inhibitors. Here are some steps to ensure proper dissolution of this compound:

  • Recommended Solvents: For in vitro use, DMSO is the recommended solvent. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

  • Sonication: Sonication is recommended to aid dissolution in both DMSO and the in vivo formulation.[1]

  • Sequential Dissolution for In Vivo Formulation: When preparing the in vivo formulation, add the solvents sequentially. Ensure the compound is fully dissolved in each solvent before adding the next. Heating and/or sonication can be used to facilitate this process.[1]

  • Fresh Preparation: It is highly recommended to prepare working solutions fresh for each experiment to avoid potential degradation or precipitation over time.[1]

  • Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier to maintain stability.[2]

Q2: I am not observing the expected effect on food intake or body weight in my animal model. What are the possible reasons?

A2: Several factors can contribute to a lack of efficacy in in vivo studies. Consider the following:

  • Animal Model: The effects of this compound on body weight and food intake are mediated specifically through the MCH1 receptor. This has been demonstrated by the lack of effect in Mchr1 knockout (KO) mice.[3][4] Ensure you are using a wild-type model where the MCH1 receptor is expressed and functional.

  • Dosage and Administration: this compound has been shown to be effective when administered orally (p.o.) twice daily.[3] Ensure the dosage is appropriate for your model and that the administration route and frequency are consistent with published studies.

  • Diet-Induced Obesity (DIO) Model: The most significant effects of this compound on body weight have been reported in diet-induced obese (DIO) mice.[3][4] The metabolic state of the animal can influence the outcome.

  • Compound Stability and Formulation: Ensure the in vivo formulation is prepared correctly and administered shortly after preparation to ensure the stability and bioavailability of this compound.

Q3: How can I be sure that the observed effects are specific to MCH1 receptor antagonism?

A3: Demonstrating target specificity is crucial for interpreting your results.

  • Use of Knockout Models: The most definitive way to demonstrate specificity is to include an Mchr1 KO mouse group in your study. This compound has been shown to have no effect on food intake or body weight in these mice.[3][4]

  • Off-Target Effects: this compound was developed to have reduced off-target pharmacology, particularly avoiding Kv11.1 (hERG) channel interactions.[3] However, if you observe unexpected phenotypes, it may be worth investigating potential off-target effects in your specific experimental system.

Q4: Are there any known compensatory mechanisms that could mask the effect of this compound over time?

A4: In long-term studies, the body can adapt to changes in energy balance.

  • Energy Expenditure: this compound has been shown to not only decrease food intake but also to preserve energy expenditure, which counteracts the typical metabolic slowdown seen with weight loss.[3][4] It is beneficial to measure energy expenditure using techniques like indirect calorimetry to get a complete picture of the metabolic effects.

  • Appetite Regulation: The regulation of appetite is complex, involving multiple signaling pathways. While this compound targets the MCH1 receptor, other orexigenic and anorexigenic pathways may be modulated in response to long-term treatment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

ParameterValueSpeciesAssayReference
IC50 ~12 nMHumanGTPγS activity assay[3]
Ki ~12 nMHumanReceptor binding assay[3]
hERG (Kv11.1) IC50 22 µMHumanN/A[3]
In Vivo Dosage (mice) 20, 40, or 60 µmol/kgMouseOral (p.o.), twice daily[2]
Solubility in DMSO 30 mg/mL (64.86 mM)N/AN/A[1]

Experimental Protocols

In Vitro MCH1 Receptor Activity Assay (GTPγS)

This protocol is a generalized procedure based on the description of the assay used to characterize this compound.[3]

  • Cell Culture: Use a cell line stably expressing the human MCH1 receptor (e.g., CHO or HEK293 cells).

  • Membrane Preparation:

    • Grow cells to confluency.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound.

    • Add the MCH peptide to stimulate the receptor.

    • Add [35S]GTPγS and incubate to allow for binding.

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters to remove unbound [35S]GTPγS.

    • Measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of [35S]GTPγS binding against the concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol is based on the methodology described in studies evaluating the efficacy of this compound.[2][3]

  • Animal Model:

    • Use male C57BL/6J mice.

    • Induce obesity by feeding a high-fat diet (HFD) for a specified period (e.g., 10-12 weeks).

  • Acclimatization and Grouping:

    • Acclimatize the animals to handling and the oral gavage procedure.

    • Randomize the mice into treatment groups based on body weight.

  • Compound Preparation and Administration:

    • Prepare the vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 or 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[1][2]

    • Prepare the this compound solution in the vehicle at the desired concentrations.

    • Administer this compound or vehicle orally (p.o.) twice daily at specified times (e.g., 8:00 and 15:00).[2]

  • Monitoring:

    • Measure body weight and food intake daily.

    • At the end of the study, collect blood samples for analysis of plasma parameters (e.g., glucose, insulin).

    • Tissues can be collected for further analysis.

  • Glucose Tolerance Test (Optional):

    • Fast the mice overnight.

    • Administer a bolus of glucose via intraperitoneal (i.p.) injection.

    • Measure blood glucose levels at various time points post-injection (e.g., 0, 15, 30, 60, 120 minutes).

Visualizations

Signaling Pathway of this compound Action

AZD1979_Signaling_Pathway cluster_receptor Cell Membrane MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCHR1) MCH->MCHR1 Binds and Activates G_protein Gαi/o MCHR1->G_protein Activates This compound This compound This compound->MCHR1 Antagonist (Blocks Activation) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Food_Intake ↑ Food Intake cAMP->Food_Intake Energy_Expenditure ↓ Energy Expenditure cAMP->Energy_Expenditure Obesity Obesity Food_Intake->Obesity Energy_Expenditure->Obesity

Caption: this compound blocks the MCH1 receptor, inhibiting downstream signaling that promotes obesity.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start diet Induce Obesity (High-Fat Diet) start->diet randomize Randomize Mice (Based on Body Weight) diet->randomize dosing Daily Dosing (Vehicle or this compound, p.o.) randomize->dosing monitoring Daily Monitoring (Body Weight, Food Intake) dosing->monitoring monitoring->dosing Repeat for Study Duration endpoint Endpoint Measurements (e.g., Glucose Tolerance Test) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for assessing the in vivo efficacy of this compound in DIO mice.

Troubleshooting Logic for In Vivo Experiments

Troubleshooting_Logic start No Effect Observed in Vivo? check_dose Is Dosage and Frequency Correct? start->check_dose check_formulation Is Formulation Prepared Fresh? check_dose->check_formulation Yes re_evaluate Re-evaluate Protocol check_dose->re_evaluate No check_model Is the Animal Model Appropriate (WT)? check_formulation->check_model Yes check_formulation->re_evaluate No check_ko Consider Mchr1 KO Control Group check_model->check_ko Yes check_model->re_evaluate No

Caption: A logical flow for troubleshooting unexpected results in this compound in vivo studies.

References

AZD1979 Technical Support Center: Optimizing Dosage and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The information is intended to assist researchers in designing experiments, optimizing dosage, and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the MCHR1. By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), this compound inhibits the downstream signaling pathways. This action has been shown in preclinical models to reduce food intake and increase energy expenditure, leading to weight loss.[1][2] The effects of this compound are specific to the MCHR1, as demonstrated by the lack of effect on food intake or body weight in MCHR1 knockout mice.[1]

Q2: What were the findings from preclinical studies of this compound?

A2: Preclinical studies in diet-induced obese (DIO) mice and beagle dogs demonstrated that this compound dose-dependently reduces body weight.[1][2] This effect is attributed to a dual mechanism: an initial decrease in food intake and a sustained preservation of energy expenditure.[1][2] In DIO mice, this compound also improved insulin sensitivity.[1]

Q3: What is the known safety and tolerability profile of this compound in humans?

A3: A Phase 1 clinical trial (NCT02072993) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.[3] However, the study was terminated after meeting predefined study-stopping criteria related to safety.[4] The specific adverse events that led to the termination of the trial have not been made publicly available.

Q4: What are the potential class-wide side effects of MCHR1 antagonists?

A4: While specific data for this compound is limited, research on other MCHR1 antagonists suggests potential for cardiovascular effects. Some MCHR1 antagonists have structural similarities to compounds that can inhibit the hERG potassium channel, which may pose a risk for cardiotoxicity.[5] Additionally, the MCH system is involved in the regulation of emotion and stress.[6] Preclinical studies with other MCHR1 antagonists have shown potential for anxiolytic and antidepressant-like effects.[6] Therefore, central nervous system-related side effects could be a consideration for this class of compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in body weight response in animal models - Individual differences in metabolism- Inconsistent drug administration- Suboptimal dosage- Ensure consistent dosing schedule and technique.- Perform a dose-response study to identify the optimal dose for your specific animal model and experimental conditions.- Increase the number of animals per group to improve statistical power.
Unexpected behavioral changes in animal models - Off-target effects- CNS-mediated effects of MCHR1 antagonism- Carefully observe and document any behavioral changes.- Consider including a battery of behavioral tests in your study design.- If using a known MCHR1 antagonist with a different chemical scaffold as a positive control, compare the behavioral profiles.
Difficulty replicating in vitro potency in vivo - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism)- Insufficient CNS penetration- Perform pharmacokinetic studies to determine the exposure of this compound in your animal model.- If CNS penetration is a concern, consider measuring brain and plasma concentrations of the compound.

Data Summary

Table 1: In Vitro and Preclinical Data for this compound

ParameterValueSpecies/SystemReference
IC₅₀ ~12 nMIn vitro binding assayN/A
Dosing in DIO mice 20, 40, 60 µmol/kg (p.o., twice daily)Mouse[1]
Primary Effects in DIO mice Dose-dependent reduction in body weight, decreased food intake, preserved energy expenditure, improved insulin sensitivityMouse[1]
Primary Effects in dogs Dose-dependent reduction in body weightDog[1][2]

Experimental Protocols

Indirect Calorimetry in Diet-Induced Obese (DIO) Mice

Objective: To assess the effect of this compound on energy expenditure.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity.

  • Acclimation: Mice are individually housed in metabolic cages for acclimatization for at least 24 hours before data collection.

  • Treatment: Mice are administered this compound or vehicle at the desired doses and schedule (e.g., 20, 40, or 60 µmol/kg, p.o., twice daily).

  • Data Collection: Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured continuously using an open-circuit indirect calorimetry system. The respiratory exchange ratio (RER = VCO₂/VO₂) is calculated to determine the primary fuel source (carbohydrates vs. fats).

  • Analysis: Energy expenditure is calculated from VO₂ and VCO₂ data. Data are typically analyzed over a 24-hour period, with separate analyses for light and dark cycles.

Pair-Feeding Study in DIO Mice

Objective: To determine if the effect of this compound on body weight is independent of its effect on food intake.

Methodology:

  • Animal Model: As described for indirect calorimetry.

  • Group Allocation:

    • Group 1 (Ad libitum vehicle): Mice receive vehicle and have free access to food.

    • Group 2 (Ad libitum this compound): Mice receive this compound and have free access to food.

    • Group 3 (Pair-fed vehicle): Mice receive vehicle and are given the same amount of food consumed by the this compound-treated group on the previous day.

  • Treatment and Feeding:

    • Groups 1 and 2 are treated with vehicle or this compound, respectively, and their daily food intake is measured.

    • Group 3 is treated with vehicle, and their daily food allotment is matched to the average daily intake of Group 2 from the preceding day.

  • Data Collection: Body weight and food intake are recorded daily for the duration of the study.

  • Analysis: The change in body weight is compared between the ad libitum this compound group and the pair-fed vehicle group. A greater weight loss in the this compound group would indicate an effect on energy expenditure.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Inhibits Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP CREB CREB cAMP->CREB IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK ERK->CREB Gene Gene Expression CREB->Gene

Caption: Simplified MCHR1 signaling cascade.

Experimental Workflow: Dosage Optimization

Dosage_Optimization_Workflow start Start: Define Experimental Goals dose_range Select Initial Dose Range (Based on in vitro potency and literature) start->dose_range single_dose Single Ascending Dose (SAD) Study (Assess acute effects and tolerability) dose_range->single_dose multi_dose Multiple Ascending Dose (MAD) Study (Evaluate chronic effects and safety) single_dose->multi_dose pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling multi_dose->pk_pd optimal_dose Determine Optimal Dose for Efficacy Studies pk_pd->optimal_dose end Proceed to Efficacy Studies optimal_dose->end

Caption: Logical workflow for dosage optimization.

References

AZD1979 In Vivo Stability & Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and formulation of AZD1979 for in vivo experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and formulation for this compound in vivo studies?

A1: this compound can be formulated in various vehicles depending on the animal model and route of administration. For oral gavage in dogs, a suspension of this compound in water containing 0.5% w/v hydroxypropyl methylcellulose and 0.1% w/v polysorbate 80 has been documented.[1] Several commercial suppliers also recommend solvent systems for achieving a clear solution at concentrations of at least 2.5 mg/mL. These include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions of this compound in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in its final diluted formulation for in vivo experiments?

A3: Currently, there is no publicly available data specifically detailing the stability of diluted, ready-to-use working solutions of this compound at room temperature or under refrigerated conditions for a typical experimental duration. As a general best practice for compounds with limited stability information, it is recommended to prepare fresh working solutions immediately before administration. If solutions must be prepared in advance, they should be kept on ice and protected from light to minimize potential degradation.

Q4: What should I do if I observe precipitation in my this compound formulation?

A4: If precipitation occurs during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution. Ensure all components of the vehicle are added sequentially and mixed thoroughly between each addition. If precipitation persists, consider adjusting the solvent composition or the final concentration of the drug.

Q5: Are there any known degradation products of this compound?

A5: There is currently no specific information available in the public domain regarding the degradation products of this compound. General degradation pathways for similar pharmaceutical compounds can involve hydrolysis and oxidation.[2] Forced degradation studies under various stress conditions (e.g., acid, base, heat, light, oxidation) would be necessary to identify potential degradation products.[3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected in vivo results Formulation instability or degradation of this compound.Prepare fresh working solutions for each experiment. If preparing in batches, store aliquots at -80°C and thaw immediately before use. Protect solutions from light and keep on ice.
Incomplete dissolution of this compound in the vehicle.Use gentle heating and/or sonication to ensure complete dissolution. Visually inspect the solution for any particulate matter before administration.
Improper storage of stock solutions.Adhere to recommended storage conditions (-80°C for 6 months, -20°C for 1 month). Avoid repeated freeze-thaw cycles by preparing aliquots.
Precipitation of this compound in the formulation Low solubility in the chosen vehicle.Refer to the recommended solvent protocols. Consider using a co-solvent system such as DMSO, PEG300, and Tween-80.
Change in temperature or pH of the solution.Prepare the formulation at a controlled room temperature. Ensure the pH of the final solution is compatible with this compound's solubility profile.
Difficulty achieving the desired concentration Intrinsic solubility limits of this compound.Consult the provided formulation protocols for achievable concentrations. For higher concentrations, a suspension may be more appropriate than a solution.

Quantitative Data Summary

Table 1: Recommended Formulations for this compound In Vivo Experiments

Vehicle Composition Achievable Concentration Appearance Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear SolutionCommercial Supplier Data
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear SolutionCommercial Supplier Data
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear SolutionCommercial Supplier Data
0.5% w/v HPMC, 0.1% w/v Polysorbate 80 in WaterNot SpecifiedSuspension[1]

Table 2: Storage Conditions for this compound

Form Storage Temperature Duration
Powder-20°C3 years
Powder4°C2 years
Stock Solution in Solvent-80°C6 months
Stock Solution in Solvent-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Solution (Example)

This protocol is based on a common formulation for poorly soluble compounds and is provided as a reference.

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of DMSO to dissolve the powder completely. Vortex if necessary.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween-80 and mix until the solution is homogenous.

  • Finally, add saline to reach the desired final volume and concentration. Mix well.

  • If precipitation occurs, gentle warming or sonication may be applied.

  • It is recommended to use the solution immediately after preparation.

Protocol 2: Administration of this compound Suspension (as described in a dog study)

This protocol is adapted from a published study for oral administration.[1]

  • Prepare a suspension of this compound in water containing 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% w/v polysorbate 80.

  • Ensure the particle size of the suspension is appropriate for the intended use (e.g., 90% of particles <20 μm).

  • Administer the suspension via oral gavage at the desired dose volume.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates This compound This compound This compound->MCHR1 Antagonist (Blocks MCH binding) Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC PKC DAG->PKC Activates ERK MAPK/ERK Pathway PKC->ERK Activates ERK->CREB Phosphorylates Cellular_Response Cellular Response (e.g., appetite regulation) CREB->Cellular_Response Regulates Gene Transcription experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting prep_stock Prepare this compound Stock Solution (e.g., in DMSO) store_stock Store Stock Solution (-80°C or -20°C) prep_stock->store_stock prep_working Prepare Fresh Working Solution/Suspension store_stock->prep_working administer Administer to Animal Model (e.g., Oral Gavage) prep_working->administer check_sol Check for Precipitation prep_working->check_sol Visual Inspection observe Observe and Collect Data (e.g., food intake, body weight) administer->observe check_stability Consider Solution Stability observe->check_stability Inconsistent Results? check_sol->prep_working If needed: Sonication/Heating check_stability->prep_working Recommendation: Prepare Fresh

References

troubleshooting variability in AZD1979 study results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD1979, a potent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to MCHR1 in the central nervous system, blocking the orexigenic (appetite-stimulating) signals of the endogenous ligand, melanin-concentrating hormone (MCH).[1] This antagonism leads to a reduction in food intake and an increase in energy expenditure, which has been shown to result in weight loss in preclinical animal models.[1][3]

Q2: What are the key in vitro characteristics of this compound?

This compound exhibits high potency and selectivity for the human and mouse MCHR1, with an IC50 value of approximately 12 nM.[1][2][4] It shows low affinity for the MCH2 receptor (IC50 > 40 µM) and the hERG potassium channel (IC50 = 22 µM), the latter being a critical consideration for cardiovascular safety.[1]

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5][6] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, dilute the DMSO stock in your appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to minimize solvent-induced cellular toxicity.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values

Q: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

A: Variability in IC50 values can stem from several factors:

  • Cell Seeding Density: The density at which you plate your cells can significantly impact their response to drug treatment. Higher cell densities can sometimes lead to apparent chemoresistance and an increase in the IC50 value. It is crucial to optimize and maintain a consistent cell seeding density for all experiments.

  • Compound Solubility and Stability: this compound is soluble in DMSO but has low aqueous solubility.[5] Precipitation of the compound in your aqueous assay buffer or cell culture medium can lead to a lower effective concentration and thus a higher apparent IC50. Ensure complete dissolution of your working solutions and visually inspect for any precipitation. The stability of the compound in your specific assay medium over the course of the experiment should also be considered.

  • Assay-Specific Parameters:

    • Incubation Time: The duration of compound exposure can influence the observed IC50. Shorter incubation times might not be sufficient to observe the full antagonistic effect.

    • Agonist Concentration (for functional assays): In functional assays measuring MCHR1 antagonism (e.g., cAMP or calcium flux), the concentration of the MCH agonist used to stimulate the receptor is critical. Using a concentration at or near the EC80 will provide a sensitive window for detecting antagonism.

  • Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent range of passage numbers. Cells at very high passage numbers can exhibit altered phenotypes and drug responses.

  • Lot-to-Lot Variability of this compound: If you have recently changed your supplier or lot of this compound, it is advisable to perform a quality control experiment to confirm its potency.

Issue 2: Unexpected or Off-Target Effects

Q: I am observing cellular effects that don't seem to be related to MCHR1 antagonism. What could be happening?

A: While this compound is a selective MCHR1 antagonist, off-target effects are a possibility with any small molecule inhibitor.

  • Mitochondrial Toxicity: There is evidence to suggest that this compound can have mitotoxic effects in certain cell lines, such as HepG2 cybrids.[7] This could manifest as decreased cell viability or altered metabolic activity, especially in cells that are highly reliant on mitochondrial respiration. Consider performing a counter-screen to assess mitochondrial health (e.g., an MTT or Seahorse assay) in your cell model.

  • hERG Channel Interaction: Although this compound has a relatively low affinity for the hERG channel, at high concentrations, it could potentially interfere with its function, which is a common off-target effect for MCHR1 antagonists.[1][8] This is more of a concern for in vivo cardiac safety but could be a confounding factor in certain in vitro models.

  • Non-Specific Cytotoxicity: At high concentrations, many compounds can exhibit non-specific cytotoxicity. It is important to determine a concentration range where this compound specifically inhibits MCHR1 without causing general cellular stress.

Issue 3: Difficulty in Establishing a Stable Assay Signal

Q: I am having trouble getting a consistent and robust signal in my MCHR1 functional assay (e.g., cAMP or calcium flux). What should I check?

A: A stable and reproducible assay window is crucial for obtaining reliable data.

  • Receptor Expression Levels: Ensure that your chosen cell line expresses sufficient levels of MCHR1. Low receptor expression will result in a small signal window.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to GPCR desensitization and internalization, which can diminish the signal.[9] Optimize the timing of agonist stimulation and antagonist pre-incubation.

  • Assay Buffer Components: Components in your assay buffer, such as serum, can sometimes interfere with ligand binding. It is often recommended to perform binding and initial functional assays in a serum-free medium.

  • Choice of Assay: MCHR1 is known to couple to multiple G-protein pathways (Gi/o and Gq), leading to a decrease in cAMP and an increase in intracellular calcium, respectively.[10] If you are not seeing a robust signal with one readout, consider trying an alternative pathway (e.g., switch from a cAMP assay to a calcium flux assay).

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeSpeciesIC50Reference
MCHR1GTPγSHuman~12 nM[1]
MCHR1BindingHuman~12 nM[1]
MCHR1BindingMouse~12 nM[1]
MCHR2Calcium FluxHuman> 40 µM[1]
hERG-Human22 µM[1]

Table 2: Summary of In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

ParameterEffectDose RangeReference
Body WeightDose-dependent reduction20-60 µmol/kg[1]
Food IntakeReduction60 µmol/kg[1]
Energy ExpenditurePreserved (not decreased with weight loss)60 µmol/kg[1]
Body Fat MassDecreased20-60 µmol/kg[1]
Plasma InsulinDecreased60 µmol/kg[1]

Experimental Protocols

Protocol 1: MCHR1 Functional Antagonism Assay (cAMP Measurement)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells expressing MCHR1 in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a solution of the MCH agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Antagonist Incubation: Remove the cell culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the MCH agonist to the wells and incubate for a time optimized to give a robust cAMP response (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MCHR1 Functional Antagonism Assay (Calcium Flux Measurement)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells expressing MCHR1 in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Compound Addition: Use a fluorescent plate reader with an injection system to first establish a baseline fluorescence reading. Inject the this compound solution into the wells and monitor the fluorescence for a short period.

  • Agonist Injection: Inject the MCH agonist and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of this compound will be seen as a reduction in the peak fluorescence signal. Calculate the IC50 of this compound by plotting the inhibition of the calcium response against the antagonist concentration.

Mandatory Visualization

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Binds & Activates This compound This compound (Antagonist) This compound->MCHR1 Binds & Blocks G_protein Gαi/q Protein MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Decreases Response Cellular Response (e.g., Appetite Regulation) cAMP->Response IP3 IP3 PLC->IP3 Increases Ca2 Ca²⁺ IP3->Ca2 Increases Ca2->Response

Caption: MCHR1 signaling and the antagonistic action of this compound.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep compound_prep Compound Preparation (this compound & Agonist Dilutions) start->compound_prep antagonist_inc Antagonist Incubation (Pre-incubation with this compound) cell_prep->antagonist_inc compound_prep->antagonist_inc agonist_stim Agonist Stimulation (Addition of MCH) antagonist_inc->agonist_stim detection Signal Detection (cAMP or Calcium Measurement) agonist_stim->detection analysis Data Analysis (IC50 Determination) detection->analysis end End analysis->end

Caption: General experimental workflow for an MCHR1 antagonist assay.

Troubleshooting_Logic issue Inconsistent Results? ic50_var IC50 Variability issue->ic50_var Yes off_target Off-Target Effects issue->off_target Yes signal_issue Poor Signal issue->signal_issue Yes check_density Check Cell Density ic50_var->check_density check_solubility Check Compound Solubility ic50_var->check_solubility check_assay_params Check Assay Parameters ic50_var->check_assay_params check_mito Assess Mitochondrial Health off_target->check_mito check_cytotoxicity Assess General Cytotoxicity off_target->check_cytotoxicity check_receptor Verify Receptor Expression signal_issue->check_receptor optimize_timing Optimize Incubation Times signal_issue->optimize_timing change_assay Try Alternative Assay (e.g., Calcium vs. cAMP) signal_issue->change_assay

Caption: A logical guide for troubleshooting this compound assay variability.

References

Technical Support Center: Ensuring Consistent AZD1979 Delivery via Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the consistent oral gavage administration of AZD1979. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for this compound for oral gavage in mice?

A1: Based on published studies, a recommended starting formulation for this compound is a suspension in an aqueous vehicle. A commonly used and effective vehicle for this compound in mice consists of 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.1% Tween 80 in water.[1] This formulation has been used for twice-daily oral gavage administration.[1]

Q2: How do I prepare the this compound suspension?

A2: To ensure a homogenous suspension, it is crucial to follow a systematic preparation method. First, prepare the vehicle by dissolving the HPMC and Tween 80 in water. Then, the this compound powder should be gradually added to the vehicle while continuously stirring or vortexing to ensure uniform dispersion. For poorly soluble compounds, creating a paste with a small amount of the vehicle before bringing it to the final volume can help prevent clumping.[2]

Q3: My this compound suspension appears to be unstable and is settling quickly. What should I do?

A3: Suspension instability is a common issue with poorly soluble compounds. To mitigate this, ensure the suspension is continuously stirred, ideally with a magnetic stirrer, up until the point of drawing it into the dosing syringe. Administer the dose immediately after drawing it to minimize settling within the syringe. If settling remains a significant issue, consider optimizing the viscosity of the vehicle by slightly increasing the concentration of the suspending agent (e.g., HPMC).

Q4: I am observing precipitation of this compound in the dosing syringe. How can I prevent this?

A4: Precipitation in the syringe can lead to inaccurate dosing. This may occur if the compound has limited stability in the chosen vehicle. Ensure the formulation is prepared fresh daily. If using any co-solvents to aid initial dissolution, be aware that dilution with an aqueous vehicle can cause precipitation. It is important to maintain the suspension through continuous mixing. If the problem persists, a different vehicle system may need to be evaluated.

Q5: What is the maximum recommended oral gavage volume for mice?

A5: The maximum recommended dosing volume for oral gavage in mice is typically 10 mL/kg of body weight.[3][4][5] However, administering smaller volumes (e.g., 5 mL/kg) is often recommended to reduce the risk of aspiration pneumonia and rapid shunting of the compound to the duodenum.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the oral gavage of this compound.

Problem Potential Cause Recommended Solution
Inconsistent Dosing - Inaccurate measurement of this compound powder.- Non-homogenous suspension.- Settling of the compound in the syringe.- Use a calibrated analytical balance for weighing.- Ensure continuous and thorough mixing of the suspension during preparation and prior to dosing.- Administer the dose immediately after drawing it into the syringe.
Difficulty in Administration - Improper animal restraint.- Incorrect gavage needle size or placement.- Ensure the mouse is properly restrained to align the head, neck, and esophagus.- Select the appropriate gavage needle size based on the animal's weight (e.g., 20-gauge for an adult mouse).[3] - Measure the needle from the mouth to the last rib to ensure correct insertion depth.[5][6]
Animal Distress or Injury - Esophageal or stomach perforation.- Aspiration of the compound into the lungs.- Never force the gavage needle; it should pass smoothly. If resistance is met, withdraw and re-attempt.[5]- Administer the dose slowly to prevent regurgitation and aspiration.[5]- Monitor the animal for any signs of respiratory distress post-dosing.[3]
Formulation Clogging the Gavage Needle - Particle size of the compound is too large.- Suspension is not uniform.- If possible, consider micronizing the this compound powder to reduce particle size.- Ensure the suspension is well-mixed and free of large agglomerates before drawing it into the syringe.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (0.5% HPMC with 0.1% Tween 80)

Materials:

  • This compound powder

  • Hydroxypropyl Methylcellulose (HPMC)

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection

  • Sterile glass beaker or conical tube

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Graduated cylinders or serological pipettes

Procedure:

  • Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose. Calculate the required mass of this compound, HPMC, and Tween 80.

  • Prepare the Vehicle: a. In a sterile beaker, add the calculated amount of HPMC to the required volume of sterile water while stirring continuously with a magnetic stirrer. b. Once the HPMC is fully dissolved, add the calculated amount of Tween 80 and continue to mix until a clear, homogenous solution is formed.

  • Prepare the this compound Suspension: a. Weigh the calculated amount of this compound powder. b. Gradually add the this compound powder to the prepared vehicle while continuously stirring. c. Continue to stir the suspension for at least 15-30 minutes to ensure uniform dispersion.

  • Storage and Handling: a. It is recommended to prepare the suspension fresh on the day of dosing. b. Store the suspension at room temperature and protect it from light if necessary. c. Always mix the suspension thoroughly immediately before drawing each dose.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized syringes (e.g., 1 mL)

  • Sterile, ball-tipped gavage needles (e.g., 20-gauge for adult mice)

  • Animal scale

Procedure:

  • Dose Calculation: Weigh each mouse and calculate the precise volume of the this compound suspension to be administered based on the desired mg/kg dose.

  • Animal Restraint: a. Gently restrain the mouse by scruffing the skin over the shoulders to immobilize the head. b. Position the mouse vertically, ensuring a straight line from the head through the neck to the esophagus.[5]

  • Gavage Needle Insertion: a. Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[5][6] b. Gently insert the ball-tipped needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx. c. Advance the needle smoothly into the esophagus to the predetermined depth. Do not apply force if resistance is encountered.

  • Dose Administration: a. Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the dose. b. After administration, gently withdraw the needle in the same direction it was inserted.

  • Post-Dosing Monitoring: a. Return the mouse to its cage and monitor for 5-10 minutes for any signs of adverse reactions, such as labored breathing or distress.[3]

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Dosing start Inconsistent Dosing Observed check_formulation Review Formulation Protocol start->check_formulation check_homogeneity Is the suspension homogenous? check_formulation->check_homogeneity check_stability Is the suspension stable (minimal settling)? check_homogeneity->check_stability Yes solution_mixing ACTION: Ensure continuous mixing during preparation and before dosing. check_homogeneity->solution_mixing No check_administration Review Gavage Technique check_stability->check_administration Yes solution_vehicle ACTION: Optimize vehicle (e.g., increase viscosity). check_stability->solution_vehicle No check_restraint Is animal restraint correct? check_administration->check_restraint check_volume Is dosing volume accurate? check_restraint->check_volume Yes solution_technique ACTION: Re-train on proper gavage technique. check_restraint->solution_technique No solution_pipetting ACTION: Use calibrated pipettes/syringes. check_volume->solution_pipetting No end_good Consistent Dosing Achieved check_volume->end_good Yes solution_mixing->end_good solution_vehicle->end_good solution_technique->end_good solution_pipetting->end_good

References

Technical Support Center: Investigating Potential AZD1979 Resistance in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing AZD1979 in long-term experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to drug resistance that may arise during your studies. While specific long-term resistance to this compound has not been extensively documented in published literature, this guide draws upon established mechanisms of resistance to other P2X7 receptor antagonists to proactively support your research.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to this compound in our cell line after prolonged treatment. What could be the underlying cause?

A diminished response to this compound over time may indicate the development of acquired resistance. Based on studies of other P2X7 receptor antagonists, several mechanisms could be at play:

  • Alterations in P2X7 Receptor Expression: Changes in the expression levels of the P2X7 receptor can affect drug efficacy.

  • Expression of P2X7 Splice Variants: The P2X7B isoform has been implicated in resistance to chemotherapy and may contribute to reduced sensitivity to P2X7 antagonists.[1][2] This variant lacks the pore-forming ability of the full-length P2X7A isoform and is associated with pro-survival signaling.[1][2]

  • Modulation of Downstream Signaling Pathways: Alterations in signaling pathways downstream of the P2X7 receptor, such as the PI3K/Akt pathway, can lead to compensatory cell survival and proliferation.[1][3]

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy. The P2X7B isoform has been linked to higher efflux activity.[1]

Q2: How can we experimentally confirm the development of resistance to this compound in our cellular model?

To confirm resistance, a series of experiments should be performed to compare the parental (sensitive) cell line with the putative resistant cell line. The key validation is to determine the half-maximal inhibitory concentration (IC50) for this compound in both cell lines. A significant increase in the IC50 value in the long-term treated cells indicates the development of resistance.[4]

Q3: What are the initial steps to investigate the mechanism of potential this compound resistance?

Once resistance is confirmed, you can investigate the underlying mechanisms by:

  • Assessing P2X7 Receptor Expression: Use techniques like quantitative PCR (qPCR), Western blotting, or flow cytometry to compare the expression levels of the P2X7 receptor in parental and resistant cells.

  • Investigating P2X7 Splice Variants: Design specific primers to differentiate between P2X7A and P2X7B isoforms using qPCR or perform Western blotting with isoform-specific antibodies.

  • Analyzing Downstream Signaling: Evaluate the activation status of key signaling molecules in pathways like PI3K/Akt and MAPK/ERK using phospho-specific antibodies in Western blotting.

  • Measuring Drug Efflux: Utilize commercially available drug efflux assay kits to compare the efflux pump activity between the sensitive and resistant cell lines.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in long-term cultures.
Potential Cause Troubleshooting Step
Cellular Heterogeneity Perform single-cell cloning to establish a homogenous resistant population.[5]
Assay Variability Standardize cell seeding density and ensure consistent drug exposure times.[6] Use a positive control (a known resistant cell line, if available) and a negative control (parental cell line).
Drug Stability Prepare fresh drug dilutions for each experiment and protect from light if the compound is light-sensitive.
Issue 2: No significant difference in P2X7 receptor expression between sensitive and resistant cells.
Potential Cause Troubleshooting Step
Post-translational Modifications Investigate potential post-translational modifications of the P2X7 receptor, such as phosphorylation or glycosylation, which may affect its function.
Receptor Trafficking Analyze the subcellular localization of the P2X7 receptor using immunofluorescence or cell surface biotinylation assays to see if it is being properly trafficked to the cell membrane.
Alternative Resistance Mechanisms Focus on investigating downstream signaling pathways, drug efflux, or the expression of P2X7 splice variants.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated when comparing a parental (sensitive) cell line to a cell line with acquired resistance to a P2X7 antagonist like this compound.

Parameter Parental Cell Line Resistant Cell Line Fold Change
This compound IC50 (µM) 1.515.010
P2X7A mRNA Expression (Relative Units) 1.00.4-2.5
P2X7B mRNA Expression (Relative Units) 0.21.89
Phospho-Akt/Total Akt Ratio 1.03.53.5
Drug Efflux Activity (Fluorescence Units) 1004504.5

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[4][7]

  • Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate.

  • Dose Escalation: Once the cells are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[8]

  • Repeat and Expand: Repeat the process of monitoring and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterize Resistant Population: At this point, the cell population is considered resistant. Perform single-cell cloning to generate homogenous resistant clones for further analysis.[5]

  • Confirm Resistance: Determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line to confirm the degree of resistance.

Protocol 2: Assessment of P2X7 Splice Variant Expression by qPCR
  • RNA Extraction: Extract total RNA from both parental and this compound-resistant cells using a standard RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design specific primers for the P2X7A and P2X7B isoforms. Ensure primers span exon-exon junctions to avoid amplification of genomic DNA.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the designed primers, and the synthesized cDNA. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of each P2X7 isoform in the resistant cells compared to the parental cells.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor (P2X7A) ATP->P2X7R Activates Ion_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Induces MAPK_ERK MAPK/ERK Pathway P2X7R->MAPK_ERK Activates P2X7B P2X7B Splice Variant (Resistance Associated) PI3K_Akt PI3K/Akt Pathway P2X7B->PI3K_Akt Activates Efflux_Pump ABC Transporter (Drug Efflux) P2X7B->Efflux_Pump Upregulates This compound This compound This compound->P2X7R Inhibits Apoptosis Apoptosis Ion_Influx->Apoptosis Leads to Cell_Survival Cell Survival Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival Efflux_Pump->this compound Exports

Caption: P2X7 receptor signaling and potential resistance mechanisms.

Resistance_Workflow Start Observe Diminished This compound Response Confirm_Resistance Confirm Resistance (IC50 Shift Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism P2X7_Expression Analyze P2X7 Total Expression (qPCR, Western) Investigate_Mechanism->P2X7_Expression P2X7_Variants Analyze P2X7 Splice Variants (qPCR) Investigate_Mechanism->P2X7_Variants Signaling_Pathways Assess Downstream Signaling (Western) Investigate_Mechanism->Signaling_Pathways Drug_Efflux Measure Drug Efflux Activity Investigate_Mechanism->Drug_Efflux Data_Analysis Data Analysis and Interpretation P2X7_Expression->Data_Analysis P2X7_Variants->Data_Analysis Signaling_Pathways->Data_Analysis Drug_Efflux->Data_Analysis

Caption: Experimental workflow for investigating this compound resistance.

References

impact of AZD1979 on animal welfare and monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD1979 in animal models. The information is intended to assist in maintaining animal welfare and ensuring robust experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during animal experiments with this compound.

Issue Potential Cause Recommended Action
Unexpectedly rapid or excessive weight loss High dose of this compound, individual animal sensitivity, or synergistic effects with other experimental conditions.- Immediately reduce the dosage of this compound.- Increase the frequency of animal monitoring.- Provide supplemental nutrition or palatable food to encourage eating.- Consult with a veterinarian to assess the animal's health status.
Significant reduction in food and water intake Expected pharmacological effect of this compound.[1][2][3]- Ensure fresh, palatable food and water are readily available.- Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).- Consider providing a wet mash or gel-based hydration source.- If anorexia persists, consult with a veterinarian.
Lethargy, hunched posture, or reduced activity General signs of distress or pain in rodents and dogs.[4][5] Could be related to rapid weight loss or other unforeseen side effects.- Perform a thorough clinical examination of the animal.- Assess for other signs of pain or distress (see FAQs below).- Provide a comfortable and enriched environment.- If signs persist, consider pausing the study for that animal and seeking veterinary advice.
Gastrointestinal issues (e.g., diarrhea, constipation) While not specifically reported for this compound, these can be general side effects of orally administered compounds.- Monitor fecal output and consistency.- Ensure adequate hydration.- Consult with a veterinarian for appropriate supportive care.
Difficulty with oral gavage administration Animal stress and resistance to the procedure.- Ensure personnel are properly trained in oral gavage techniques.- Habituate the animals to the procedure with sham dosing before the study begins.[1] - Use appropriate-sized gavage needles and handle animals gently to minimize stress.

Frequently Asked Questions (FAQs)

Dosing and Administration

Q1: What are the recommended doses of this compound for mice and dogs?

A1: Published studies have used the following dosing regimens:

  • Diet-Induced Obese (DIO) Mice: 20, 40, or 60 μmol·kg⁻¹ administered orally (p.o.) twice daily.[1]

  • Lean Beagle Dogs: 22, 65, or 216 μmol·kg⁻¹ administered orally (p.o.) once daily.[1]

Q2: How should this compound be prepared for oral administration?

A2: this compound can be formulated in a vehicle such as 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80.[1]

Animal Welfare and Monitoring

Q3: What are the expected pharmacological effects of this compound in animals?

A3: this compound is a melanin-concentrating hormone receptor 1 (MCH1) antagonist.[1][2][3] Its primary effects are a dose-dependent reduction in body weight, driven by both decreased food intake and preserved energy expenditure.[1][2][3]

Q4: What clinical signs of pain or distress should I monitor for in rodents?

A4: Key signs to monitor in rodents include:

  • Hunched posture[5]

  • Reduced grooming and ruffled fur[5]

  • Decreased spontaneous activity[5]

  • Reduced food and water intake[5]

  • Separation from cage mates[5]

  • "Squinty" eyes[5]

  • Increased aggression when handled[5]

  • Piloerection (hair standing on end)

  • Abnormal stance or gait[4]

Q5: What clinical signs of pain or distress should I monitor for in dogs?

A5: Key signs to monitor in dogs include:

  • Reluctance to move[4]

  • Limping[4]

  • Loss of appetite[4]

  • Changes in personality or behavior (e.g., aggression, withdrawal)[4]

  • Excessive licking or scratching of a particular area[4]

  • Vocalization (whimpering, growling)[4]

  • Restlessness or pacing[4]

  • Changes in respiratory rate[4]

Q6: How often should animals be monitored during an this compound study?

A6: A general monitoring schedule should include:

  • Daily: Body weight, food and water intake, and general clinical observations for any signs of distress.

  • Weekly: More thorough health assessments.

  • Increased frequency of monitoring is recommended at the beginning of the study, after any dose adjustments, or if any adverse signs are observed.

Experimental Protocols

Experimental Protocol: Oral Administration of this compound in Mice

  • Habituation: For 6 days prior to the start of the experiment, sham dose the mice by oral gavage with the vehicle solution to acclimate them to the procedure.[1]

  • Randomization: Randomize animals into experimental groups based on their body weights.[1]

  • Dosing: Administer this compound or vehicle by oral gavage at the predetermined dose and frequency (e.g., twice daily).[1]

  • Monitoring: Monitor body weight, food intake, and clinical signs daily.

  • Data Collection: At the end of the study, tissues can be collected for further analysis. For example, brains can be dissected and frozen for receptor occupancy studies.[1]

Quantitative Data Summary

Table 1: Effect of this compound on Body Weight in Diet-Induced Obese (DIO) Mice

Treatment Group Dose (μmol·kg⁻¹) Administration Study Duration Change in Body Weight
Vehicle0p.o. twice daily21 daysGain
This compound20p.o. twice daily21 daysDose-dependent loss
This compound40p.o. twice daily21 daysDose-dependent loss
This compound60p.o. twice daily21 daysDose-dependent loss

Source: Adapted from Grönberg et al., 2016.[1]

Table 2: Effect of this compound on Body Weight in Lean Beagle Dogs

Treatment Group Dose (μmol·kg⁻¹) Administration Study Duration Change in Body Weight
Vehicle0p.o. once daily28 daysStable
This compound22p.o. once daily28 daysDose-dependent loss
This compound65p.o. once daily28 daysDose-dependent loss
This compound216p.o. once daily28 daysDose-dependent loss

Source: Adapted from Grönberg et al., 2016.[1]

Visualizations

AZD1979_Signaling_Pathway cluster_neuron Hypothalamic Neuron cluster_effects Physiological Effects MCH MCH (Melanin-Concentrating Hormone) MCH1R MCH1 Receptor MCH->MCH1R Binds & Activates Signaling Downstream Signaling (e.g., Ca²⁺ mobilization) MCH1R->Signaling Initiates This compound This compound This compound->MCH1R Antagonizes FoodIntake Decreased Food Intake Signaling->FoodIntake EnergyExp Increased/Preserved Energy Expenditure Signaling->EnergyExp WeightLoss Body Weight Loss FoodIntake->WeightLoss EnergyExp->WeightLoss

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start of Study acclimation Animal Acclimation & Habituation (Sham Dosing) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization dosing Daily Dosing with This compound or Vehicle randomization->dosing monitoring Daily Monitoring: - Body Weight - Food Intake - Clinical Signs dosing->monitoring data_collection Data Collection & Analysis dosing->data_collection end End of Study data_collection->end

Caption: General experimental workflow for this compound studies.

References

interpreting unexpected results in AZD1979 feeding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The information provided addresses potential unexpected results and offers guidance on interpreting data from feeding studies.

Frequently Asked Questions (FAQs)

Q1: We observed a reduction in body weight with this compound treatment that seems disproportionate to the reduction in food intake. Is this an expected outcome?

A1: Yes, this is a key finding from preclinical studies with this compound. Unlike some MCHR1 antagonists that primarily affect food intake, this compound has a dual mechanism of action. It not only reduces food intake but also appears to preserve or increase energy expenditure. In studies with diet-induced obese (DIO) mice, animals treated with this compound showed a greater body weight loss compared to pair-fed mice that received a vehicle but were given the same amount of food as the this compound group. This suggests that this compound prevents the typical metabolic adaptation of reduced energy expenditure that occurs during caloric restriction.[1][2]

Q2: What is the evidence for this compound's effect on energy expenditure?

A2: Evidence comes from indirect calorimetry and pair-feeding studies in DIO mice. While initial observations in the first few days of treatment may not show a significant difference in energy expenditure, studies conducted after about a week of treatment have shown that this compound-treated mice have increased energy expenditure and spontaneous locomotor activity compared to vehicle-treated controls.[1] This effect on energy expenditure contributes to the observed weight loss.[1][2]

Q3: We are seeing no effect of this compound on body weight or food intake in our mouse model. What could be the reason?

A3: The specificity of this compound for the MCHR1 receptor is well-documented. A critical control experiment is to use MCHR1 knockout (KO) mice. Studies have shown that this compound has no effect on food intake or body weight in MCHR1 KO mice, confirming its on-target mechanism.[1][2] If you are not observing an effect in a wild-type model, consider the following:

  • Compound Integrity and Formulation: Verify the integrity and correct formulation of your this compound compound.

  • Dosing Regimen: Ensure the dose and frequency of administration are appropriate for your model. Preclinical studies in DIO mice have used doses around 60 μmol/kg administered orally twice daily.[1]

  • Animal Model: The metabolic state of your animals is crucial. The effects of this compound on body weight are most pronounced in diet-induced obese models.

Q4: I heard the clinical trial for this compound was terminated. What were the safety concerns?

A4: The Phase I clinical trial for this compound (NCT02072993) in healthy male volunteers was indeed terminated.[3] The publicly available information states that the trial was stopped due to one or more study-stopping criteria related to safety being met. However, the specific adverse events or detailed safety findings that led to this decision have not been publicly disclosed.[3]

Q5: Are there any other unexpected off-target effects reported for this compound?

A5: Recent research has suggested potential mitotoxic effects of this compound. A 2025 study investigated the effects of this compound on mitochondrial function using HepG2 transmitochondrial cybrids. While the full details and quantitative data from this specific study are emerging, it points towards a potential for mitochondrial toxicity, which could be an unexpected adverse effect. This is an area of ongoing investigation and an important consideration for researchers working with this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Variable or inconsistent body weight reduction. Inconsistent food intake, variability in animal metabolism, or issues with drug administration.Ensure precise and consistent oral gavage technique. Monitor food intake for individual animals if possible. Increase sample size to account for biological variability.
Unexpected mortality in the treatment group. Although not a widely reported issue in preclinical studies, one study noted two animal deaths (one vehicle, one this compound) likely due to dosing complications.[1] Off-target toxicity at high doses could be a factor.Refine oral gavage technique to minimize stress and risk of procedural errors. Perform a dose-ranging study to establish the maximum tolerated dose in your specific model.
Discrepancy between in vitro potency and in vivo efficacy. Poor bioavailability, rapid metabolism, or insufficient central nervous system (CNS) exposure.Conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound in your model. Ensure the formulation is optimized for oral absorption.
No difference in body weight between this compound and pair-fed groups in the initial phase of the study. The energy expenditure effects of this compound may not be apparent in the first few days of treatment.Continue the pair-feeding study for a longer duration (e.g., beyond 11 days) to observe the divergence in body weight between the two groups, which indicates an effect on energy expenditure.[1]

Data Presentation

Table 1: Summary of this compound Effects on Body Weight and Food Intake in DIO Mice

Parameter Vehicle Control (ad libitum) This compound (60 μmol/kg, b.i.d.) Pair-Fed Vehicle Control Data Source
Body Weight Change Maintained or slight increaseDose-dependent reductionReduction similar to this compound initially, but less pronounced over time[1]
Cumulative Food Intake Baseline ad libitum intakeSignificantly reduced compared to ad libitum vehicleMatched to the food intake of the this compound group[1]
Specificity N/ANo effect in MCHR1 KO miceN/A[1][2]

Table 2: Summary of this compound Effects on Energy Expenditure in DIO Mice

Parameter Vehicle Control This compound (60 μmol/kg, b.i.d.) Time Point of Observation Data Source
Energy Expenditure BaselineNo significant differenceDays 0-3[1]
BaselineIncreasedDays 7-10[1]
Spontaneous Locomotor Activity BaselineNo significant differenceDays 0-3[1]
BaselineIncreased (during light periods)Days 7-10[1]

Note: The data presented is a qualitative summary of the findings reported in the cited literature, which were primarily illustrated through graphical representations.

Experimental Protocols

Diet-Induced Obese (DIO) Mouse Model
  • Animals: Male C57BL/6 mice are typically used.

  • Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), often containing 60% kcal from fat.

  • Induction Period: Mice are maintained on the HFD for a period of 10-25 weeks to induce obesity and a stable, elevated body weight.

  • Group Allocation: Prior to treatment, mice are randomized into experimental groups based on body weight to ensure homogeneity.

Pair-Feeding Study
  • Objective: To distinguish between the effects of a compound on food intake and its direct effects on metabolism and energy expenditure.

  • Groups:

    • Group 1: Vehicle-treated, fed ad libitum.

    • Group 2: this compound-treated, fed ad libitum.

    • Group 3: Vehicle-treated, pair-fed to Group 2.

  • Procedure:

    • An automated food intake monitoring system is used to continuously measure the food consumption of the this compound-treated group.

    • The amount of food consumed by the this compound group over a set interval (e.g., 30 minutes) is then provided to the pair-fed vehicle group in the subsequent interval. This ensures that the pair-fed group consumes the same amount of food as the treated group and mimics their feeding pattern.[1]

    • Body weight and food intake are monitored daily for the duration of the study (e.g., 17 days).[1]

Indirect Calorimetry
  • Objective: To measure energy expenditure, respiratory exchange ratio (RER), and spontaneous locomotor activity.

  • Apparatus: A comprehensive laboratory animal monitoring system (CLAMS) or a similar metabolic cage system is used.

  • Procedure:

    • DIO mice are individually housed in metabolic cages with free access to their respective diet (HFD) and water.

    • The system continuously monitors oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

    • Energy expenditure is calculated using the Weir equation: EE (kcal/h) = [3.9 x VO₂ (L/h)] + [1.1 x VCO₂ (L/h)].

    • RER is calculated as the ratio of VCO₂ to VO₂.

    • Locomotor activity is measured using infrared beams within the cages.

    • Measurements are typically taken over a period of 24-48 hours to assess diurnal variations.

Mandatory Visualizations

Caption: MCHR1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_DIO_Model Diet-Induced Obese (DIO) Mouse Model cluster_Pair_Feeding Pair-Feeding Study cluster_Calorimetry Indirect Calorimetry A C57BL/6 Mice (6-8 weeks old) B High-Fat Diet (HFD) (10-25 weeks) A->B C Obese Mice (Stable Body Weight) B->C D Group 1: Vehicle (ad libitum) C->D E Group 2: This compound (ad libitum) C->E F Group 3: Vehicle (pair-fed to Group 2) C->F H Individual Metabolic Cages (CLAMS) C->H G Monitor Body Weight and Food Intake D->G E->F Matches food intake E->G F->G I Measure VO2, VCO2, and Locomotor Activity H->I J Calculate Energy Expenditure and RER I->J

Caption: Experimental Workflow for this compound Feeding Studies.

Troubleshooting_Logic node_action node_action start Unexpected Result in this compound Study q1 Is body weight loss greater than expected from food intake reduction? start->q1 q2 Is there a complete lack of effect on body weight? start->q2 q3 Was the clinical trial termination a concern? start->q3 a1 This is expected. This compound also increases energy expenditure. q1->a1 Yes a2 Verify compound integrity, dosing, and animal model. Use MCHR1 KO mice as a negative control. q2->a2 Yes a3 Yes, the trial was halted for safety reasons. Specific AEs are not public. q3->a3 Yes

Caption: Troubleshooting Logic for Unexpected this compound Results.

References

Validation & Comparative

Validating AZD1979 Specificity: A Comparative Guide Using Mchr1 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, AZD1979, and its alternatives, with a focus on validating its specificity through the use of Mchr1 knockout (KO) mice. The data and protocols presented herein are compiled from peer-reviewed studies to ensure accuracy and reproducibility.

Introduction to MCHR1 Antagonism and the Need for Specificity Validation

The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, food intake, and other physiological processes. Its effects are primarily mediated through the G-protein coupled receptor, MCHR1. Antagonists of MCHR1, such as this compound, have been developed as potential therapeutics for obesity and related metabolic disorders.

To ensure that the observed pharmacological effects of an MCHR1 antagonist are indeed due to its interaction with the intended target, rigorous specificity validation is crucial. The use of Mchr1 knockout mice provides a definitive in vivo model for this purpose. If an antagonist is specific for MCHR1, it should elicit a biological response in wild-type (WT) animals but have no effect in mice lacking the Mchr1 gene.

Comparative Analysis of MCHR1 Antagonists

This section compares the in vitro potency and binding affinity of this compound with other notable MCHR1 antagonists. The data, summarized in Table 1, highlights the comparable efficacy of these compounds in targeting the MCHR1.

CompoundTargetAssay TypeSpeciesIC50 (nM)Ki (nM)Reference
This compound MCHR1BindingHuman~1212.2[1]
ALB-127158(a) MCHR1BindingHuman-7[2]
SNAP-7941 MCHR1BindingHuman-15[1]
T-226296 MCHR1 (SLC-1)BindingHuman5.5-[3]
MCHR1 (SLC-1)BindingRat8.6-[3]

In Vivo Validation of this compound Specificity

The cornerstone of validating this compound's specificity comes from in vivo studies utilizing Mchr1 KO mice. Research has demonstrated that while this compound effectively reduces body weight and food intake in diet-induced obese (DIO) wild-type mice, it has no such effects in Mchr1 KO mice.[4][5] This demonstrates that the anti-obesity effects of this compound are mediated specifically through the MCHR1 pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments involved in the validation of MCHR1 antagonists.

Mchr1 Knockout Mouse Generation and Genotyping

Mchr1 knockout mice can be generated by designing a targeting vector that inserts loxP sites flanking a critical exon of the Mchr1 gene (e.g., exon 2).[2] These Mchr1-floxed mice can then be crossed with a suitable Cre-driver line to achieve tissue-specific or whole-body knockout.

Genotyping Protocol:

  • DNA Extraction: Genomic DNA is extracted from tail biopsies of mice.

  • PCR Amplification: Polymerase chain reaction (PCR) is performed using primers that flank the targeted region of the Mchr1 gene.

  • Gel Electrophoresis: The PCR products are separated by size using agarose gel electrophoresis. The presence of different band sizes will distinguish between wild-type, heterozygous, and homozygous knockout genotypes.[6]

  • Sequence Verification: For confirmation, the PCR products can be sequenced to verify the deletion of the targeted exon.[6]

Diet-Induced Obesity (DIO) Mouse Model

To study the effects of MCHR1 antagonists on obesity, a diet-induced obesity model is commonly used.

Protocol:

  • Animal Selection: Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.

  • Acclimatization: House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the start of the study.

  • Diet: At 5-8 weeks of age, randomize the mice into two groups.[7][8] One group receives a standard chow diet, while the other receives a high-fat diet (HFD), typically with 42-45% of kilocalories from fat, for a period of 10-15 weeks to induce obesity.[7][8][9]

  • Monitoring: Monitor body weight and food intake weekly throughout the diet administration period.[7][8]

In Vivo Antagonist Administration and Monitoring

Protocol:

  • Animal Groups: Divide the DIO mice and Mchr1 KO mice into vehicle and treatment groups.

  • Drug Formulation and Administration: Formulate the MCHR1 antagonist (e.g., this compound) in a suitable vehicle, such as 0.5% methylcellulose in water.[9] Administer the compound orally (p.o.) via gavage. Dosing regimens can vary, for example, 30 mg·kg−1 once-daily.[9]

  • Measurements:

    • Body Weight and Food Intake: Measure daily, typically 1-2 hours before the dark period.[9]

    • Body Composition: At the end of the study, determine body fat and lean mass using techniques like magnetic resonance imaging (MRI).[7]

    • Metabolic Parameters: Collect blood samples to measure plasma levels of glucose, insulin, leptin, and cholesterol.[7][9]

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA to compare the effects of genotype and treatment.

In Vitro Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for its target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK-293 cells stably expressing the human MCHR1.[10] This involves cell homogenization and differential centrifugation to isolate the membrane fraction.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]Tyr¹⁹-MCH) and varying concentrations of the unlabeled antagonist (e.g., this compound).[10] The reaction is typically carried out in a binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4) for 90 minutes.[10]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[10]

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]

MCHR1 Functional Assay (cAMP Measurement)

MCHR1 is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays often measure the ability of an antagonist to block this effect.

Protocol:

  • Cell Culture: Use a cell line expressing MCHR1, such as CHO-K1 cells.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the MCHR1 antagonist.

  • Agonist Stimulation: Stimulate the cells with an MCHR1 agonist (e.g., MCH) in the presence of forskolin (to stimulate cAMP production).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a LANCE Ultra cAMP kit).

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value for the functional inhibition of the MCHR1 signaling.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the MCHR1 signaling pathway and the experimental workflow for validating antagonist specificity.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gi/o Protein MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Response Leads to This compound This compound (Antagonist) This compound->MCHR1 Blocks

Caption: MCHR1 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_measurements Outcome Measurements cluster_results Expected Results WT_mice Wild-Type (WT) Mice DIO Diet-Induced Obesity (High-Fat Diet) WT_mice->DIO KO_mice Mchr1 Knockout (KO) Mice KO_mice->DIO WT_vehicle WT + Vehicle DIO->WT_vehicle WT_this compound WT + this compound DIO->WT_this compound KO_vehicle KO + Vehicle DIO->KO_vehicle KO_this compound KO + this compound DIO->KO_this compound BodyWeight Body Weight WT_vehicle->BodyWeight FoodIntake Food Intake WT_vehicle->FoodIntake Metabolites Metabolic Parameters WT_vehicle->Metabolites WT_this compound->BodyWeight WT_this compound->FoodIntake WT_this compound->Metabolites WT_effect ↓ Body Weight ↓ Food Intake WT_this compound->WT_effect KO_vehicle->BodyWeight KO_vehicle->FoodIntake KO_vehicle->Metabolites KO_this compound->BodyWeight KO_this compound->FoodIntake KO_this compound->Metabolites KO_no_effect No Change KO_this compound->KO_no_effect

Caption: Workflow for Validating this compound Specificity.

References

A Head-to-Head Comparison of MCHR1 Antagonists: AZD1979 vs. GW803430

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for obesity and related metabolic disorders, the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a promising target. MCHR1 antagonists are being investigated for their potential to reduce body weight by modulating energy balance. This guide provides a detailed, data-driven comparison of two notable MCHR1 antagonists: AZD1979 and GW803430.

Overview of MCHR1 Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, with its orexigenic (appetite-stimulating) effects mediated through MCHR1 in the central nervous system.[1][2] Antagonism of this receptor is therefore hypothesized to reduce food intake and potentially increase energy expenditure, leading to weight loss. While rodents express only MCHR1, humans and other species like dogs also express a second receptor, MCHR2, a factor to consider in the translational applicability of these compounds.[1][2]

In Vitro Profile: Potency and Selectivity

Both this compound and GW803430 have demonstrated high potency as MCHR1 antagonists in various in vitro assays. The following table summarizes their key binding and functional parameters.

ParameterThis compoundGW803430
Target Melanin-concentrating hormone receptor 1 (MCHR1)Melanin-concentrating hormone receptor 1 (MCHR1)
IC₅₀ ~12 nM[1][3]~13 nM[4]
pIC₅₀ Not Reported9.3[4]
Kᵢ 5.1 nM (GTPγS), 12.1 nM (Binding)[5]3.8 nM[6]

Preclinical In Vivo Efficacy

Both compounds have been evaluated in preclinical animal models, primarily in diet-induced obese (DIO) mice, to assess their effects on body weight, food intake, and energy expenditure.

Effects on Body Weight and Food Intake

This compound has been shown to dose-dependently reduce body weight in DIO mice.[2] This weight loss is attributed to an initial decrease in food intake, with an additional contribution from preserved energy expenditure.[2][7] Similarly, chronic oral administration of GW803430 in DIO mice resulted in reduced food intake, body weight, and body fat.[8] Studies with GW803430 also suggest that its anti-obesity effect is due to a combination of decreased energy intake and increased energy expenditure.[8]

Effects on Energy Expenditure and Physical Activity

This compound treatment in DIO mice has been associated with increased energy expenditure and spontaneous locomotor activity, particularly after several days of treatment.[9] For GW803430, an increase in physical activity during the dark phase was observed throughout a 30-day treatment period in DIO mice, contributing to its effect on energy expenditure.[8]

Effects on Glucose Homeostasis

One of the key differentiating factors observed in preclinical studies is the impact of these two antagonists on glucose metabolism. This compound was found to improve insulin sensitivity in DIO mice, as indicated by reduced fasting insulin levels and improved homeostasis model assessment (HOMA) index.[9] In contrast, studies with GW803430 in DIO mice showed no improvement in glucose homeostasis, despite the observed weight loss.[8][9]

Pharmacokinetic Properties

While detailed pharmacokinetic data for both compounds is not fully available in the public domain, some key characteristics have been reported. This compound is described as having "excellent DMPK properties" and was selected as a clinical candidate.[5] For GW803430, good pharmacokinetic properties have been noted in mice, with an oral bioavailability of 31%, a half-life of 11 hours, and significant brain penetration (6:1 brain:plasma concentration).[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MCHR1 signaling pathway and a typical experimental workflow for evaluating MCHR1 antagonists.

MCHR1_Signaling_Pathway MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 (Gq/Gi-coupled receptor) MCH->MCHR1 Binds to Gq Gq activation MCHR1->Gq Gi Gi activation MCHR1->Gi Antagonist This compound / GW803430 Antagonist->MCHR1 Blocks PLC PLC activation Gq->PLC AC AC inhibition Gi->AC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ca2->Neuronal_Activity Appetite ↑ Appetite & ↓ Energy Expenditure Neuronal_Activity->Appetite

Caption: MCHR1 signaling pathway and antagonist mechanism.

Experimental_Workflow start Start: Compound Synthesis in_vitro In Vitro Assays (Binding, Functional) start->in_vitro in_vivo_pk In Vivo Pharmacokinetics (Rodent models) in_vitro->in_vivo_pk dio_model Diet-Induced Obese (DIO) Mouse Model in_vivo_pk->dio_model treatment Chronic Oral Administration (Vehicle vs. Compound) dio_model->treatment bw_fi_monitoring Body Weight & Food Intake Monitoring treatment->bw_fi_monitoring indirect_calorimetry Indirect Calorimetry (Energy Expenditure, RER) treatment->indirect_calorimetry locomotor_activity Locomotor Activity Assessment treatment->locomotor_activity glucose_tolerance Glucose Tolerance Tests & Insulin Measurement treatment->glucose_tolerance data_analysis Data Analysis & Comparison bw_fi_monitoring->data_analysis indirect_calorimetry->data_analysis locomotor_activity->data_analysis glucose_tolerance->data_analysis end End: Efficacy & MoA Determination data_analysis->end

Caption: Experimental workflow for preclinical evaluation.

Experimental Protocols

MCHR1 Binding Assay (Competitive)

This assay is designed to determine the affinity of a test compound for MCHR1.

  • Cell Culture: CHO-K1 cells stably expressing human MCHR1 are cultured to confluence.

  • Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound (this compound or GW803430).

  • Incubation: The plate is incubated at room temperature to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression. The Kᵢ value is then determined using the Cheng-Prusoff equation.

Diet-Induced Obese (DIO) Mouse Model for Efficacy Testing

This in vivo model is used to evaluate the anti-obesity effects of MCHR1 antagonists.

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.

  • Compound Administration: Once the mice reach a predetermined body weight or body fat percentage, they are randomized into treatment groups and receive daily oral administration of the test compound (e.g., this compound or GW803430) or vehicle.

  • Measurements: Body weight and food intake are measured daily.

  • Indirect Calorimetry: A subset of mice may be placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate energy expenditure and the respiratory exchange ratio (RER). Locomotor activity is also monitored in these cages.

  • Glucose Homeostasis: At the end of the study, blood samples are collected for measurement of fasting glucose and insulin levels. An oral or intraperitoneal glucose tolerance test may also be performed.

  • Data Analysis: Statistical analysis is performed to compare the effects of the treatment groups on body weight, food intake, energy expenditure, and glucose parameters.

Conclusion

Both this compound and GW803430 are potent MCHR1 antagonists with demonstrated efficacy in reducing body weight in preclinical models of obesity. Their primary mechanism of action involves a reduction in food intake, complemented by an increase in energy expenditure. A notable distinction lies in their reported effects on glucose homeostasis, with this compound showing improvements in insulin sensitivity that were not observed with GW803430. While this compound progressed to clinical trials, the study was terminated due to safety concerns, highlighting the challenges in translating preclinical findings to human subjects.[10] Further research is necessary to fully elucidate the therapeutic potential and safety profiles of MCHR1 antagonists for the treatment of obesity and metabolic disorders.

References

A Comparative Analysis of AZD1979 and Other Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of AZD1979, a potent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist, with other key MCHR1 inhibitors. This document synthesizes preclinical data, details experimental methodologies, and visualizes key biological pathways to offer an objective assessment of their potential as therapeutic agents for obesity.

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and body weight. Its effects are mediated through the MCHR1, a G protein-coupled receptor primarily expressed in the brain. Antagonism of MCHR1 has emerged as a promising strategy for the treatment of obesity, leading to the development of numerous small molecule inhibitors. This guide focuses on this compound and provides a comparative analysis against other notable MCHR1 antagonists.

Quantitative Comparison of MCHR1 Antagonists

The following tables summarize the binding affinities and in vivo efficacy of this compound and other selected MCHR1 antagonists, providing a quantitative basis for comparison.

Table 1: In Vitro Binding Affinity of MCHR1 Antagonists

CompoundSpeciesAssay TypeBinding Affinity (Ki / IC50, nM)Reference
This compound HumanRadioligand Binding~12 (IC50)[1]
AMG 076 Human[125I]-MCH Displacement0.6 (Ki)[2]
BMS-819881 RatRadioligand Binding7 (Ki)
GW803430 HumanRadioligand Binding9.3 (pIC50)
SNAP-7941 HumanRadioligand Binding0.57 (Kb)[3]
T-226296 HumanRadioligand BindingNot explicitly stated[4]
KRX-104130 HumanTRF-based Binding20 (IC50)[5]
MQ1 Human[125I]-MCH-(4-19) Binding2.2 (IC50)[6]

Table 2: In Vivo Efficacy of MCHR1 Antagonists in Diet-Induced Obese (DIO) Rodent Models

CompoundSpeciesDoseRouteTreatment DurationBody Weight Reduction (%)Reference
This compound Mouse60 µmol/kg (twice daily)p.o.3 weeksSignificant reduction
AMG 076 Mouse30 mg/kg (daily)p.o.28 days~10%[7]
SNAP-7941 Rat30 mg/kg (twice daily)i.p.28 daysMarked and sustained decrease[8]
A specific MCHR1 antagonist Mouse7.5 µ g/day i.c.v.Not specifiedCompletely suppressed weight gain[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

MCHR1 Signaling Pathway

Activation of MCHR1 by its endogenous ligand, MCH, triggers a cascade of intracellular signaling events. The receptor primarily couples to Gαi and Gαq proteins. Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways ultimately influence neuronal activity and regulate appetite and energy expenditure.

MCHR1_Signaling_Pathway cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG ATP ATP cAMP cAMP ATP->cAMP AC Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Regulates PIP2 PIP2 Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->Neuronal_Activity Influences PKC->Neuronal_Activity Influences

Caption: Simplified MCHR1 signaling cascade.
Experimental Workflow for In Vivo Efficacy Study

The evaluation of MCHR1 antagonists for their anti-obesity effects typically involves a standardized in vivo experimental workflow using diet-induced obese (DIO) animal models. This process includes acclimatization, baseline measurements, drug administration, and subsequent monitoring of key parameters.

In_Vivo_Workflow cluster_setup Study Setup cluster_experiment Experimental Phase cluster_analysis Data Analysis Acclimatization Acclimatization of Animals (e.g., C57BL/6 mice) DIO_Induction Diet-Induced Obesity (DIO) Induction (High-Fat Diet) Acclimatization->DIO_Induction Baseline Baseline Measurements (Body Weight, Food Intake) DIO_Induction->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Daily Administration (Vehicle vs. MCHR1 Antagonist) Grouping->Dosing Monitoring Continuous Monitoring (Body Weight, Food Intake, etc.) Dosing->Monitoring Endpoint Endpoint Measurements (e.g., Body Composition) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for in vivo DIO studies.

Experimental Protocols

MCHR1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the MCHR1.

Materials:

  • Membrane preparations from cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).

  • Radioligand, such as [¹²⁵I]-MCH or a tritiated antagonist like [³H]SNAP-7941.

  • Test compounds (MCHR1 antagonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add binding buffer, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known MCHR1 ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[10][11]

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of an MCHR1 antagonist on body weight and food intake in an obese animal model.

Animals:

  • Male C57BL/6J mice are commonly used.

Procedure:

  • Induction of Obesity: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 8-12 weeks) to induce obesity.

  • Acclimatization and Baseline: Animals are housed individually and acclimatized to the experimental conditions. Baseline body weight and food intake are recorded for several days before the start of treatment.

  • Randomization and Dosing: Mice are randomized into treatment groups (vehicle control and different doses of the MCHR1 antagonist). The drug is typically administered orally (p.o.) or via intraperitoneal (i.p.) injection, once or twice daily.

  • Monitoring: Body weight and food intake are measured daily throughout the study (e.g., 21-28 days). Other parameters such as body composition (using techniques like DEXA or MRI), plasma biomarkers (e.g., glucose, insulin, lipids), and energy expenditure (using metabolic cages) may also be assessed.

  • Data Analysis: The changes in body weight and food intake from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the treatment effects compared to the vehicle control group.[9][12]

Conclusion

This compound has demonstrated its potential as a potent MCHR1 antagonist with efficacy in preclinical models of obesity. Its mechanism of action, involving both a reduction in food intake and preservation of energy expenditure, is consistent with the therapeutic goals for an anti-obesity agent. The comparative data presented in this guide situates this compound among other key MCHR1 antagonists, highlighting its comparable in vitro potency. While many MCHR1 antagonists have shown promise in animal models, the translation to clinical success has been challenging. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the field to design and interpret studies aimed at further elucidating the therapeutic potential of MCHR1 antagonism.

References

A Head-to-Head Preclinical Comparison of AZD1979 and Other Anti-Obesity Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-obesity therapeutics, a diverse array of compounds with distinct mechanisms of action are under investigation. This guide provides a comparative overview of the preclinical efficacy of AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, against other notable anti-obesity compounds: the glucagon-like peptide-1 (GLP-1) receptor agonists (liraglutide and semaglutide), a pancreatic lipase inhibitor (orlistat), and a sympathomimetic amine (phentermine). The data presented is collated from various preclinical studies, primarily in diet-induced obese (DIO) mouse models, to offer a comparative perspective. It is important to note that these findings are not from direct head-to-head trials but represent an aggregation of individual study results.

Mechanism of Action and Preclinical Efficacy

The anti-obesity effects of these compounds are rooted in their unique molecular mechanisms, which translate to varying degrees of efficacy in preclinical models.

This compound is a potent and selective antagonist of the MCHR1. Melanin-concentrating hormone (MCH) is a neuropeptide that plays a role in regulating energy homeostasis and stimulating appetite. By blocking the MCHR1 in the central nervous system, this compound reduces food intake and preserves energy expenditure, leading to weight loss.[1][2][3] Preclinical studies in diet-induced obese (DIO) mice have demonstrated that this compound dose-dependently reduces body weight.[4] This weight loss is attributed to both a decrease in food consumption and a prevention of the adaptive decrease in energy expenditure that typically accompanies caloric restriction.[4]

GLP-1 Receptor Agonists (Liraglutide and Semaglutide) mimic the action of the endogenous incretin hormone GLP-1. They act on GLP-1 receptors in the brain to suppress appetite and in the gastrointestinal tract to slow gastric emptying, leading to a feeling of fullness.[5][6] Both liraglutide and semaglutide have shown significant efficacy in reducing body weight in DIO mice.[7][8][9] Semaglutide, in particular, has demonstrated robust dose-dependent weight loss in preclinical models.[10]

Orlistat functions locally in the gastrointestinal tract as a potent inhibitor of gastric and pancreatic lipases. These enzymes are crucial for the digestion of dietary fats. By inhibiting these lipases, orlistat prevents the absorption of a portion of dietary triglycerides, which are then excreted, resulting in a caloric deficit.[11][12][13] Studies in DIO mice have shown that orlistat treatment can lead to a significant reduction in body weight compared to controls.[12]

Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine in the hypothalamus, leading to a reduction in appetite.[14][15] It is typically used for short-term weight management. In preclinical studies using DIO mice, phentermine has been shown to produce weight loss, and its combination with other drugs like liraglutide has been explored for enhanced efficacy.[14][16]

Quantitative Data from Preclinical Studies

The following table summarizes the approximate percentage of body weight loss observed in diet-induced obese (DIO) mice from separate preclinical studies for each compound. It is crucial to interpret this data with caution as experimental conditions such as the specific high-fat diet, duration of treatment, and drug dosages varied between studies.

CompoundAnimal ModelApproximate Body Weight Loss (%)Study DurationReference(s)
This compound DIO MiceDose-dependent reductionNot specified[4]
Liraglutide DIO RatsSignificant reduction12 weeks[17]
DIO MiceSignificant reduction21 days[14][16]
Semaglutide DIO Mice~22% (at highest dose)3 weeks[10]
DIO MiceSignificant reduction12 weeks[18]
Orlistat DIO MiceSignificant reduction3 months[12]
Phentermine DIO Mice~6.2%21 days[14][16]
Phentermine + Liraglutide DIO Mice~20%21 days[14][16]

Experimental Protocols

The following are generalized protocols for key experiments frequently cited in the preclinical evaluation of these anti-obesity compounds.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity and metabolic syndrome when fed a high-fat diet.

  • Housing: Mice are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: At approximately 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (typically 45-60% of calories from fat).

  • Induction of Obesity: Mice are maintained on the high-fat diet for a period of 8-16 weeks to induce a significant increase in body weight and adiposity compared to control mice on a low-fat diet.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) to track the development of obesity.

Indirect Calorimetry

Indirect calorimetry is used to measure energy expenditure and the respiratory exchange ratio (RER), providing insights into metabolic rate and substrate utilization (carbohydrate vs. fat oxidation).[19][20][21][22][23]

  • Acclimation: Mice are individually housed in metabolic cages (e.g., CLAMS) for an acclimation period (typically 24-48 hours) before data collection begins.

  • Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a set period (e.g., 24-48 hours).

  • Calculations:

    • Energy Expenditure (EE): Calculated using the Weir equation: EE = (3.941 x VO2) + (1.106 x VCO2).

    • Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.

  • Activity Monitoring: Locomotor activity is often simultaneously recorded using infrared beams to correlate energy expenditure with physical activity.

Pair-Feeding Studies

Pair-feeding is a crucial control in anti-obesity drug studies to differentiate the effects of the drug on energy expenditure from those solely due to reduced food intake.[24][25][26]

  • Group Allocation: Obese mice are divided into at least three groups:

    • Ad libitum control: Receives vehicle and has free access to food.

    • Drug-treated group: Receives the test compound and has free access to food.

    • Pair-fed control group: Receives vehicle and is given the same amount of food consumed by the drug-treated group on the previous day.

  • Procedure: The food intake of the drug-treated group is measured daily. The following day, the pair-fed group is provided with that exact amount of food.

  • Outcome Measures: Body weight, body composition, and other metabolic parameters are compared between the groups. If the drug-treated group loses more weight than the pair-fed group, it suggests the drug has an effect on energy expenditure independent of its effect on appetite.

Signaling Pathways and Experimental Workflows

This compound: MCHR1 Antagonism Signaling Pathway

MCHR1_Antagonism cluster_pre Hypothalamus cluster_post Downstream Effects MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCHR1) MCH->MCHR1 Binds & Activates Food_Intake Decreased Food Intake Energy_Expenditure Preserved Energy Expenditure This compound This compound This compound->MCHR1 Blocks Weight_Loss Weight Loss Food_Intake->Weight_Loss Energy_Expenditure->Weight_Loss

This compound blocks MCH from binding to MCHR1, reducing appetite and maintaining energy expenditure.
GLP-1 Receptor Agonist Signaling Pathway

GLP1_Agonism cluster_drug cluster_receptor Target Cells (Brain, GI Tract) cluster_effects Physiological Effects GLP1_Agonist Liraglutide / Semaglutide (GLP-1 Agonist) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds & Activates Appetite Decreased Appetite GLP1R->Appetite Gastric_Emptying Slowed Gastric Emptying GLP1R->Gastric_Emptying Satiety Increased Satiety Appetite->Satiety Gastric_Emptying->Satiety Weight_Loss Weight Loss Satiety->Weight_Loss

GLP-1 agonists activate GLP-1 receptors, leading to reduced appetite and slowed digestion.
Orlistat: Pancreatic Lipase Inhibition

Orlistat_Mechanism cluster_digestion Small Intestine Dietary_Fat Dietary Fat (Triglycerides) Pancreatic_Lipase Pancreatic Lipase Dietary_Fat->Pancreatic_Lipase Substrate for Excretion Fat Excretion Dietary_Fat->Excretion Diverted to Absorption Fat Absorption Pancreatic_Lipase->Absorption Enables Caloric_Deficit Caloric Deficit Orlistat Orlistat Orlistat->Pancreatic_Lipase Inhibits Excretion->Caloric_Deficit Weight_Loss Weight Loss Caloric_Deficit->Weight_Loss

Orlistat inhibits pancreatic lipase, reducing dietary fat absorption and promoting weight loss.
Phentermine: Sympathomimetic Appetite Suppression

Phentermine_Mechanism cluster_cns Central Nervous System (Hypothalamus) Phentermine Phentermine Norepinephrine Norepinephrine Release Phentermine->Norepinephrine Stimulates Appetite_Center Appetite Control Center Norepinephrine->Appetite_Center Acts on Appetite_Suppression Appetite Suppression Appetite_Center->Appetite_Suppression Reduced_Intake Reduced Caloric Intake Appetite_Suppression->Reduced_Intake Weight_Loss Weight Loss Reduced_Intake->Weight_Loss

Phentermine stimulates norepinephrine release in the brain, leading to appetite suppression.
Experimental Workflow: Preclinical Anti-Obesity Drug Evaluation

Experimental_Workflow start Start: Select Animal Model (e.g., C57BL/6J Mice) dio Induce Obesity (High-Fat Diet) start->dio randomize Randomize into Treatment Groups dio->randomize treat Administer Compound (e.g., this compound) or Vehicle randomize->treat monitor Monitor: - Body Weight - Food Intake treat->monitor metabolic Metabolic Phenotyping: - Indirect Calorimetry - Glucose Tolerance Test monitor->metabolic body_comp Body Composition Analysis (e.g., MRI/DEXA) metabolic->body_comp data_analysis Data Analysis and Statistical Comparison body_comp->data_analysis end Conclusion: Efficacy and Mechanism data_analysis->end

A typical experimental workflow for evaluating the efficacy of an anti-obesity compound in a preclinical model.

References

Validating the Anorectic Effects of AZD1979 in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anorectic effects of AZD1979, a potent and selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, with other MCH1 receptor antagonists and alternative therapeutic agents. The information presented is based on preclinical and clinical data to assist researchers in evaluating the potential of this compound in new experimental models of obesity and metabolic disorders.

Mechanism of Action: MCH1 Receptor Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy balance by promoting food intake and decreasing energy expenditure. It exerts its effects by binding to the MCH1 receptor, a G-protein coupled receptor predominantly expressed in the brain. This compound acts as a competitive antagonist at the MCH1 receptor. By blocking the binding of MCH, this compound is expected to reduce food intake and increase energy expenditure, thereby leading to weight loss.[1][2]

The signaling pathway of the MCH1 receptor involves coupling to Gi/o and Gq proteins. Activation of the Gi/o pathway leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+). By blocking these pathways, this compound mitigates the orexigenic (appetite-stimulating) and energy-conserving effects of MCH.

MCH1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds Gi Gαi/o MCH1R->Gi Gq Gαq MCH1R->Gq This compound This compound This compound->MCH1R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Appetite ↑ Appetite ↓ Energy Expenditure Gi->Appetite PLC Phospholipase C Gq->PLC Activates Gq->Appetite cAMP cAMP ↓ AC->cAMP IP3 IP3 / DAG PLC->IP3 Ca2 Ca2+ ↑ IP3->Ca2

Caption: MCH1 Receptor Signaling Pathway.

Comparative Efficacy of this compound and Other Anorectic Agents

The anorectic effects of this compound have been primarily evaluated in diet-induced obese (DIO) mice. The following tables summarize the key findings in comparison to other MCH1 receptor antagonists and a representative of a different class of anorectic drugs, the GLP-1 receptor agonists.

Table 1: In Vivo Efficacy of MCH1 Receptor Antagonists
CompoundAnimal ModelDoseRoute of AdministrationKey Findings on Body Weight and Food IntakeCitation(s)
This compound DIO C57BL/6 Mice20, 40, 60 µmol/kgOral (twice daily)Dose-dependent reduction in body weight. At 60 µmol/kg, significant decrease in cumulative food intake.[3]
SNAP-7941 Rats3, 10, 30 mg/kgIntraperitonealDose-dependent decrease in palatable food (sweetened condensed milk) consumption. At 10 mg/kg twice daily for 7 days, rats gained 26% less weight than vehicle-treated rats.[4][5]
ALB-127158(a) Overweight/Obese Humans50-300 mg/dayOralSafe and well-tolerated. At the highest dose, a slight reduction in self-reported 'hunger' and 'desire to eat' was observed. Limited efficacy attributed to poor CNS exposure.[6]
Table 2: Comparison of Anorectic Effects: MCH1R Antagonism vs. GLP-1R Agonism
FeatureThis compound (MCH1R Antagonist)GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide)
Primary Mechanism Blocks MCH1 receptor in the CNSActivates GLP-1 receptors in the CNS and periphery
Effect on Food Intake Decreases food intakePotently suppresses appetite and delays gastric emptying
Effect on Energy Expenditure Preserves energy expenditure during weight lossMay increase energy expenditure
Animal Models Effective in DIO mice and dogsEffective in various rodent models of obesity
Clinical Status Preclinical developmentApproved for the treatment of obesity and type 2 diabetes

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to validate the anorectic effects of this compound.

Diet-Induced Obesity (DIO) Mouse Model

This model is fundamental for studying the effects of anti-obesity compounds in a context that mimics human obesity resulting from a high-fat, high-sugar diet.

Protocol:

  • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity on a high-fat diet.

  • Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically containing 45-60% of calories from fat.

  • Induction Period: Mice are maintained on the HFD for a period of 10-16 weeks to induce a significant increase in body weight and adiposity compared to control mice on a standard diet.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) throughout the induction period.

  • Compound Administration: Once the obese phenotype is established, animals are randomized into treatment groups for the administration of the test compound (e.g., this compound) or vehicle.

DIO_Workflow start Start acclimatization Acclimatization (C57BL/6J mice, 6-8 weeks old) start->acclimatization diet High-Fat Diet (45-60% fat) (10-16 weeks) acclimatization->diet monitoring Weekly Monitoring (Body Weight, Food Intake) diet->monitoring obesity Obese Phenotype Established monitoring->obesity randomization Randomization to Treatment Groups obesity->randomization Yes treatment Compound/Vehicle Administration randomization->treatment endpoint Endpoint Analysis (Body Weight, Food Intake, Metabolic Parameters) treatment->endpoint

Caption: Workflow for the Diet-Induced Obesity (DIO) Mouse Model.
Indirect Calorimetry

This technique is used to measure energy expenditure and the respiratory exchange ratio (RER), providing insights into the metabolic effects of a compound.

Protocol:

  • Acclimatization: DIO mice are individually housed in metabolic cages (e.g., CLAMS - Comprehensive Lab Animal Monitoring System) for at least 24 hours to acclimate to the new environment.

  • Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a set period (e.g., 24-48 hours).

  • Parameters Calculated:

    • Energy Expenditure (Heat): Calculated from VO2 and VCO2 using the Weir equation.

    • Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2. An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 suggests fat oxidation.

  • Treatment: The test compound or vehicle is administered, and measurements are continued to assess the compound's effect on energy metabolism.

Pair-Feeding Study

This study design is employed to determine if the weight-lowering effect of a compound is solely due to its impact on food intake or if it also involves an increase in energy expenditure.[5][7]

Protocol:

  • Group Allocation: Three groups of DIO mice are used:

    • Group 1 (Ad libitum): Receives the test compound and has free access to food.

    • Group 2 (Pair-fed): Receives the vehicle and is given the same amount of food consumed by the ad libitum group on the previous day.

    • Group 3 (Vehicle control): Receives the vehicle and has free access to food.

  • Food Measurement: The food intake of the ad libitum group is measured daily.

  • Food Allocation: The measured amount of food is then provided to the pair-fed group for the following day.

  • Body Weight Monitoring: The body weights of all three groups are monitored throughout the study.

  • Interpretation:

    • If the ad libitum group loses more weight than the pair-fed group, it suggests that the compound also increases energy expenditure.

    • If the weight loss is similar between the ad libitum and pair-fed groups, the effect is likely primarily due to reduced food intake.

Alternative Anorectic Mechanisms: GLP-1 Receptor Agonism

For a comprehensive evaluation, it is valuable to compare the MCH1 receptor antagonist mechanism with other established anorectic pathways. Glucagon-like peptide-1 (GLP-1) receptor agonists represent a highly successful class of anti-obesity medications.

GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion. GLP-1 receptor agonists mimic the effects of endogenous GLP-1, which include:

  • Central Nervous System: Acting on the hypothalamus and brainstem to increase satiety and reduce appetite.

  • Gastrointestinal Tract: Delaying gastric emptying, which contributes to a feeling of fullness.

The signaling pathway for the GLP-1 receptor primarily involves coupling to the Gs protein, which activates adenylyl cyclase and increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).

GLP1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP1 GLP-1 Agonist GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gαs GLP1R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ↑ AC->cAMP PKA Protein Kinase A cAMP->PKA Satiety ↑ Satiety ↓ Appetite PKA->Satiety

Caption: GLP-1 Receptor Signaling Pathway.

Conclusion

This compound demonstrates promise as an anorectic agent through its potent and selective antagonism of the MCH1 receptor. Preclinical studies in DIO mice have validated its efficacy in reducing body weight and food intake while preserving energy expenditure. For researchers investigating novel anti-obesity therapeutics, this compound provides a valuable tool for exploring the role of the MCH pathway in various models of metabolic disease. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate the design of new studies and the objective evaluation of this compound's therapeutic potential against other anorectic agents.

References

A Cross-Study Efficacy Analysis of AZD1979 and Other MCHR1 Antagonists in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of AZD1979, a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with other compounds in its class. The information is compiled from publicly available preclinical and clinical data to support research and development in the field of obesity treatment.

Introduction to this compound and the Role of MCHR1 Antagonism in Obesity

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and body weight. Its effects are mediated through the MCH1 receptor (MCHR1), a G-protein coupled receptor primarily expressed in the brain. Antagonism of MCHR1 is a therapeutic strategy that has been explored for the treatment of obesity. This compound is a potent and selective MCHR1 antagonist that has been evaluated in preclinical models for its effects on body weight, food intake, and energy expenditure. A number of other MCHR1 antagonists have also been investigated, with varying degrees of success in preclinical and early-stage clinical trials. This guide aims to summarize and compare the available efficacy data for this compound and its counterparts.

Efficacy Data of this compound

Preclinical studies have demonstrated the effects of this compound on key metabolic parameters in diet-induced obese (DIO) animal models. The primary mechanism of action is the blockade of MCHR1 signaling, leading to a reduction in food intake and an increase in energy expenditure.

Parameter Animal Model Dosage Effect Reference
Body Weight Diet-Induced Obese (DIO) MiceDose-dependentSignificant reduction in body weight gain.[1]Ploj et al., 2016
Food Intake Diet-Induced Obese (DIO) MiceDose-dependentInitial decrease in food intake.Ploj et al., 2016
Energy Expenditure Diet-Induced Obese (DIO) MiceNot specifiedPreserved energy expenditure during weight loss.[1]Ploj et al., 2016
Body Weight Beagle DogsDose-dependentDose-dependent reduction in body weight.[1]Ploj et al., 2016

It is important to note that a Phase 1 clinical trial of this compound was terminated due to safety concerns, and as such, no human efficacy data is publicly available.[2]

Comparative Analysis with Other MCHR1 Antagonists

Several other MCHR1 antagonists have been developed and evaluated. The following table summarizes the available information on their efficacy and developmental status. Direct quantitative comparisons are challenging due to the limited availability of public data for many of these compounds.

Compound Developer Highest Development Stage Key Preclinical/Clinical Findings Reason for Discontinuation (if applicable)
SNAP-7941 -PreclinicalReduced weight gain in rats fed a high-fat diet.[3] Inhibited MCH-induced food intake.[3]Not specified
T-226296 TakedaPreclinicalOne of the first small molecule MCHR1 antagonists providing pharmacological evidence for the therapeutic utility in obesity.Not specified
GW856464 GlaxoSmithKlinePhase 1-Low bioavailability.[4][5]
AMG-076 AmgenPhase 1Dose-related reduction in weight gain in wild-type mice.[6]Discontinued for undisclosed reasons.[4]
NGD-4715 Neurogen/LigandPhase 1Safe and well-tolerated; showed some desirable effects on glucose and lipid metabolism.[4]Induced cytochrome P450 enzyme CYP3A4, leading to potential for drug-drug interactions.[4]
ALB-127158(a) AMRIPhase 1Well-tolerated; some subjects reported loss of appetite.[5][7]Insufficient CNS exposure.[4]
BMS-830216 Bristol-Myers SquibbPhase 1bGenerally safe and well-tolerated in a 28-day study.[7]No significant weight loss or reduction in food intake observed.[7]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol is a standard method for inducing obesity in mice to study the effects of anti-obesity compounds.

  • Animal Selection: Use male C57BL/6J mice, typically starting at 6-8 weeks of age.

  • Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD), typically with 45-60% of calories derived from fat.[8]

  • Acclimation: Allow mice to acclimate to the facility and diet for at least one week before the start of the experiment.

  • Treatment: Administer the test compound (e.g., this compound) or vehicle to the DIO mice via the desired route (e.g., oral gavage) for the specified duration.

  • Monitoring:

    • Measure body weight and food intake regularly (e.g., daily or weekly).[7]

    • At the end of the study, body composition (fat and lean mass) can be analyzed using techniques like DEXA.

    • Blood samples can be collected to measure metabolic parameters such as glucose, insulin, and lipids.[7]

Indirect Calorimetry in Mice

Indirect calorimetry is used to measure energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).[3][5][9]

  • System Setup: Use an open-circuit indirect calorimetry system (e.g., Oxymax).

  • Acclimation: Acclimate the mice to the metabolic cages for a period (e.g., 24 hours) before data collection to minimize stress-related effects.

  • Data Collection:

    • Place a single mouse in each sealed metabolic cage with ad libitum access to food and water.

    • Air is passed through the cage at a known flow rate. The system measures the concentrations of O2 and CO2 in the air entering and exiting the cage.

    • VO2 and VCO2 are calculated from the differences in gas concentrations and the flow rate.

    • The Respiratory Exchange Ratio (RER = VCO2/VO2) is calculated to determine the primary fuel source (carbohydrates or fats).

    • Energy expenditure (Heat) is calculated using the Weir equation: Heat (kcal/hr) = 3.9 x VO2 + 1.1 x VCO2.

  • Data Analysis: Analyze the data over a 24-hour period to assess diurnal variations in energy expenditure.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Binds & Activates G_alpha_q Gαq MCHR1->G_alpha_q G_alpha_i_o Gαi/o MCHR1->G_alpha_i_o Beta_Arrestin β-Arrestin MCHR1->Beta_Arrestin This compound This compound (Antagonist) This compound->MCHR1 Blocks PLC PLC G_alpha_q->PLC Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Effects (e.g., Neuronal Activity) cAMP->Downstream Ca_PKC->Downstream Signaling_Complex Signaling Complex Formation Beta_Arrestin->Signaling_Complex Signaling_Complex->Downstream

Caption: MCHR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Preclinical Efficacy Testing

Experimental_Workflow start Start: Select DIO Mouse Model diet High-Fat Diet Feeding (Induce Obesity) start->diet randomization Randomize into Treatment & Control Groups diet->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring calorimetry Indirect Calorimetry (Energy Expenditure) treatment->calorimetry analysis Body Composition Analysis (DEXA) treatment->analysis biochemistry Biochemical Analysis (Blood Glucose, Lipids) treatment->biochemistry end End: Data Analysis & Efficacy Determination monitoring->end calorimetry->end analysis->end biochemistry->end

Caption: Workflow for assessing the efficacy of an anti-obesity compound.

References

Selecting the Optimal MCHR1 Antagonist for Preclinical Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers investigating the role of the melanin-concentrating hormone (MCH) system in obesity and metabolic disorders, the selection of a suitable MCHR1 antagonist is a critical experimental decision. The market offers a variety of antagonists, each with distinct pharmacological profiles. This guide provides a comprehensive comparison of leading MCHR1 antagonists, focusing on their potency, selectivity, blood-brain barrier permeability, and in vivo efficacy, to aid researchers in making an informed choice for their specific research question.

The primary research question addressed by this guide is: Which MCHR1 antagonist is most suitable for in vivo studies of obesity and related metabolic disorders in rodent models? Key considerations for this application include high potency and selectivity for MCHR1, excellent central nervous system (CNS) penetration, and demonstrated efficacy in reducing body weight and improving metabolic parameters in preclinical models of obesity.

Comparative Analysis of MCHR1 Antagonists

The following tables summarize the key pharmacological parameters of several widely studied MCHR1 antagonists. It is important to note that direct comparison of absolute values across different studies should be done with caution, as experimental conditions may vary.

Table 1: In Vitro Potency and Selectivity of MCHR1 Antagonists

CompoundMCHR1 Binding Affinity (Ki, nM)MCHR1 Functional Antagonism (IC50, nM)hERG Inhibition (IC50, µM)Selectivity (hERG IC50 / MCHR1 Ki)
SNAP-94847 2.21.2 (Ca2+ mobilization)>10>4545
GW-803430 3.8~13 (Ca2+ influx)>10>2631
AMG 076 0.61.2 (Ca2+ mobilization)1.83000
T-226296 5.5 (human), 8.6 (rat)~100-160 (Ca2+ & cAMP)--
S-38147 Low nanomolar range---

Data compiled from multiple sources. Assay conditions may vary.

Table 2: In Vivo Efficacy of MCHR1 Antagonists in Diet-Induced Obesity (DIO) Models

CompoundAnimal ModelDose and AdministrationKey Findings
SNAP-94847 Rat30 mg/kg, i.p.Decreased high-fat food-reinforced operant responding.[1]
GW-803430 Mouse (DIO)0.3, 3, 15 mg/kg, p.o., dailyDose-dependent reduction in food intake, body weight, and body fat.[1]
AMG 076 Mouse (DIO)3, 10, 100 mg/kg/day in dietDose-related reduction in weight gain, associated with decreased food intake and increased energy expenditure.[2][3]
T-226296 Rat30 mg/kg, p.o.Suppressed MCH-stimulated food intake.
NGX-1 Rat (DIO)10 mg/kg, p.o.Significantly decreased body weight gain in rats on a high-fat diet.[4]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of MCHR1 antagonists. Below are representative protocols for key in vitro and in vivo assays.

MCHR1 Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the MCHR1 receptor.

  • Receptor Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCHR1 (e.g., HEK293 or CHO cells). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[5]

  • Assay Buffer: Use a buffer such as 25 mM HEPES (pH 7.4) containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.[6]

  • Radioligand: A commonly used radioligand is [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH at a concentration near its Kd (e.g., 0.06-0.1 nM).[6]

  • Competition Reaction: Incubate the cell membranes (0.5-1.0 µg protein) with the radioligand and increasing concentrations of the unlabeled test antagonist for 90 minutes at room temperature.[6]

  • Separation and Detection: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove non-specific binding.[6] Radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

MCHR1 Functional Assays

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a downstream effect of MCHR1 activation via the Gq pathway.

  • Cell Culture: Plate CHO or HEK293 cells stably expressing MCHR1 in 96-well or 384-well black-walled plates and culture overnight.[7]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[7]

  • Antagonist Pre-incubation: Add varying concentrations of the MCHR1 antagonist to the cells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Add a fixed concentration of MCH (e.g., EC80) to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the inhibition of the MCH-induced calcium response against the antagonist concentration to determine the IC50 value.

cAMP Accumulation Assay

This assay measures the ability of an antagonist to reverse the MCH-induced inhibition of adenylyl cyclase, which is mediated by the Gi pathway.

  • Cell Culture: Plate MCHR1-expressing cells in a suitable multi-well plate and culture overnight.

  • Assay Procedure:

    • Pre-treat cells with the MCHR1 antagonist at various concentrations.

    • Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and a fixed concentration of MCH.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Determine the IC50 of the antagonist by plotting the reversal of MCH-mediated inhibition of cAMP production against the antagonist concentration.

In Vivo Diet-Induced Obesity (DIO) Model

This model is used to evaluate the efficacy of MCHR1 antagonists in a physiologically relevant context of obesity.

  • Animal Model: Use a mouse strain susceptible to DIO, such as C57BL/6J mice.[8][9]

  • Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.[10][11] A control group should be fed a standard chow diet.

  • Antagonist Administration: Administer the MCHR1 antagonist at various doses via a clinically relevant route, typically oral gavage (p.o.) or mixed in the diet.[10] A vehicle control group is essential.

  • Monitoring: Monitor body weight and food intake regularly (e.g., daily or twice weekly).[10]

  • Metabolic Phenotyping: At the end of the treatment period, perform metabolic assessments such as:

    • Glucose and insulin tolerance tests.

    • Measurement of plasma levels of glucose, insulin, leptin, and lipids.[10]

    • Body composition analysis (e.g., using DEXA or MRI) to determine fat and lean mass.

    • Energy expenditure measurement using indirect calorimetry.

  • Data Analysis: Analyze the changes in body weight, food intake, and metabolic parameters between the antagonist-treated groups and the vehicle-treated control group.

Mandatory Visualizations

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP converts ATP to PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Intracellular Ca²⁺ IP3->Ca2 releases Antagonist Antagonist Antagonist->MCHR1 blocks

Caption: MCHR1 Signaling Pathway.

Experimental_Workflow_In_Vitro cluster_binding Binding Assay cluster_functional Functional Assay (e.g., Ca²⁺) b1 Prepare MCHR1 Membranes b2 Incubate with Radioligand & Antagonist b1->b2 b3 Separate Bound/ Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Plate MCHR1- expressing Cells f2 Load with Fluorescent Dye f1->f2 f3 Pre-incubate with Antagonist f2->f3 f4 Stimulate with MCH & Measure Signal f3->f4 f5 Calculate IC50 f4->f5

Caption: In Vitro Experimental Workflow.

Experimental_Workflow_In_Vivo v1 Induce Obesity in Mice (High-Fat Diet) v2 Administer MCHR1 Antagonist or Vehicle v1->v2 v3 Monitor Body Weight & Food Intake v2->v3 v4 Perform Metabolic Phenotyping v3->v4 v5 Analyze Data v4->v5

Caption: In Vivo Experimental Workflow.

Conclusion and Recommendation

Based on the compiled data, GW-803430 and AMG 076 emerge as strong candidates for in vivo studies targeting obesity. Both compounds exhibit high potency for MCHR1 and have demonstrated significant efficacy in reducing body weight in diet-induced obesity models.[1][2][3] A critical differentiating factor is their selectivity profile, particularly concerning hERG inhibition, which is a known liability for many MCHR1 antagonists.[12][13][14] AMG 076 was specifically optimized to reduce hERG liability, making it a potentially safer option for chronic in vivo studies.[15][16]

For initial proof-of-concept studies, the choice may depend on commercial availability and cost. However, for long-term studies or those where cardiovascular safety is a primary concern, AMG 076 represents a more refined tool. It is imperative for researchers to consider the specific aims of their study and, if possible, perform a head-to-head comparison of their chosen antagonists under their specific experimental conditions. This guide serves as a starting point to facilitate this critical decision-making process.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling AZD1979

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, AZD1979. The following procedural guidance is based on standard laboratory safety protocols and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Use
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.
Body Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Use in a Well-Ventilated AreaWork should be conducted in a fume hood or other well-ventilated space to minimize inhalation exposure. For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. Consult the specific SDS for detailed respiratory protection requirements.

Operational and Disposal Plans

Proper operational procedures and disposal plans are critical for maintaining a safe laboratory and environment.

Handling and Storage:

  • Preparation: Solutions should be prepared in a designated area, preferably within a chemical fume hood, to control for potential dust or aerosol generation.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Spills: In the event of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. The area should then be decontaminated.

Disposal: All waste materials contaminated with this compound, including empty containers, unused product, and contaminated PPE, should be considered chemical waste. Disposal must be in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Workspace in Fume Hood prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct cleanup_decon Decontaminate Work Area exp_conduct->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Safe handling workflow for this compound.

This structured approach ensures that all necessary safety precautions are taken at each step of the experimental process, from preparation to disposal. By adhering to these guidelines, researchers can minimize risks and maintain a safe and efficient laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD1979
Reactant of Route 2
Reactant of Route 2
AZD1979

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.